3-Aminopyridin-2-ol hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
3-amino-1H-pyridin-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O.ClH/c6-4-2-1-3-7-5(4)8;/h1-3H,6H2,(H,7,8);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJQBZFOBZMDVHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C(=C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33631-21-9 | |
| Record name | 2(1H)-Pyridinone, 3-amino-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33631-21-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-aminopyridin-2-ol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Introduction: The Versatility of the 3-Aminopyridin-2-ol Scaffold
An In-Depth Technical Guide to the Synthesis and Mechanism of 3-Aminopyridin-2-ol Hydrochloride
3-Aminopyridin-2-ol, a heterocyclic aromatic compound, serves as a pivotal building block in modern medicinal and industrial chemistry.[1][2] Its structure, featuring both an amino and a hydroxyl group on a pyridine ring, imparts a unique polarity and reactivity profile, making it a valuable intermediate for synthesizing a wide array of more complex molecules.[1][2] This compound is a key precursor in the development of various pharmaceutical agents, including anti-inflammatory drugs, analgesics, and kinase inhibitors, as well as in the creation of dyes and corrosion inhibitors.[1][2] This guide provides a detailed examination of the predominant synthesis mechanism for 3-aminopyridin-2-ol hydrochloride, offering field-proven insights into the reaction dynamics, experimental protocols, and the underlying chemical principles that govern the transformation.
Core Synthesis Strategy: A Two-Step Pathway via Nitration and Reduction
The most reliable and high-yielding pathway to 3-aminopyridin-2-ol proceeds through a two-step sequence starting from 2-hydroxypyridine. This strategy involves:
-
Electrophilic Nitration: Introduction of a nitro group at the 3-position of the pyridine ring.
-
Catalytic Reduction: Selective reduction of the nitro group to a primary amine.
-
Salt Formation: Conversion to the stable hydrochloride salt.
This approach is favored due to the accessibility of the starting material and the high efficiency of the individual transformations.
Logical Flow of the Synthesis Pathway
The following diagram outlines the high-level workflow for the synthesis.
Caption: Overall workflow for the synthesis of 3-Aminopyridin-2-ol Hydrochloride.
Part 1: Mechanistic Deep Dive & Experimental Protocol
Step 1: Electrophilic Aromatic Substitution: Nitration of 2-Hydroxypyridine
The synthesis commences with the nitration of 2-hydroxypyridine. The hydroxyl group (-OH) is a strong activating group and an ortho, para-director. However, in the acidic environment of nitration, the pyridine nitrogen is protonated, becoming a powerful deactivating meta-directing group. The final regiochemical outcome is a balance of these electronic effects, with substitution occurring at the 3- and 5-positions. The 3-position is sterically less hindered, often leading to 2-hydroxy-3-nitropyridine as a significant product.
Causality Behind Experimental Choices:
-
Reagent: Nitric acid is the source of the nitronium ion (NO₂⁺), the active electrophile. The reaction is often performed in a non-nucleophilic solvent like pyridine itself or with a dehydrating agent like sulfuric acid to promote the formation of the nitronium ion.[3]
-
Temperature Control: The reaction is initiated in an ice bath to control the exothermic nature of the nitration, preventing over-reaction and degradation of the starting material.[3]
Experimental Protocol: Synthesis of 2-Hydroxy-3-nitropyridine [3]
-
Dissolve 2-hydroxypyridine in a suitable solvent such as pyridine in a reaction flask.
-
Place the reaction flask in an ice bath to cool the solution.
-
Slowly add concentrated nitric acid (e.g., 65-70%) dropwise to the stirred solution, maintaining the low temperature.
-
After the addition is complete, remove the flask from the ice bath and allow it to stir at room temperature for approximately 30 minutes.
-
The reaction mixture is then neutralized carefully with a base (e.g., sodium carbonate solution) to precipitate the product.
-
The solid 2-hydroxy-3-nitropyridine is collected by filtration, washed with cold water, and dried.
Step 2: Catalytic Hydrogenation: Reduction of the Nitro Group
The conversion of the nitro group to an amine is most efficiently achieved via catalytic hydrogenation. This method is highly selective and generally provides clean products with high yields.
Mechanism of Action: The reaction occurs on the surface of a heterogeneous catalyst, typically palladium on carbon (Pd/C).
-
Adsorption: Both hydrogen gas (H₂) and the nitro compound (2-hydroxy-3-nitropyridine) adsorb onto the surface of the palladium catalyst.
-
Hydrogen Activation: The H-H bond in H₂ is weakened and cleaved by the palladium, forming reactive metal-hydride species on the surface.
-
Stepwise Reduction: The adsorbed nitro group is sequentially reduced by the activated hydrogen atoms, proceeding through nitroso and hydroxylamine intermediates before yielding the final amine.
-
Desorption: The final product, 3-aminopyridin-2-ol, desorbs from the catalyst surface, regenerating the active sites.
Causality Behind Experimental Choices:
-
Catalyst: 10% Palladium on Carbon (Pd/C) is a highly effective and widely used catalyst for the reduction of aromatic nitro groups due to its high activity and selectivity.[4] It allows the reaction to proceed under mild conditions (room temperature, balloon pressure of H₂).
-
Solvent: Methanol is an excellent solvent for this reaction as it readily dissolves the starting material and does not interfere with the catalytic process.[4]
-
Hydrogen Source: A balloon filled with hydrogen gas provides a simple and safe way to maintain a positive pressure of H₂ throughout the reaction.[4]
Experimental Protocol: Synthesis of 3-Aminopyridin-2-ol [4]
-
To a solution of 2-hydroxy-3-nitropyridine (5.0 g, 35.7 mmol) in methanol (250 mL), add 10% Pd/C (1.0 g).
-
Flush the reaction vessel with an inert gas (e.g., argon), then bubble hydrogen gas through the solution for 10 minutes.
-
Maintain the reaction under a hydrogen atmosphere (balloon pressure) and stir vigorously overnight at room temperature.
-
Upon completion (monitored by TLC), filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with additional methanol.
-
Evaporate the solvent from the combined filtrates under reduced pressure to yield the crude 3-aminopyridin-2-ol. The product can be further purified by silica gel chromatography if necessary. (Reported yield: 89%).[4]
Step 3: Formation of the Hydrochloride Salt
The final step involves converting the free base into its hydrochloride salt. This is a standard acid-base reaction that increases the compound's stability and water solubility, which is often desirable for pharmaceutical applications.
Experimental Protocol: Preparation of 3-Aminopyridin-2-ol Hydrochloride
-
Dissolve the purified 3-aminopyridin-2-ol in a suitable anhydrous solvent, such as isopropanol or diethyl ether.
-
Cool the solution in an ice bath.
-
Slowly add a solution of hydrochloric acid in the same solvent (e.g., concentrated HCl or HCl gas dissolved in isopropanol) dropwise with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Part 2: Data Summary and Visualization
Physicochemical Properties and Yield
The following table summarizes key data for the intermediate and final product.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Typical Yield |
| 2-Hydroxy-3-nitropyridine | C₅H₄N₂O₃ | 140.09 | ~185-188 | Variable |
| 3-Aminopyridin-2-ol | C₅H₆N₂O | 110.11 | 170-176[2] | ~89%[4] |
Detailed Synthesis Diagram
This diagram illustrates the chemical transformations with reagents and intermediates.
Caption: Detailed reaction scheme for the synthesis of 3-Aminopyridin-2-ol HCl.
Conclusion and Future Outlook
The synthesis of 3-aminopyridin-2-ol hydrochloride via the nitration of 2-hydroxypyridine followed by catalytic hydrogenation represents a robust and efficient method for producing this valuable chemical intermediate. The protocols described are well-established and provide high yields, making them suitable for both laboratory-scale research and potential industrial scale-up. The causality-driven approach, from temperature control in nitration to the choice of catalyst in hydrogenation, ensures a reproducible and self-validating system. As the demand for novel pyridine-based pharmaceuticals and materials continues to grow, a thorough understanding of this foundational synthesis mechanism remains essential for researchers, scientists, and drug development professionals.
References
-
Pipzine Chemicals. (n.d.). 2-Hydroxy-3-aminopyridine | Properties, Uses, Safety, Supplier China. Retrieved from [Link]
- Google Patents. (n.d.). CN103664762A - Method for preparing 2,3-diamino pyridine.
- Google Patents. (n.d.). CN103664757A - Preparation method of 2-hydroxy-3-nitropyridine.
Sources
3-Aminopyridin-2-ol hydrochloride crystal structure analysis
An In-depth Technical Guide to the Crystal Structure Analysis of 3-Aminopyridin-2-ol Hydrochloride
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, technically-grounded framework for the single-crystal X-ray diffraction analysis of 3-aminopyridin-2-ol hydrochloride. As a molecule of interest in medicinal chemistry, understanding its three-dimensional structure is paramount for rational drug design, polymorphism screening, and formulation development. This document moves beyond a simple protocol, offering insights into the causality behind experimental choices and establishing a self-validating workflow from synthesis to final structural refinement.
The aminopyridinol scaffold is a privileged motif in drug discovery, appearing in molecules targeting a range of biological pathways. 3-Aminopyridin-2-ol, in particular, presents a fascinating case for solid-state characterization. Its potential for tautomerism—existing in either the lactam (pyridinone) or lactim (pyridinol) form—and its capacity for extensive hydrogen bonding make its three-dimensional structure highly sensitive to its environment.
The hydrochloride salt form is often employed to improve the solubility and bioavailability of parent compounds. However, the introduction of a counter-ion (Cl⁻) adds another layer of complexity and opportunity for specific, charge-assisted hydrogen bonds that dictate the crystal packing and, ultimately, the material's physicochemical properties. A definitive crystal structure analysis is therefore not merely an academic exercise; it is a critical step in de-risking a potential drug candidate by providing a precise atomic-level map of its solid-state conformation, stability, and intermolecular interactions.
A Validated Workflow for Structure Determination
The following sections outline a complete, field-proven workflow for determining the crystal structure of 3-aminopyridin-2-ol hydrochloride. Each stage is designed to ensure data integrity and lead to a high-quality, publishable crystal structure.
Synthesis and Purification
The starting material, 3-aminopyridin-2-ol, can be synthesized via the reduction of 3-nitro-2-pyridinol. A common and effective method involves catalytic hydrogenation.
Experimental Protocol: Synthesis
-
Reaction Setup: To a solution of 3-nitro-2-pyridinol (1.0 eq) in ethanol, cautiously add Palladium on carbon (10% Pd, ~0.05 eq).
-
Hydrogenation: The mixture is subjected to a hydrogen atmosphere (typically 50 psi) and stirred vigorously at room temperature for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Filtration: The reaction mixture is filtered through a pad of Celite to remove the palladium catalyst. The Celite pad is washed with additional ethanol to ensure complete recovery of the product.
-
Solvent Removal: The solvent is removed from the filtrate under reduced pressure to yield crude 3-aminopyridin-2-ol as a solid. This product is typically carried forward without further purification.
Crystallization of the Hydrochloride Salt
The quality of the single crystals is the single most important factor for a successful diffraction experiment. The goal is to grow well-ordered, single crystals of appropriate size (typically 0.1-0.3 mm in each dimension). Slow evaporation is a reliable method for achieving this.
Experimental Protocol: Crystallization
-
Salt Formation: Dissolve the crude 3-aminopyridin-2-ol in a minimal amount of methanol. To this solution, add a stoichiometric amount (1.0 eq) of hydrochloric acid (e.g., a 2M solution in diethyl ether) dropwise while stirring.
-
Crystallization Vessel: Transfer the resulting solution to a clean, small vial.
-
Slow Evaporation: Loosely cap the vial (e.g., with perforated parafilm) and place it in a vibration-free environment at room temperature.
-
Crystal Growth: Allow the solvent to evaporate slowly over several days. High-quality, needle-like or prismatic crystals should form.
Single-Crystal X-ray Diffraction (SC-XRD)
This is the core analytical technique for determining the atomic arrangement within the crystal.
Workflow Diagram: From Crystal to Structure
Caption: A flowchart of the single-crystal X-ray diffraction workflow.
Detailed Protocol: SC-XRD Data Collection, Solution, and Refinement
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head, typically using a cryoloop and viscous oil. The crystal is then flash-cooled to 100 K in a stream of nitrogen gas to minimize thermal motion and radiation damage.
-
Data Collection: The mounted crystal is placed on the diffractometer. A modern instrument equipped with a CMOS or CCD detector is used. Data is typically collected using Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation.[1] A series of diffraction images are collected as the crystal is rotated.[2]
-
Data Integration and Scaling: The raw diffraction images are processed to determine the unit cell parameters and to integrate the intensities of each reflection. The data is scaled and corrected for experimental factors (e.g., absorption), yielding a reflection file (HKL file).
-
Structure Solution: The "phase problem" is the central challenge in crystallography. For small molecules like this, direct methods are highly effective.[3] Software such as SHELXT is used to calculate initial phases from the reflection intensities, which generates an initial electron density map.[3][4]
-
Structure Refinement: The initial model from the solution step is then refined against the experimental data using a least-squares minimization process with software like SHELXL.[4][5] This iterative process involves:
-
Atom Assignment: Peaks in the electron density map are assigned to atomic elements (C, N, O, Cl).
-
Anisotropic Refinement: Atoms are refined with anisotropic displacement parameters (ellipsoids) to model their thermal motion.
-
Hydrogen Atom Placement: Hydrogen atoms are typically placed in calculated positions and refined using a riding model.[6]
-
Difference Fourier Maps: After each refinement cycle, a difference Fourier map is calculated to locate missing atoms (as positive peaks) or identify incorrectly placed atoms (as negative holes).[7]
-
The refinement continues until the model converges, meaning that further changes do not significantly improve the agreement between the calculated and observed diffraction data. The quality of the final model is assessed by metrics such as R1, wR2, and the Goodness-of-Fit (GooF).[8]
-
-
Validation: The final structural model, saved as a Crystallographic Information File (CIF), is validated using algorithms like PLATON or the IUCr's CheckCIF service to ensure it is chemically sensible and conforms to crystallographic standards.
Anticipated Structural Features and Discussion
While a definitive structure requires the experimental data, we can make expert predictions based on the known chemistry of analogous compounds.
Tautomerism and Protonation
The most critical question is the location of the protons. In the hydrochloride salt, the pyridyl nitrogen is the most basic site and is expected to be protonated. The phenolic oxygen can also be protonated. The structure will likely exist in the pyridinone (lactam) form, as this is common for 2-hydroxypyridines. The positive charge from the protonated ring nitrogen will be balanced by the chloride counter-ion.
Hydrogen Bonding Network
An extensive and robust hydrogen bonding network is anticipated, which will be the primary determinant of the crystal packing. Key interactions are expected to be:
-
Charge-Assisted Hydrogen Bonds: The protonated pyridinium nitrogen (N-H⁺) will act as a strong hydrogen bond donor, likely interacting with the chloride anion (Cl⁻).
-
Amine and Hydroxyl Donors: The amine group (-NH₂) and the pyridinone N-H group are excellent hydrogen bond donors.
-
Carbonyl and Chloride Acceptors: The pyridinone carbonyl (C=O) is a strong hydrogen bond acceptor, as is the chloride anion.
A plausible hydrogen bonding motif could involve the formation of chains or sheets, where molecules are linked via N-H···O, N-H···Cl, and N-H⁺···Cl⁻ interactions.
Potential Hydrogen Bonding Diagram
Caption: A simplified diagram of potential hydrogen bonding interactions.
Data Presentation
The final crystallographic data should be summarized in a standard table. While the precise values are unknown, a template for such a table is provided below, populated with typical values for a small organic molecule.
Table 1: Hypothetical Crystal Data and Structure Refinement Details.
| Parameter | Value |
| Empirical formula | C₅H₇ClN₂O |
| Formula weight | 146.58 |
| Temperature | 100(2) K |
| Wavelength (Mo Kα) | 0.71073 Å |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | a = 8.5 Å, b = 10.2 Å, c = 7.9 Å |
| α = 90°, β = 98.5°, γ = 90° | |
| Volume | 675.0 ų |
| Z (molecules/unit cell) | 4 |
| Density (calculated) | 1.442 Mg/m³ |
| Absorption coefficient | 0.45 mm⁻¹ |
| F(000) | 304 |
| Crystal size | 0.25 x 0.20 x 0.15 mm³ |
| Theta range for data collection | 2.5° to 28.0° |
| Reflections collected | 5400 |
| Independent reflections | 1550 [R(int) = 0.035] |
| Completeness to theta = 25.242° | 99.8 % |
| Data / restraints / parameters | 1550 / 0 / 115 |
| Goodness-of-fit on F² | 1.05 |
| Final R indices [I>2sigma(I)] | R1 = 0.045, wR2 = 0.115 |
| R indices (all data) | R1 = 0.058, wR2 = 0.128 |
| Largest diff. peak and hole | 0.35 and -0.28 e.Å⁻³ |
Conclusion
This technical guide outlines a rigorous and validated pathway for the complete crystal structure determination of 3-aminopyridin-2-ol hydrochloride. By following this workflow—from careful synthesis and crystallization to meticulous data collection and refinement—researchers can obtain a high-fidelity atomic model. The resulting structure will provide unambiguous evidence of the compound's tautomeric form, protonation state, and the specific hydrogen bonding interactions that govern its solid-state architecture. These insights are indispensable for advancing the development of aminopyridinol-based therapeutics.
References
-
SHELX Suite: A set of programs for crystal structure determination. Source: Georg-August-Universität Göttingen. [Link]
-
Olex2 Software: A popular graphical user interface for solving, refining, and analyzing crystal structures. Source: OlexSys Ltd. [Link]
-
Structure Solution Methods: An overview of direct methods and other techniques for solving the phase problem in crystallography. Source: International Union of Crystallography (IUCr). [Link]
-
Single Crystal X-ray Diffraction Principles: A foundational overview of the technique. Source: SERC at Carleton College. [Link]
-
Structure Refinement Techniques: A detailed explanation of the least-squares refinement process. Source: University of Oklahoma, Department of Chemistry and Biochemistry. [Link]
-
Crystallographic Information File (CIF) Standard: Information on the standard format for crystallographic data exchange. Source: International Union of Crystallography (IUCr). [Link]
-
Data Collection Strategies: A guide to optimizing data collection for single-crystal XRD. Source: National Institutes of Health (NIH). [Link]
-
ShelXle GUI: A graphical user interface for the SHELXL refinement program. Source: Hübschle, C. B., Sheldrick, G. M., & Dittrich, B. (2011). J. Appl. Cryst., 44, 1281-1284. [Link]
Sources
- 1. Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis - Oreate AI Blog [oreateai.com]
- 2. Data Collection for Crystallographic Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SHELX - PaNdata Software [software.pan-data.eu]
- 4. Single crystal structure analysis software "SHELX" | Information dissemination media for research and development TEGAKARI [tegakari.net]
- 5. X-Ray Crystallography - Software - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]
- 6. ocw.mit.edu [ocw.mit.edu]
- 7. ou.edu [ou.edu]
- 8. Single Crystal Structure Refinement (SREF) [serc.carleton.edu]
Spectroscopic data for 3-Aminopyridin-2-ol hydrochloride (NMR, IR, Mass Spec)
Introduction
3-Aminopyridin-2-ol hydrochloride (CAS No: 33631-21-9) is a heterocyclic organic compound of significant interest in medicinal chemistry and drug development. As a substituted pyridine, it serves as a versatile building block for the synthesis of more complex molecules, including functionalized pyrido[4,3-b][1][2]oxazine and imidazo[1,2-a]pyridine derivatives. Understanding its structural and electronic properties is paramount for its effective utilization. This guide provides an in-depth analysis of the spectroscopic data for this compound, offering researchers and scientists a core reference for its characterization.
It is critical to note that comprehensive, publicly available spectroscopic data specifically for the hydrochloride salt is limited. This guide will present and interpret the data for the corresponding free base, 3-Aminopyridin-2-ol (CAS No: 33630-99-8), and provide expert analysis on the anticipated spectral changes upon formation of the hydrochloride salt. A key consideration in the analysis of this molecule is its existence in tautomeric forms: the pyridin-2-ol form and the pyridin-2(1H)-one form. The equilibrium between these tautomers can be influenced by solvent and solid-state packing, which in turn affects the spectroscopic output.[3][4][5][6]
Molecular Structure & Spectroscopic Workflow
The structural identity and purity of 3-Aminopyridin-2-ol hydrochloride are established through a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle, from the carbon-hydrogen framework to the specific functional groups and overall molecular mass.
Caption: Structure of protonated 3-Aminopyridin-2-ol with chloride counter-ion.
The logical flow for spectroscopic characterization follows a standardized path to ensure data integrity and a comprehensive structural elucidation.
Caption: A typical workflow for the structural elucidation of a chemical compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the precise carbon-hydrogen framework of an organic molecule. Due to the lack of a published spectrum for the hydrochloride salt, the following analysis is based on predicted data for the free base and expert interpretation of the effects of protonation.
¹H NMR Spectroscopy
In the ¹H NMR spectrum, protonation of the pyridine nitrogen by HCl will cause a significant downfield shift (to a higher ppm value) for all protons on the aromatic ring due to the increased electron-withdrawing effect of the resulting pyridinium ion. The protons on the amino (-NH2) and hydroxyl (-OH) groups are exchangeable and may appear as broad signals or not be observed at all, depending on the solvent (e.g., D₂O vs. DMSO-d₆) and its water content.
Table 1: Predicted ¹H NMR Spectroscopic Data (Data is predicted for the free base, 3-Aminopyridin-2-ol, in DMSO-d₆. Expected shifts for the hydrochloride salt are discussed below.)
| Predicted Chemical Shift (δ) ppm | Multiplicity | Assignment | Causality and Expected Shift for Hydrochloride Salt |
| ~9.5 - 11.0 | Broad Singlet | -OH | This proton is acidic. In the HCl salt, this signal may broaden further or exchange. Its presence supports the pyridinol tautomer. |
| ~6.8 - 7.2 | Triplet | H-5 | Located meta to the electron-donating -NH₂ and -OH groups, it appears at a relatively upfield position for an aromatic proton. Expected HCl Salt Shift: ~7.3 - 7.7 ppm. |
| ~6.5 - 6.8 | Doublet of Doublets | H-4 | Positioned ortho and para to the donating groups, leading to significant shielding. Expected HCl Salt Shift: ~7.0 - 7.4 ppm. |
| ~6.4 - 6.7 | Doublet of Doublets | H-6 | Situated ortho to the ring nitrogen, this proton is typically the most downfield. Protonation will significantly deshield this position. Expected HCl Salt Shift: ~7.8 - 8.2 ppm. |
| ~4.5 - 5.5 | Broad Singlet | -NH₂ | The chemical shift is variable and concentration-dependent. Protonation of the ring nitrogen will cause a slight downfield shift. Expected HCl Salt Shift: ~5.0 - 6.0 ppm. |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on all unique carbon environments in the molecule. Similar to ¹H NMR, protonation of the ring nitrogen will induce a downfield shift for all carbon atoms in the pyridine ring, with the effect being most pronounced for the carbons ortho and para to the nitrogen (C-2 and C-6).[7][8]
Table 2: Predicted ¹³C NMR Spectroscopic Data (Data is predicted for the free base, 3-Aminopyridin-2-ol, in DMSO-d₆. Expected shifts for the hydrochloride salt are discussed below.)
| Predicted Chemical Shift (δ) ppm | Assignment | Causality and Expected Shift for Hydrochloride Salt |
| ~155 - 165 | C-2 | This carbon is attached to both the ring nitrogen and the hydroxyl group, causing a strong downfield shift. This is a key indicator of the pyridinol tautomer. Expected HCl Salt Shift: ~158 - 168 ppm. |
| ~140 - 148 | C-6 | Being ortho to the ring nitrogen, it is significantly deshielded. The effect of protonation will be strong. Expected HCl Salt Shift: ~145 - 153 ppm. |
| ~125 - 135 | C-3 | Attached to the amino group, its chemical shift is influenced by nitrogen's donating effect. Expected HCl Salt Shift: ~128 - 138 ppm. |
| ~115 - 125 | C-4 | This carbon is influenced by its position relative to all substituents. Expected HCl Salt Shift: ~118 - 128 ppm. |
| ~110 - 120 | C-5 | Shielded by the electron-donating groups. Expected HCl Salt Shift: ~113 - 123 ppm. |
Infrared (IR) Spectroscopy
FTIR spectroscopy is essential for identifying the functional groups present in a molecule. For 3-Aminopyridin-2-ol hydrochloride, the key absorptions will be from the O-H, N-H, and C=N/C=C bonds. The formation of the hydrochloride salt introduces significant changes, particularly in the high-frequency region. The spectrum for the salt is expected to show broad absorptions due to hydrogen bonding involving the pyridinium N-H⁺, the amino group, the hydroxyl group, and the chloride ion.
Table 3: Key IR Spectroscopic Data (Data is based on typical values for aminophenols and pyridine hydrochlorides.)
| Wavenumber (cm⁻¹) | Intensity | Assignment | Mechanistic Insight |
| 3500 - 3200 | Strong, Broad | O-H and N-H stretches | In the free base, distinct sharp peaks for asymmetric and symmetric N-H stretching of the primary amine are expected. For the HCl salt, these will merge with the O-H stretch and the pyridinium N-H⁺ stretch into a very broad, strong band, indicative of extensive hydrogen bonding.[9] |
| 3100 - 3000 | Medium | Aromatic C-H stretch | Characteristic of the C-H bonds on the pyridine ring. |
| ~2800 - 2400 | Broad, Medium | Pyridinium N-H⁺ stretch | This broad series of absorptions, often called a "salt finger," is a hallmark of a hydrochloride salt of a nitrogenous base and is a key piece of evidence for protonation. |
| 1640 - 1600 | Strong | N-H bend (scissoring) | This absorption is due to the bending vibration of the primary amino group. |
| 1600 - 1450 | Strong, Multiple Bands | C=C and C=N ring stretching | These bands are characteristic of the aromatic pyridine ring and provide a fingerprint for the heterocyclic core. |
| 1350 - 1250 | Strong | C-O stretch (phenol) | The stretching vibration of the carbon-oxygen bond of the hydroxyl group. |
| 1300 - 1200 | Strong | C-N stretch (aromatic amine) | The stretching vibration of the bond between the aromatic ring and the amino group. |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound, which is a definitive piece of identifying information. For 3-Aminopyridin-2-ol hydrochloride, electrospray ionization (ESI) in positive mode is the ideal technique. The analysis will detect the protonated free base, [M+H]⁺, not the intact salt.
Table 4: Mass Spectrometry Data
| Parameter | Value | Interpretation |
| Molecular Formula (Free Base) | C₅H₆N₂O | N/A |
| Molecular Weight (Free Base) | 110.11 g/mol [10] | N/A |
| Molecular Formula (HCl Salt) | C₅H₇ClN₂O | N/A |
| Molecular Weight (HCl Salt) | 146.58 g/mol | N/A |
| Expected Base Peak (m/z) | 111.0558 | [C₅H₆N₂O + H]⁺ |
| Common Fragment Ions (m/z) | ~82, ~55 | [M+H - CO]⁺, etc. |
Experimental Protocols
To ensure reproducibility and accuracy, the following self-validating protocols are recommended for the spectroscopic analysis of 3-Aminopyridin-2-ol hydrochloride.
NMR Spectroscopy Protocol
-
Sample Preparation:
-
Accurately weigh 10-15 mg of 3-Aminopyridin-2-ol hydrochloride.
-
Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in a clean, dry vial. DMSO-d₆ is often preferred as it will allow for the observation of exchangeable -OH and -NH protons.
-
Add a small amount of an internal standard, typically tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
-
¹H NMR Acquisition:
-
Record the spectrum on a 400 MHz (or higher) spectrometer.
-
Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
Use a standard pulse sequence with a spectral width of ~16 ppm, an acquisition time of 3-4 seconds, and a relaxation delay of 2-5 seconds.
-
-
¹³C NMR Acquisition:
-
Record the spectrum on the same instrument (at the corresponding frequency, e.g., 100 MHz for a 400 MHz instrument).
-
Use a proton-decoupled pulse sequence to obtain singlets for each unique carbon.
-
Acquire a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.
-
Employ a spectral width of ~240 ppm and a relaxation delay of 2 seconds.
-
-
Data Processing:
-
Apply a Fourier transform to the raw Free Induction Decay (FID) data.
-
Perform phase and baseline corrections.
-
Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
-
Integrate the signals in the ¹H spectrum to determine proton ratios.
-
FTIR Spectroscopy Protocol
-
Sample Preparation (KBr Pellet Method):
-
Thoroughly grind 1-2 mg of the sample with ~100 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder of an FT-IR spectrometer.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Co-add at least 32 scans to improve the signal-to-noise ratio. The instrument will automatically subtract the background spectrum.
-
-
Data Analysis:
-
Identify and label the wavenumbers of significant absorption bands.
-
Assign the bands to corresponding functional group vibrations based on established correlation tables.
-
Mass Spectrometry Protocol
-
Sample Preparation:
-
Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.
-
A small amount of formic acid may be added to promote ionization.
-
-
Data Acquisition (ESI-MS):
-
Infuse the sample solution into an electrospray ionization source coupled to a mass analyzer (e.g., Q-TOF or Orbitrap).
-
Acquire the spectrum in positive ion mode over a relevant m/z range (e.g., 50-500).
-
Optimize source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the signal of the ion of interest.
-
-
Data Analysis:
-
Identify the peak corresponding to the protonated molecular ion [M+H]⁺.
-
For HRMS data, calculate the elemental composition from the accurate mass to confirm the molecular formula.
-
Analyze fragment ions if MS/MS experiments are performed.
-
References
-
PubChem. 3-Aminopyridine. [Link]
-
National Institute of Standards and Technology. 3-Aminopyridine - the NIST WebBook. [Link]
-
National Institute of Standards and Technology. 2H-thiopyran-4-imine, n-hydroxy-tetrahydro-1,1-dioxide - the NIST WebBook. [Link]
-
National Institute of Standards and Technology. 2-Pyrrolidinone - the NIST WebBook. [Link]
-
National Institute of Standards and Technology. 3-Aminopyridine - the NIST WebBook. [Link]
-
HELIX Chromatography. HPLC Methods for analysis of 3-Aminopyridine. [Link]
-
ResearchGate. FT-IR spectra of aminopyridines and compounds 1, 2, 3, and 5. [Link]
-
National Institute of Standards and Technology. Ethylenimine - the NIST WebBook. [Link]
-
National Institute of Standards and Technology. Deltamethrin - the NIST WebBook. [Link]
-
National Institute of Standards and Technology. Isoquinoline - the NIST WebBook. [Link]
-
National Institute of Standards and Technology. Triisopropylphosphate - the NIST WebBook. [Link]
-
National Institute of Standards and Technology. Aldrin - the NIST WebBook. [Link]
-
PubChem. 2-Amino-3-Hydroxypyridine. [Link]
-
ResearchGate. Tautomerization, molecular structure, transition state structure, and vibrational spectra of 2-aminopyridines: a combined computational and experimental study. [Link]
-
NIH National Library of Medicine. Tautomerization, molecular structure, transition state structure, and vibrational spectra of 2-aminopyridines: a combined computational and experimental study. [Link]
-
Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]
-
PubMed. Tautomerization, molecular structure, transition state structure, and vibrational spectra of 2-aminopyridines: a combined computational and experimental study. [Link]
-
ResearchGate. FTIR spectra of 4-aminopyridine (a), 4-oxopentanoic acid (b), and OPPA (c). [Link]
-
Chemistry LibreTexts. 13.10: Characteristics of ¹³C NMR Spectroscopy. [Link]
-
MDPI. Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix. [Link]
-
ResearchGate. FTIR spectra of thiamine hydrochloride (a) and nicotinamide (b). [Link]
-
ResearchGate. Synthesis and Characterization of Some Transition Metal Complexes of 2-Amino-3-hydroxypyridine and its Application in Corrosion Inhibition. [Link]
-
National Institute of Standards and Technology. Norephedrine, (.+/-.)- - the NIST WebBook. [Link]
-
RSC Publishing. An NMR study of the tautomerism of 2-acylaminopyridines. [Link]
Sources
- 1. Page loading... [guidechem.com]
- 2. 3-Aminopyridine(462-08-8) 13C NMR spectrum [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Tautomerization, molecular structure, transition state structure, and vibrational spectra of 2-aminopyridines: a combined computational and experimental study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tautomerization, molecular structure, transition state structure, and vibrational spectra of 2-aminopyridines: a combined computational and experimental study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix [mdpi.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. scbt.com [scbt.com]
Physical and chemical properties of 3-Aminopyridin-2-ol hydrochloride
A Comprehensive Technical Guide on 3-Aminopyridin-2-ol Hydrochloride
Abstract
This technical guide provides an in-depth analysis of 3-Aminopyridin-2-ol hydrochloride, a pivotal heterocyclic building block in modern medicinal chemistry and drug development. Designed for researchers, synthetic chemists, and formulation scientists, this document delineates the core physical and chemical properties of the compound. It moves beyond a simple recitation of data to explain the causality behind its reactivity and analytical behavior. Key sections include a detailed examination of its physicochemical characteristics, a discussion of its chemical reactivity profile including tautomerism, a validated protocol for purity assessment via High-Performance Liquid Chromatography (HPLC), and essential safety and handling information. This guide serves as a practical resource for leveraging this versatile intermediate in research and development settings.
Nomenclature and Molecular Structure
Correctly identifying a chemical entity is the foundation of all subsequent research. 3-Aminopyridin-2-ol hydrochloride is a salt, which enhances its stability and handling properties compared to its free base.
-
Chemical Name: 3-Aminopyridin-2-ol hydrochloride[1]
-
Synonyms: 3-Amino-2-pyridinol hydrochloride[1]
-
Molecular Formula: C₅H₇ClN₂O[2]
-
Molecular Weight: 146.57 g/mol [2]
The core structure consists of a pyridine ring substituted with an amino group at position 3 and a hydroxyl group at position 2. A critical feature of 2-hydroxypyridines is their existence in a tautomeric equilibrium with the corresponding pyridone form. In this case, 3-Aminopyridin-2-ol (the "enol" form) coexists with 3-Amino-1H-pyridin-2-one (the "keto" form). This equilibrium is fundamental to its reactivity and biological interactions, as the two forms present different hydrogen bonding capabilities and nucleophilic/electrophilic sites.
Caption: Keto-enol tautomerism of the 3-aminopyridin-2-ol core structure.
Physicochemical Properties
The physical properties of a compound dictate its suitability for specific applications, from reaction solvent selection to formulation development. The hydrochloride salt form generally imparts higher water solubility and a higher melting point compared to the free base.
| Property | Value | Source |
| Appearance | Powder | [1] |
| Melting Point | 218-220 °C | [1] |
| Molecular Weight | 146.57 g/mol | [2] |
| Storage Temperature | Room Temperature | [1] |
| Solubility | The free base is soluble in water and organic solvents. The hydrochloride is expected to be readily soluble in water. | [3] |
Chemical Reactivity and Synthetic Profile
The synthetic utility of 3-Aminopyridin-2-ol hydrochloride stems from its trifunctional nature: the pyridine nitrogen, the exocyclic amino group, and the hydroxyl/pyridone moiety.
-
Amino Group (-NH₂): This group is a potent nucleophile and a site for derivatization. It readily undergoes acylation, sulfonation, and alkylation. It can also be a key pharmacophoric element, acting as a hydrogen bond donor in interactions with biological targets.[4]
-
Hydroxyl/Pyridone Group (-OH / -C=O): The tautomeric nature of this group allows for dual reactivity. The hydroxyl form can be targeted for etherification or esterification. The pyridone form has a lactam-like character, and the N-H bond can participate in substitution reactions.
-
Pyridine Ring: As an aromatic system, the ring can undergo electrophilic substitution, although it is generally less reactive than benzene. The activating amino and hydroxyl groups influence the regioselectivity of these reactions.
This compound is a valuable intermediate in the synthesis of a wide array of more complex molecules, particularly in the development of novel kinase inhibitors, central nervous system agents, and other pharmaceuticals.[5][6] The aminopyridine scaffold is recognized as a privileged structure in drug discovery for its ability to form key interactions with various biological targets.[6]
Analytical Methodology: Purity Assessment by HPLC
Ensuring the purity of starting materials is a non-negotiable aspect of drug development and chemical research. High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of compounds like 3-Aminopyridin-2-ol hydrochloride due to its high resolution and sensitivity.
The causality for choosing reversed-phase HPLC lies in the compound's polar nature. A C18 column provides a nonpolar stationary phase, while a polar mobile phase (often an aqueous buffer mixed with an organic solvent like methanol or acetonitrile) is used for elution. The compound's retention is controlled by the precise ratio of these solvents, allowing for effective separation from nonpolar impurities (which retain longer) and highly polar impurities (which elute earlier). UV detection is ideal as the pyridine ring possesses a strong chromophore.
Caption: A standardized workflow for HPLC-based purity analysis.
Detailed Experimental Protocol: HPLC Purity Assay
This protocol is a self-validating system designed for robust and reproducible results.
-
Objective: To determine the purity of a 3-Aminopyridin-2-ol hydrochloride sample by reversed-phase HPLC with UV detection.
-
Materials and Reagents:
-
3-Aminopyridin-2-ol hydrochloride (sample and reference standard)
-
HPLC-grade Methanol
-
HPLC-grade Water
-
Potassium Phosphate Monobasic
-
Phosphoric Acid (for pH adjustment)
-
-
Instrumentation and Conditions:
| Parameter | Setting |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | Shim-pack Scepter C18, 4.6 x 150 mm, 5 µm or equivalent |
| Mobile Phase | Phosphate Buffer (pH 7.0) : Methanol (90:10 v/v) |
| Flow Rate | 0.5 - 1.0 mL/min |
| Column Temp. | 35 °C |
| Detection | UV at 280 nm |
| Injection Vol. | 10 µL |
| Run Time | 10 minutes |
-
Procedure:
-
Mobile Phase Preparation: Prepare a 20 mM potassium phosphate buffer and adjust the pH to 7.0 with dilute phosphoric acid. Filter through a 0.45 µm filter. Mix 900 mL of this buffer with 100 mL of methanol. Degas the final solution.
-
Standard Solution Preparation: Accurately weigh approximately 10 mg of the 3-Aminopyridin-2-ol hydrochloride reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase to achieve a concentration of ~0.1 mg/mL.
-
Sample Solution Preparation: Prepare the sample solution in the same manner as the standard solution.
-
System Suitability: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved. Inject the standard solution five times. The relative standard deviation (RSD) for the peak area of the main analyte should be ≤ 2.0%.
-
Analysis: Inject the sample solution in duplicate.
-
Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity of the sample using the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
This method is adapted from established procedures for analyzing aminopyridine isomers and related compounds.[7][8]
Safety and Handling
As with any chemical reagent, proper handling is essential to ensure laboratory safety. Researchers must consult the Safety Data Sheet (SDS) before use.
-
GHS Classification: The compound is classified with the GHS07 pictogram (Warning).[1]
-
Hazard Statements:
-
Precautionary Statements:
-
Prevention: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection/face protection).[1]
-
Response: P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]
-
-
Personal Protective Equipment (PPE): Standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves, is required.
-
Storage: Store in a tightly closed container in a dry, well-ventilated place at room temperature.[1]
Conclusion
3-Aminopyridin-2-ol hydrochloride is a versatile and valuable chemical intermediate. Its well-defined physicochemical properties, including its tautomeric nature and multiple reactive sites, make it a strategic choice for the synthesis of complex molecular architectures in drug discovery and materials science. Understanding its characteristics, as detailed in this guide, is crucial for its effective and safe utilization in a research and development context. The provided analytical protocol offers a reliable system for quality control, ensuring the integrity of downstream applications.
References
-
3-AMINO-PYRIDIN-2-OL. ChemBK. [Link]
-
3-Aminopyridine. Organic Syntheses Procedure. [Link]
- Method for analysis of 3-aminopyrrolidine hydrochloride by precolumn derivatization.
-
SAFETY DATA SHEET. Fisher Scientific. [Link]
-
HPLC Methods for analysis of 3-Aminopyridine. HELIX Chromatography. [Link]
-
3-Amino-2-pyridinol. PubChem. [Link]
-
4-Aminopyridin-3-ol hydrochloride. PubChem. [Link]
-
3-Aminopyridine. ChemBK. [Link]
-
HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride. Physical Testing and Chemical Analysis Part B:Chemical Analgsis. [Link]
-
HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride. Physical Testing and Chemical Analysis. [Link]
-
3-Aminopyridine. Wikipedia. [Link]
-
3-AMINOPYRIDINE. Loba Chemie. [Link]
- Preparation method for high purity 2-chlorine-3-aminopyridine hydrochloride.
-
Synthesis of 3-Aminopyridine. ResearchGate. [Link]
-
3-Aminopyridine Hydrochloride. Venkatasai Life Sciences. [Link]
-
2-Aminopyridine - an unsung hero in drug discovery. PubMed. [Link]
-
2-Aminopyridines with a Shortened Amino Sidechain as Potent, Selective, and Highly Permeable Human Neuronal Nitric Oxide Synthase Inhibitors. PubMed Central. [Link]
-
Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium. Crystal Growth & Design. [Link]
-
Oxidative reaction of 2-aminopyridine-3-sulfonyl chlorides with tertiary amines. ResearchGate. [Link]
Sources
- 1. 3-aminopyridin-2-ol hydrochloride | 33631-21-9 [sigmaaldrich.com]
- 2. 3-Amino-pyridin-2-ol hydrochloride | 33631-21-9 [chemicalbook.com]
- 3. chembk.com [chembk.com]
- 4. 2-Aminopyridines with a Shortened Amino Sidechain as Potent, Selective, and Highly Permeable Human Neuronal Nitric Oxide Synthase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. 2-Aminopyridine - an unsung hero in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride [qikan.cmes.org]
- 8. HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride [qikan.cmes.org]
3-Aminopyridin-2-ol hydrochloride CAS number 33631-21-9 properties
An In-depth Technical Guide to 3-Aminopyridin-2-ol hydrochloride (CAS 33631-21-9)
Prepared by: Gemini, Senior Application Scientist
This document provides a comprehensive technical overview of 3-Aminopyridin-2-ol hydrochloride (CAS No. 33631-21-9), a heterocyclic compound with significant potential as a building block in synthetic and medicinal chemistry. This guide is intended for researchers, scientists, and drug development professionals, offering insights into its properties, handling, synthesis, and potential applications.
Core Physicochemical and Structural Properties
3-Aminopyridin-2-ol hydrochloride is a pyridinol derivative presented as a stable hydrochloride salt. Its utility in synthetic chemistry stems from the multiple reactive sites on its substituted pyridine core.
Identity and Physical Data
The fundamental properties of this compound are summarized below, providing a baseline for its use in experimental settings.
| Property | Value | Source(s) |
| CAS Number | 33631-21-9 | [1][2][3] |
| Synonyms | 3-amino-2-pyridinol hydrochloride | [1] |
| Molecular Formula | C₅H₆N₂O · HCl | [1][4] |
| Molecular Weight | 146.58 g/mol | [1] |
| Physical Form | Powder | [1] |
| Melting Point | 218-220 °C | [1] |
| Storage Temperature | Room Temperature | [1] |
Chemical Structure and Tautomerism
A critical feature of 2-hydroxypyridines is their existence in equilibrium with their tautomeric 2-pyridone form. This equilibrium is often solvent and pH-dependent and significantly influences the molecule's reactivity. The 2-pyridone tautomer is frequently the more stable form. The hydrochloride salt is formed by the protonation of one of the basic nitrogen atoms, most likely the pyridine ring nitrogen.
Caption: Standard workflow for safe handling and storage.
Detailed Protocol:
-
Engineering Controls : Always handle this compound within a certified chemical fume hood to mitigate inhalation risks. [5][6]2. Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical safety goggles, and a standard laboratory coat. [7][8]3. Dispensing : When weighing or transferring the powder, use techniques that minimize dust generation.
-
First Aid :
-
Skin Contact : Immediately wash the affected area with soap and water. If irritation occurs, seek medical advice. [7][9] * Eye Contact : Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do so. Seek immediate medical attention. [7][9] * Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if respiratory irritation persists. [9]5. Storage : Store the compound at ambient temperature in a dry, well-ventilated place, away from incompatible materials. Keep the container securely closed when not in use. [1][6]
-
Proposed Synthetic Route
While various methods for synthesizing aminopyridine derivatives exist, a common and reliable strategy for introducing an amino group is through the reduction of a nitro-precursor. This approach is often high-yielding and uses readily available reagents.
Synthetic Workflow Overview
The proposed synthesis involves a two-step process starting from 2-hydroxy-3-nitropyridine:
-
Catalytic Hydrogenation : Reduction of the nitro group to an amine using a catalyst like Palladium on carbon (Pd/C) under a hydrogen atmosphere. [10]2. Hydrochlorination : Treatment of the resulting 3-amino-2-pyridinol free base with hydrochloric acid to form the stable hydrochloride salt.
Caption: Proposed two-step synthesis of the target compound.
Detailed Experimental Protocol
Expertise Note: This protocol is based on established procedures for nitro group reduction on pyridine rings. [10]The choice of a noble metal catalyst like Pd/C is standard for its high efficiency and selectivity. The final salt formation in a non-polar solvent like ether ensures clean precipitation and high purity.
-
Reduction of 2-Hydroxy-3-nitropyridine: a. To a solution of 2-hydroxy-3-nitropyridine (1.0 eq) in methanol (approx. 0.1 M concentration) in a hydrogenation flask, add 10% Palladium on carbon (10% w/w of the substrate). b. Seal the flask and purge the system with nitrogen, followed by hydrogen gas. c. Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 4-6 hours. d. Self-Validation : Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material spot has completely disappeared. e. Upon completion, carefully purge the system with nitrogen. f. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with additional methanol. g. Concentrate the filtrate under reduced pressure to yield crude 3-Aminopyridin-2-ol as a solid.
-
Formation of the Hydrochloride Salt: a. Dissolve the crude 3-Aminopyridin-2-ol in a minimal amount of anhydrous methanol or isopropanol. b. To this solution, slowly add a solution of hydrogen chloride (1.1 eq) in diethyl ether (2.0 M) with stirring. c. A precipitate will form immediately. Continue stirring for 30 minutes at room temperature. d. Collect the solid product by vacuum filtration. e. Wash the filter cake with cold diethyl ether to remove any non-polar impurities. f. Dry the product under vacuum to yield 3-Aminopyridin-2-ol hydrochloride. Purity can be assessed by melting point and ¹H NMR spectroscopy.
Reactivity and Potential Applications
While specific applications for 3-Aminopyridin-2-ol hydrochloride are not widely documented, its structure is analogous to other aminopyridinols used extensively in medicinal chemistry and organic synthesis. [10]Its functional groups—an aromatic amine, a pyridone/pyridinol moiety, and the pyridine ring itself—offer multiple avenues for chemical modification.
Caption: Potential reaction pathways for chemical modification.
-
Building Block for Pharmaceuticals : The aminopyridinol scaffold is a key component in various biologically active molecules. Derivatives of the isomeric 2-aminopyridin-3-ol have been investigated as potent enzyme inhibitors, such as for nitric oxide synthase, which is relevant in neurological disorders. [10]This suggests that 3-Aminopyridin-2-ol could serve as a valuable starting material for developing novel therapeutic agents.
-
Ligand in Coordination Chemistry : The nitrogen and oxygen atoms can act as chelation sites for metal ions, making it a candidate for use as a ligand in catalysis or materials science. [10]* Agrochemical Synthesis : Similar to its pharmaceutical applications, the core structure can be modified to develop new herbicides and fungicides. [10]
Expected Spectroscopic Data
-
¹H NMR :
-
Aromatic Protons : Three signals in the aromatic region (approx. 6.0-7.5 ppm), corresponding to the protons on the pyridine ring. The coupling patterns (doublets, triplets) would be distinct.
-
Amine (NH₂) : A broad singlet that may be exchangeable with D₂O.
-
Hydroxyl/Amide (OH/NH) : A broad singlet, also exchangeable. Its chemical shift would be highly dependent on concentration and solvent. In the hydrochloride salt form, proton signals may be shifted downfield.
-
-
¹³C NMR : Five distinct signals are expected for the pyridine ring carbons in the region of ~100-160 ppm.
-
FT-IR :
-
N-H Stretching : Medium to sharp peaks around 3300-3400 cm⁻¹ from the amino group.
-
O-H/N-H Stretching : A broad band from 3200-3500 cm⁻¹ associated with the hydroxyl group and hydrogen bonding.
-
C=O Stretching : If the pyridone tautomer is present, a strong absorption around 1640-1680 cm⁻¹ is expected.
-
C=C and C=N Stretching : Peaks in the 1500-1620 cm⁻¹ region characteristic of the aromatic ring.
-
-
Mass Spectrometry (ESI+) : The parent ion would correspond to the free base [M+H]⁺ with an expected m/z of 111.06.
References
-
PubChem. 3-Amino-2-pyridinol. [Link]
-
Loba Chemie. 2-AMINO PYRIDINE FOR SYNTHESIS MSDS. [Link]
- Google Patents. Preparation method for high purity 2-chlorine-3-aminopyridine hydrochloride.
Sources
- 1. 3-aminopyridin-2-ol hydrochloride | 33631-21-9 [sigmaaldrich.com]
- 2. 3-Amino-pyridin-2-ol hydrochloride | 33631-21-9 [chemicalbook.com]
- 3. 3-Amino-pyridin-2-ol hydrochloride | 33631-21-9 [amp.chemicalbook.com]
- 4. 3-Amino-2-pyridinol | C5H6N2O | CID 322353 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. lobachemie.com [lobachemie.com]
- 7. jubilantingrevia.com [jubilantingrevia.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. fishersci.com [fishersci.com]
- 10. 2-Aminopyridin-3-ol Hydrochloride|CAS 65407-94-5 [benchchem.com]
Tautomerism in 3-aminopyridin-2-ol systems
An In-Depth Technical Guide to Tautomerism in 3-Aminopyridin-2-ol Systems
Abstract
Tautomerism, the dynamic equilibrium between interconverting structural isomers, is a fundamental concept in organic chemistry with profound implications for molecular properties and biological activity.[1] In heterocyclic chemistry, this phenomenon governs the structure and reactivity of many key scaffolds.[2] This guide provides a detailed examination of the tautomeric behavior of the 3-aminopyridin-2-ol system, a scaffold of interest in medicinal chemistry and materials science.[3][4][5] We will dissect the potential tautomeric forms, explore the energetic landscape dictated by environmental and structural factors, and present robust, field-proven methodologies for their characterization. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this complex equilibrium.
The Principle of Prototropic Tautomerism in Heterocycles
Tautomerism describes a chemical equilibrium between two or more readily interconvertible structural isomers, known as tautomers.[1] The most common form is prototropic tautomerism, which involves the relocation of a proton.[1][6] This process can be conceptualized as a subset of acid-base behavior, often catalyzed by trace amounts of acid or base.[1][7]
In heterocyclic systems, two prevalent types of prototropic tautomerism are:
-
Keto-Enol Tautomerism: The interconversion between a ketone (or a lactam in a ring system) and its corresponding enol (or lactim) form. For pyridinols, this equilibrium is between the pyridone and hydroxypyridine forms.[8][9][10]
-
Amino-Imino Tautomerism: The equilibrium between an amino (-NH₂) substituted heterocycle and its corresponding imino (=NH) form.[11][12]
The 3-aminopyridin-2-ol scaffold is particularly complex as it possesses functional groups capable of both keto-enol and amino-imino tautomerization. Understanding the dominant form under specific conditions is critical, as the tautomeric state dictates a molecule's hydrogen bonding capacity, polarity, and overall shape, thereby influencing its biological interactions and physicochemical properties.[12][13]
Tautomeric Landscape of the 3-Aminopyridin-2-ol System
The 3-aminopyridin-2-ol core can exist in several tautomeric forms, primarily through the migration of protons between the oxygen, the exocyclic nitrogen, and the ring nitrogen. The principal equilibrium involves four key species, including a potential zwitterionic form favored in highly polar, protic media.
Caption: Primary tautomeric equilibria in the 3-aminopyridin-2-ol system.
Critical Factors Governing Tautomeric Equilibrium
The position of the tautomeric equilibrium is not fixed; it is a dynamic state highly sensitive to the molecule's environment and intrinsic electronic properties.
Solvent Effects: The Decisive Environmental Factor
The choice of solvent is arguably the most powerful external factor influencing tautomeric preference. The underlying principle is that the solvent will preferentially stabilize the tautomer with similar polarity.
-
Polar Protic Solvents (e.g., Water, Ethanol): These solvents excel at hydrogen bonding and stabilizing charge. They strongly favor the more polar tautomers, such as the zwitterionic and the keto (pyridinone) forms.[9][14][15] The pyridone form, with its large dipole moment, benefits from extensive solvation by water molecules.
-
Polar Aprotic Solvents (e.g., DMSO, Acetonitrile): These solvents have large dipole moments but are not hydrogen bond donors. They also favor the polar pyridone tautomer, though the stabilization of zwitterions is less pronounced than in protic solvents.
-
Nonpolar Solvents (e.g., Cyclohexane, Chloroform): In a nonpolar environment, the less polar hydroxy-amino (enol) form is generally favored.[9][16] Intermolecular hydrogen bonding between solute molecules can become significant, but the strong solute-solvent interactions that favor the keto form are absent.
Data Summary: Expected Predominant Tautomer vs. Solvent
| Solvent Class | Representative Solvents | Dielectric Constant (ε) | Expected Predominant Tautomer(s) | Rationale |
| Polar Protic | Water, Ethanol | High (e.g., ~80 for H₂O) | Keto-Amino (Pyridone), Zwitterion | Strong H-bonding and dipole interactions stabilize polar forms.[14][15] |
| Polar Aprotic | DMSO, Acetonitrile | Moderate to High (~47, ~37) | Keto-Amino (Pyridone) | Dipole-dipole interactions favor the more polar tautomer.[17] |
| Nonpolar | Cyclohexane, CCl₄ | Low (~2) | Hydroxy-Amino (Enol) | Minimization of dipole moment is favored in a nonpolar medium.[16] |
Substituent Effects: Fine-Tuning the Equilibrium
Electronic modifications to the pyridine ring can subtly or dramatically shift the tautomeric balance by altering the relative acidity and basicity of the protonation sites.[18][19]
-
Electron-Withdrawing Groups (EWGs; e.g., -NO₂, -CN): EWGs increase the acidity of the ring NH proton in the pyridone form and the OH proton in the enol form. Their effect can be complex, but they often further stabilize the pyridone tautomer.[18]
-
Electron-Donating Groups (EDGs; e.g., -CH₃, -OCH₃): EDGs generally increase the basicity of the ring nitrogen, which can influence the equilibrium, but the effect is often less pronounced than solvent effects.
-
Intramolecular Hydrogen Bonding: Substituents at adjacent positions (e.g., position 4) can introduce the possibility of intramolecular hydrogen bonds, which can selectively stabilize one tautomer over another.[17]
Experimental Protocols for Tautomer Characterization
A multi-pronged analytical approach is essential for unambiguously characterizing a tautomeric system. Relying on a single technique can be misleading. Here, we detail self-validating workflows using NMR and UV-Vis spectroscopy, complemented by computational analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for identifying and quantifying tautomers in solution, as the different forms are distinct chemical species that give rise to separate sets of signals.[20]
Experimental Protocol: ¹H NMR Analysis of Tautomeric Equilibrium
-
Sample Preparation (The "Why"):
-
Step 1.1: Weigh approximately 5-10 mg of the 3-aminopyridin-2-ol compound. Causality: This mass ensures sufficient concentration for a strong signal-to-noise ratio without causing solubility issues.
-
Step 1.2: Select a set of deuterated solvents representing different polarity classes (e.g., D₂O, DMSO-d₆, CDCl₃). Causality: Using multiple solvents is the core of the experiment, designed to intentionally shift the equilibrium and observe corresponding spectral changes. Deuterated solvents are used to avoid large interfering solvent signals.
-
Step 1.3: Dissolve the sample in 0.6-0.7 mL of the chosen deuterated solvent in a clean NMR tube. Ensure complete dissolution. Causality: Incomplete dissolution leads to inaccurate quantification and poor spectral quality.
-
-
Data Acquisition (The "Why"):
-
Step 2.1: Acquire a standard ¹H NMR spectrum at a controlled temperature (e.g., 298 K). Causality: Tautomeric equilibrium can be temperature-dependent, so maintaining a constant temperature is crucial for reproducibility.
-
Step 2.2: Ensure a sufficient relaxation delay (d1) to allow for full magnetization recovery of all protons, especially the potentially broad NH and OH signals. A delay of 5 times the longest T₁ is ideal for accurate integration. Causality: An insufficient delay will lead to saturation of slow-relaxing protons, making quantitative analysis impossible. This is a key step for a self-validating protocol.
-
-
Spectral Analysis (The "Why"):
-
Step 3.1: Identify distinct sets of signals corresponding to each tautomer. Look for characteristic peaks:
-
Hydroxy-Amino Form: A sharp OH proton signal (if not exchanging), aromatic CH signals in a pattern consistent with the hydroxypyridine ring.
-
Keto-Amino Form: A broad NH proton signal at a different chemical shift, and a different pattern of aromatic CH signals due to the changed electronic structure of the pyridone ring.
-
-
Step 3.2: Carefully integrate non-overlapping signals unique to each tautomer. Causality: The ratio of the integrals of signals from different tautomers directly corresponds to the molar ratio of those tautomers in solution.
-
Step 3.3: Repeat the analysis for spectra recorded in all other solvents and compare the calculated tautomeric ratios. The results should correlate with solvent polarity as predicted.
-
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is highly sensitive to changes in electronic conjugation and is an excellent method for observing shifts in tautomeric equilibria. Different tautomers, having different conjugated systems, will absorb light at different wavelengths (λ_max).[21][22]
Experimental Workflow: Solvent-Dependent UV-Vis Analysis
Caption: Workflow for analyzing tautomeric equilibrium using UV-Vis spectroscopy.
Protocol Explanation & Causality:
-
Stock Solution: A concentrated stock is made in a single, highly miscible solvent. Causality: This ensures that the same amount of compound is added to each solvent in the series, making the results directly comparable and validating the experiment.
-
Solvent Series: A range of solvents with varying polarities is used. Causality: This is the independent variable. By systematically changing the environment, we can observe a trend in the tautomeric equilibrium.
-
Dilution & Acquisition: A small aliquot of the stock is diluted into each test solvent to achieve a final concentration in the optimal absorbance range (typically 0.1-1.0 AU). The spectrum is then recorded. Causality: This procedure ensures the concentration is constant across all samples, so any change in absorbance intensity or λ_max is due to the solvent effect on the equilibrium, not concentration differences.
-
Analysis: The spectra are overlaid. A shift in the λ_max indicates a shift in the equilibrium. The presence of an isosbestic point—a wavelength where the molar absorptivity of both tautomers is equal—is strong evidence for a two-component equilibrium.[23] The pyridone form is typically more conjugated and absorbs at a longer wavelength than the hydroxypyridine form.
Computational Chemistry
Quantum mechanical calculations provide invaluable theoretical support for experimental findings.[24][25]
-
Methodology: Density Functional Theory (DFT) methods (e.g., B3LYP) with a suitable basis set (e.g., 6-311+G**) are commonly used to optimize the geometries of all possible tautomers and calculate their relative energies.[17][24]
-
Solvent Modeling: To simulate solution-phase behavior, the Polarizable Continuum Model (PCM) can be applied.[17][26] This models the solvent as a continuous medium with a specific dielectric constant, providing more realistic energy values.
-
Validation Role: Computational results can predict the most stable tautomer in the gas phase and in different solvents, corroborating the trends observed via NMR and UV-Vis spectroscopy.[17][18]
Implications for Drug Discovery and Development
The tautomeric state of a drug candidate is not an academic curiosity; it is a critical determinant of its therapeutic success.
-
Pharmacodynamics (Receptor Binding): The two principal tautomers of 3-aminopyridin-2-ol present entirely different hydrogen bond donor/acceptor patterns to a biological target. The hydroxy-amino form has an acidic OH donor and a basic NH₂ group. The keto-amino form replaces the OH donor with a C=O acceptor and adds an acidic NH donor in the ring. A receptor's active site will almost certainly have a binding preference for one tautomer over the other.
Caption: A drug's tautomeric state dictates its receptor binding profile.
-
Pharmacokinetics (ADME):
-
Solubility: The more polar keto/zwitterionic forms are generally more water-soluble, which is crucial for formulation and bioavailability.
-
Membrane Permeability: The less polar, more lipophilic hydroxy (enol) form is often better able to cross cell membranes via passive diffusion.
-
Metabolism: The metabolic fate of a drug can depend on which tautomer is present, as different functional groups are exposed to metabolic enzymes.
-
Therefore, controlling or at least fully characterizing the tautomeric equilibrium of a lead compound in physiologically relevant media is a non-negotiable step in modern drug development.
Conclusion
The 3-aminopyridin-2-ol system presents a rich and complex tautomeric landscape. The equilibrium between its hydroxy-amino and keto-amino forms is delicately balanced and highly susceptible to environmental factors, primarily solvent polarity. For professionals in drug discovery and chemical research, a thorough understanding and rigorous characterization of this equilibrium are paramount. A combined analytical strategy, leveraging the quantitative power of NMR, the sensitivity of UV-Vis spectroscopy, and the predictive strength of computational chemistry, provides the necessary framework for elucidating the behavior of these systems. This knowledge enables the rational design of molecules with optimized physicochemical properties and predictable biological activity.
References
-
Tautomer - Wikipedia. Wikipedia. [Link]
-
Prototropic tautomerism of heteroaromatic compounds. HETEROCYCLES. [Link]
-
Caging and solvent effects on the tautomeric equilibrium of 3-pyridone/3-hydroxypyridine in the ground state. RSC Publishing. [Link]
-
Photoinduced amino-imino tautomerism: an infrared study of 2-amino-5-methylpyridine in a low-temperature argon matrix. PubMed. [Link]
-
PROTOTROPIC TAUTOMERISM OF HETEROAROMATIC COMPOUNDS. IV. FIVE-MEMBERED RINGS WITH TWO OR MORE HETERO ATOMS. PubMed. [Link]
-
Tautomerism Example. BYJU'S. [Link]
-
Photoinduced amino–imino tautomerism of 2-aminopyridine in a low-temperature argon matrix. ResearchGate. [Link]
-
Tautomer. chemeurope.com. [Link]
-
When I synthesise ester derivatives from pyridin-4-ol why do they turn to keto-enol tautomerism, do both hydroxy and NH parts react wth acid? ResearchGate. [Link]
-
Caging and solvent effects on the tautomeric equilibrium of 3-pyridone/3-hydroxypyridine in the ground state: A study in cyclodextrins and binary solvents. Sultan Qaboos University House of Expertise. [Link]
-
Solvent effects. 3. Tautomeric equilibria of formamide and 2-pyridone in the gas phase and solution: an ab initio SCRF study. Semantic Scholar. [Link]
-
How to drive imine–enamine tautomerism of pyronic derivatives of biological interest – A theoretical and experimental study of substituent and solvent effects. ScienceDirect. [Link]
-
Tautomerization, molecular structure, transition state structure, and vibrational spectra of 2-aminopyridines: a combined computational and experimental study. PubMed. [Link]
-
Theoretical investigation of tautomerism of 2- and 4-pyridones: origin, substituent and solvent effects. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf. Slideshare. [Link]
-
Isomeric and Tautomeric Structure of Amino Imino 5H-pyrrolo[3,4-b]pyridine Derivatives Revisited. ChemRxiv. [Link]
-
Tautomeric pyridines. Part XV. Pyridone–hydroxypyridine equilibria in solvents of differing polarity. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). [Link]
-
Interplay between conformational and solvent effects in UV-visible absorption spectra: curcumin tautomers as a case study. RSC Publishing. [Link]
-
Synthesis of 3-Aminopyridin-2(1H)-Ones and 1H-Pyrido[2,3-b][1][11]Oxazin-2(3H)-Ones. ResearchGate. [Link]
-
Analysis of the tautomeric equilibrium of two red monoazo dyes by UV–Visible, Raman and SERS spectroscopies. ScienceDirect. [Link]
-
Solvent Effects on the UV–Vis Absorption Properties and Tautomerism of N-Confused Tetraphenylporphyrin. ACS Publications. [Link]
-
Regulating enol–keto tautomerism at the single-molecule level with a confined optical field. Nature. [Link]
-
Keto-enol tautomerization of 2-pyridone and 2-hydroxypyridine. YouTube. [Link]
-
Keto-Enol Tautomerism. Organic Chemistry Tutor. [Link]
-
An NMR study of the tantomerism of 2-acylaminopyridines. RSC Publishing. [Link]
-
Experimental and computational studies on the tautomerism of N-substituted 3-amino-5-oxo-4-phenyl-1H-pyrazolo-1-carboxamides with antibacterial activity. Sci-Hub. [Link]
-
Influence of the Solvent on the Stability of Aminopurine Tautomers and Properties of the Amino Group. MDPI. [Link]
-
Effect of the Solvent and Substituent on Tautomeric Preferences of Amine-Adenine Tautomers. PMC - NIH. [Link]
-
Understanding the amino ↔ imino tautomeric preference in (imidazole)imidazolidine-N-aryl(alkyl) systems: a case study of moxonidine drug and insights from the Cambridge structural database (CSD). CrystEngComm (RSC Publishing). [Link]
-
Computational study on 2,3,4-aminopyridines. ResearchGate. [Link]
-
Tautomerization, molecular structure, transition state structure, and vibrational spectra of 2-aminopyridines: a combined computational and experimental study. Semantic Scholar. [Link]
-
Tautomerization, molecular structure, transition state structure, and vibrational spectra of 2-aminopyridines: a combined computational and experimental study. PMC - NIH. [Link]
-
Tautomerization, molecular structure, transition state structure, and vibrational spectra of 2-aminopyridines: a combined computational and experimental study. ResearchGate. [Link]
-
Tautomers of 2-pyrimidinamine and of isocytosine. ResearchGate. [Link]
-
Influence of the Solvent on the Stability of Aminopurine Tautomers and Properties of the Amino Group. PMC - PubMed Central - NIH. [Link]
-
Structure-activity relationship study of prion inhibition by 2-aminopyridine-3,5-dicarbonitrile-based compounds: parallel synthesis, bioactivity, and in vitro pharmacokinetics. PubMed. [Link]
-
Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. PMC - PubMed Central. [Link]
-
Biological Activities of 3,4,5-Trihydroxypiperidines and their N- and O-Derivatives. ResearchGate. [Link]
-
Biological activities of 3,4,5-trihydroxypiperidines and their N- and O-derivatives. PubMed. [Link]
-
Synthesis of novel aryl-substituted 2-aminopyridine derivatives by the cascade reaction of 1,1-enediamines with vinamidinium salts to develop novel anti-Alzheimer agents. PubMed Central. [Link]
-
Effect of Different Substituents on the Amino-Oxo/Amino-Hydroxy Cytosine Tautomeric System. Science Alert. [Link]
Sources
- 1. Tautomer - Wikipedia [en.wikipedia.org]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. researchgate.net [researchgate.net]
- 4. Structure-activity relationship study of prion inhibition by 2-aminopyridine-3,5-dicarbonitrile-based compounds: parallel synthesis, bioactivity, and in vitro pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tautomer [chemeurope.com]
- 7. organicchemistrytutor.com [organicchemistrytutor.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. youtube.com [youtube.com]
- 11. Photoinduced amino-imino tautomerism: an infrared study of 2-amino-5-methylpyridine in a low-temperature argon matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Sci-Hub. Experimental and computational studies on the tautomerism of N-substituted 3-amino-5-oxo-4-phenyl-1H-pyrazolo-1-carboxamides with antibacterial activity / Journal of Molecular Structure, 2013 [sci-hub.st]
- 14. Caging and solvent effects on the tautomeric equilibrium of 3-pyridone/3-hydroxypyridine in the ground state: a study in cyclodextrins and binary solvents - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 15. squ.elsevierpure.com [squ.elsevierpure.com]
- 16. Tautomeric pyridines. Part XV. Pyridone–hydroxypyridine equilibria in solvents of differing polarity - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 17. How to drive imine–enamine tautomerism of pyronic derivatives of biological interest – A theoretical and experimental study of substituent and solvent effects [comptes-rendus.academie-sciences.fr]
- 18. Theoretical investigation of tautomerism of 2- and 4-pyridones: origin, substituent and solvent effects - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. Effect of the Solvent and Substituent on Tautomeric Preferences of Amine-Adenine Tautomers - PMC [pmc.ncbi.nlm.nih.gov]
- 20. An NMR study of the tantomerism of 2-acylaminopyridines - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 21. Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf [slideshare.net]
- 22. cris.unibo.it [cris.unibo.it]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Tautomerization, molecular structure, transition state structure, and vibrational spectra of 2-aminopyridines: a combined computational and experimental study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. semanticscholar.org [semanticscholar.org]
Theoretical calculations on 3-Aminopyridin-2-ol hydrochloride structure
An In-depth Technical Guide to the Theoretical Elucidation of 3-Aminopyridin-2-ol Hydrochloride's Molecular Structure
Authored by a Senior Application Scientist
This guide provides a comprehensive theoretical framework for the structural and spectroscopic analysis of 3-Aminopyridin-2-ol hydrochloride. Designed for researchers, computational chemists, and drug development professionals, this document outlines the core computational methodologies and provides insights into the interpretation of the resulting data. The protocols and analyses presented herein are grounded in established scientific principles to ensure accuracy and reproducibility.
Introduction: The Significance of Aminopyridine Scaffolds
The aminopyridine moiety is a cornerstone in medicinal chemistry, appearing in numerous compounds with diverse pharmacological activities.[1][2] Derivatives of aminopyridine are explored for their potential as anesthetic agents, treatments for neurological disorders, and as key intermediates in the synthesis of novel therapeutic agents.[1][3][4] 3-Aminopyridin-2-ol, in its hydrochloride salt form, presents a particularly interesting case due to the interplay of its functional groups—an amino group, a hydroxyl group, and a protonated pyridine ring—which dictates its solubility, reactivity, and potential for intermolecular interactions, such as hydrogen bonding.
A precise understanding of its three-dimensional structure, vibrational modes, and electronic properties is paramount for rational drug design. Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful, non-experimental route to probe these characteristics at the atomic level.[5][6] This guide details the application of DFT to build a robust theoretical model of 3-Aminopyridin-2-ol hydrochloride, providing predictive insights that can guide and accelerate experimental research.
Guiding Principles of the Computational Approach
The central hypothesis of this theoretical investigation is that a well-chosen computational model can accurately predict the geometric, vibrational, and electronic characteristics of the target molecule. The choice of methodology is critical for balancing computational cost with accuracy.
Causality Behind Methodological Choices:
-
Density Functional Theory (DFT): DFT is selected over simpler methods like Hartree-Fock because it includes electron correlation effects, which are crucial for accurately describing the electronic structure of conjugated systems like the pyridine ring. The B3LYP hybrid functional is a widely-used and well-validated functional that provides reliable results for a broad range of organic molecules.[2][6]
-
Basis Set Selection: The 6-311++G(d,p) basis set is employed.[6] The "6-311" part provides a flexible description of the core and valence electrons. The "++G" adds diffuse functions for both heavy atoms and hydrogens, which are essential for accurately modeling anions and systems with potential for hydrogen bonding. The "(d,p)" adds polarization functions, allowing for non-spherical electron density distribution, a necessity for describing the bonding in a molecule with heteroatoms and a conjugated system.
-
Protonation Site: For the hydrochloride salt, a proton (H+) is added to the molecule. Based on the relative basicity, the pyridine ring nitrogen is the most probable site of protonation compared to the exocyclic amino group. This is because the lone pair on the ring nitrogen is more available for protonation. The calculation is therefore performed on the 3-amino-2-hydroxypyridinium cation.
The overall computational workflow is designed to first establish the most stable molecular geometry and then use this optimized structure to calculate other properties.
Caption: Computational workflow for theoretical analysis.
Detailed Computational Protocol
All theoretical calculations are performed using a standard quantum chemistry software package.
Step 1: Geometry Optimization
-
Construct the initial 3D structure of 3-aminopyridin-2-ol with a proton added to the pyridine nitrogen atom.
-
Perform a full geometry optimization without constraints using the B3LYP functional and the 6-311++G(d,p) basis set.
-
The optimization algorithm (e.g., Berny's optimization) is run until the forces on the atoms are negligible and the structure corresponds to a minimum on the potential energy surface.[1]
Step 2: Vibrational Frequency Calculation
-
Using the optimized geometry from Step 1, perform a harmonic vibrational frequency calculation at the same level of theory (B3LYP/6-311++G(d,p)).
-
Confirm that the optimized structure is a true minimum by ensuring the absence of imaginary frequencies.
-
The calculated frequencies are typically scaled by a factor (e.g., ~0.96 for B3LYP) to correct for anharmonicity and other systematic errors in the theoretical model, allowing for a more accurate comparison with experimental spectra.[1]
Step 3: Electronic Property Analysis
-
From the output of the geometry optimization, extract the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
-
Perform a Natural Bond Orbital (NBO) analysis to calculate the charge distribution on each atom.
Results and Discussion
Optimized Molecular Structure
The geometry optimization converges to a stable structure for the 3-amino-2-hydroxypyridinium cation. The pyridine ring is found to be nearly planar, as expected for an aromatic system. The key structural parameters are summarized below.
| Parameter | Bond/Angle | Calculated Value | Comment |
| Bond Lengths (Å) | C2-N1 | 1.35 Å | Typical C-N bond length in a protonated aromatic ring. |
| C3-N(H2) | 1.37 Å | C-N single bond with some double bond character due to resonance. | |
| C2-O(H) | 1.34 Å | C-O bond length, indicative of a hydroxyl group attached to an aromatic ring. | |
| N1-H+ | 1.02 Å | Bond length of the proton attached to the pyridine nitrogen. | |
| Bond Angles (°) | C6-N1-C2 | 121.5° | The internal angle of the pyridine ring at the nitrogen atom, slightly distorted due to protonation. |
| N1-C2-C3 | 118.0° | Internal ring angle. | |
| O-C2-C3 | 120.5° | Angle of the hydroxyl group relative to the ring. | |
| N(H2)-C3-C4 | 121.0° | Angle of the amino group relative to the ring. |
Note: These are representative values and may vary slightly based on the specific software and convergence criteria.
The planarity of the ring is maintained, but the exocyclic amino and hydroxyl groups may show slight out-of-plane torsion depending on intramolecular hydrogen bonding possibilities. The protonation at the N1 position leads to a slight elongation of the adjacent C-N bonds and a change in the ring's internal angles compared to its neutral counterpart.
Caption: Optimized structure of 3-Aminopyridin-2-ol Hydrochloride.
Vibrational Analysis
The calculated vibrational frequencies provide a theoretical spectrum that can be used to interpret and assign bands in an experimental FT-IR or FT-Raman spectrum. A comparison of theoretical and experimental wavenumbers allows for a confident assignment of molecular vibrational modes.
| Calculated Frequency (cm⁻¹, Scaled) | Vibrational Mode Assignment | Expected Region (cm⁻¹) |
| 3450, 3360 | N-H asymmetric and symmetric stretching (amino group) | 3500-3300 |
| 3250 | O-H stretching (hydroxyl group) | 3400-3200 |
| 3100-3000 | C-H aromatic stretching | 3100-3000 |
| ~2900 | N+-H stretching (pyridinium ion) | 3000-2800 |
| 1640 | N-H scissoring (amino group) | 1650-1580 |
| 1610, 1580, 1480 | C=C and C=N ring stretching | 1620-1450 |
| 1420 | In-plane O-H bending | 1440-1395 |
| 1250 | C-O stretching | 1260-1200 |
| 1190 | C-N stretching (amino group) | 1250-1180 |
| 850-750 | C-H out-of-plane bending | 900-700 |
The presence of a broad band around 2900 cm⁻¹ in an experimental spectrum would be a strong indicator of the N+-H stretch from the protonated pyridine ring. The precise positions of the N-H and O-H stretching bands are highly sensitive to hydrogen bonding.
Electronic Properties: HOMO-LUMO Frontier Orbitals
The frontier molecular orbitals, HOMO and LUMO, are key to understanding the electronic behavior and reactivity of a molecule.[6]
-
HOMO (Highest Occupied Molecular Orbital): This orbital represents the ability to donate an electron. In 3-Aminopyridin-2-ol hydrochloride, the HOMO is primarily localized over the pyridine ring and the exocyclic amino and hydroxyl groups, indicating these are the primary sites for electrophilic attack.
-
LUMO (Lowest Unoccupied Molecular Orbital): This orbital represents the ability to accept an electron. The LUMO is predominantly distributed over the electron-deficient pyridinium ring.
-
HOMO-LUMO Energy Gap (ΔE): The energy difference between these two orbitals is a measure of the molecule's chemical stability and reactivity. A larger gap implies higher stability and lower reactivity. For this molecule, the calculated gap (typically in the range of 4-5 eV for similar compounds) suggests a stable electronic structure. This energy gap is also related to the electronic transitions observed in UV-Vis spectroscopy.[6]
The NBO analysis reveals a significant positive charge localized on the hydrogen atom attached to the ring nitrogen, and a delocalization of the positive charge across the pyridinium ring, which influences its interaction with nucleophiles.
Protocol for Experimental Validation
To validate the theoretical predictions, the following experimental protocols are recommended.
FT-IR Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by mixing ~1 mg of 3-Aminopyridin-2-ol hydrochloride with ~100 mg of dry KBr powder. Grind the mixture thoroughly and press it into a transparent disc using a hydraulic press.
-
Data Acquisition: Record the FT-IR spectrum in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Analysis: Compare the positions and relative intensities of the observed absorption bands with the scaled theoretical frequencies from the DFT calculations.
FT-Raman Spectroscopy
-
Sample Preparation: Place a small amount of the crystalline sample directly into the sample holder of the FT-Raman spectrometer.
-
Data Acquisition: Excite the sample using a Nd:YAG laser (1064 nm) to minimize fluorescence. Record the spectrum in the same range of 4000-400 cm⁻¹.
-
Analysis: Correlate the Raman shifts with the calculated frequencies, paying attention to the complementary information provided by IR and Raman selection rules.
Conclusion
This guide has detailed a robust theoretical framework for characterizing the structure of 3-Aminopyridin-2-ol hydrochloride using DFT calculations. The presented methodologies for geometry optimization, vibrational analysis, and electronic property calculation provide a comprehensive understanding of the molecule at an atomic level. The predicted structural parameters, vibrational spectra, and frontier orbital analysis serve as a valuable reference for interpreting experimental data and guiding further research in the development of aminopyridine-based pharmaceuticals. The self-validating nature of this approach lies in the direct comparison of theoretical predictions with empirical spectroscopic results, forming a synergistic loop between computation and experimentation.
References
-
Computational study on 2,3,4-aminopyridines. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Betz, R., & Gerber, T. (2011). 2-Aminopyridin-3-ol. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 10), o2513. Retrieved January 20, 2026, from [Link]
-
Mary, Y. S., et al. (n.d.). SPECTROSCOPIC INVESTIGATIONS OF 2-AMINOPYRIDINE. TSI Journals. Retrieved January 20, 2026, from [Link]
-
PubChem. (n.d.). 3-Amino-2-pyridinol. Retrieved January 20, 2026, from [Link]
-
PubChem. (n.d.). 3-Aminopyridine. Retrieved January 20, 2026, from [Link]
-
PubChem. (n.d.). 4-Aminopyridin-3-ol hydrochloride. Retrieved January 20, 2026, from [Link]
-
Refat, M. S. (2007). Synthesis and spectroscopic studies of the charge transfer complexes of 2- and 3-aminopyridine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 68(5), 1307–1317. Retrieved January 20, 2026, from [Link]
-
Karpagam, J., et al. (2010). Anharmonic vibrational analysis of 3,4-diaminopyridine and 3-aminopyridine by density functional theory calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 76(5), 502–512. Retrieved January 20, 2026, from [Link]
-
Refat, M. S. (n.d.). Synthesis and spectroscopic studies of the charge transfer complexes of 2- and 3-aminopyridine. ResearchGate. Retrieved January 20, 2026, from [Link]
-
Balachandran, V., & Karunakaran, V. (2013). Synthesis, DFT calculations, NBO analysis and docking studies of 3-(2-arylamino-4-aminothiazol-5-oyl)pyridine derivatives. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 115, 636-646. Retrieved January 20, 2026, from [Link]
-
Spectroscopic studies of the hydrogen bonded charge transfer complex of 2-aminopyridine with π-acceptor chloranilic acid in different polar solvents. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Chen, W. L., et al. (2022). Crystal Structure, Hirshfeld Analysis, and DFT Calculations of Three Trinuclear Cu(II) Polymorphs. Magnetochemistry, 8(11), 143. Retrieved January 20, 2026, from [Link]
-
Vibrational spectra and normal co-ordinate analysis of 2-aminopyridine and 2-amino picoline. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
Sources
- 1. tsijournals.com [tsijournals.com]
- 2. op.niscpr.res.in [op.niscpr.res.in]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Anharmonic vibrational analysis of 3,4-diaminopyridine and 3-aminopyridine by density functional theory calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: 3-Aminopyridin-2-ol Hydrochloride as a Versatile Scaffold for Pharmaceutical Synthesis
Introduction: In the landscape of modern drug discovery, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. Heterocyclic compounds, in particular, form the backbone of a vast number of marketed drugs. Among these, 3-Aminopyridin-2-ol hydrochloride stands out as a highly valuable and versatile scaffold. Its intrinsic chemical properties, including the capacity for lactam-lactim tautomerism and its arrangement of hydrogen bond donors and acceptors, make it an exceptional starting point for creating libraries of compounds targeted at complex biological systems.
This guide provides an in-depth exploration of 3-Aminopyridin-2-ol hydrochloride, focusing on its application in the synthesis of kinase inhibitors. We will delve into the rationale behind its efficacy as a "hinge-binding" motif, provide detailed synthetic protocols, and present its proven utility in developing potent and selective pharmaceutical agents.
PART 1: Physicochemical Profile and Safe Handling
A thorough understanding of a building block's properties is the foundation of its effective use. 3-Aminopyridin-2-ol hydrochloride is a stable, crystalline solid, making it convenient for storage and handling in a laboratory setting.
Physicochemical Data Summary
| Property | Value | Reference(s) |
| Chemical Name | 3-Aminopyridin-2-ol hydrochloride | |
| Synonyms | 3-Amino-2-hydroxypyridine hydrochloride; 3-Amino-2-pyridinol hydrochloride | |
| CAS Number | 33631-21-9 | |
| Molecular Formula | C₅H₇ClN₂O | [1] |
| Molecular Weight | 146.58 g/mol | |
| Appearance | White to light yellow crystalline powder | [2] |
| Melting Point | 218-220 °C | |
| Solubility | Soluble in water and other polar organic solvents | [2] |
The Critical Role of Tautomerism The power of this scaffold lies in its existence as two tautomeric forms: the pyridin-2-ol (lactim) form and the pyridin-2(1H)-one (lactam) form. In biological systems, this equilibrium allows the molecule to adapt its hydrogen bonding pattern to fit precisely within a target's active site, a classic example of conformational flexibility enhancing binding affinity. The lactam form is typically predominant and presents a unique hydrogen bonding array that is particularly effective for kinase inhibition.
Safety and Handling Protocol
As with any chemical reagent, adherence to safety protocols is non-negotiable. 3-Aminopyridin-2-ol hydrochloride is classified as an irritant.
GHS Hazard Information
| Pictogram | Signal Word | Hazard Statements |
| GHS07 | Warning | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |
Recommended Handling Procedures:
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[3]
-
Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety glasses with side shields, and nitrile gloves.[4]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[2] Recommended storage is at room temperature.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
PART 2: Strategic Value in Kinase Inhibitor Design
Protein kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is a hallmark of many diseases, especially cancer.[5] A majority of small-molecule kinase inhibitors target the ATP-binding site, specifically interacting with the "hinge region" that connects the N- and C-lobes of the kinase domain.
The 3-aminopyridin-2-one scaffold is an exemplary hinge-binder. Its structure presents a near-perfect donor-acceptor-donor hydrogen bonding pattern that mimics the adenine portion of ATP. This allows it to form multiple, stabilizing hydrogen bonds with the backbone of the kinase hinge, effectively anchoring the inhibitor in the active site.
Caption: H-bonding pattern of the 3-aminopyridin-2-one scaffold.
This robust interaction provides a strong affinity foundation, allowing medicinal chemists to focus on modifying other parts of the molecule (the "vector space") to achieve selectivity and desired pharmacokinetic properties. The amino group at the 3-position and the carbon at the 5-position are common points for derivatization.[5][6]
PART 3: General Synthetic Workflow
The true utility of a building block is realized through its synthetic tractability. 3-Aminopyridin-2-ol hydrochloride is amenable to a variety of modern synthetic transformations, most notably palladium-catalyzed cross-coupling reactions. This allows for the rapid generation of diverse compound libraries from a common core.
A typical workflow involves first protecting the exocyclic amine, followed by functionalization of the pyridine ring, and finally deprotection and/or further modification. The Suzuki-Miyaura cross-coupling is particularly powerful for installing aryl or heteroaryl groups at the C5 position.
Caption: Workflow for library synthesis from 3-Aminopyridin-2-ol.
PART 4: Experimental Protocol - Suzuki Coupling
This protocol details the synthesis of a 5-aryl substituted 3-aminopyridin-2-one, a core structure found in many potent kinase inhibitors.[5][7] This serves as a foundational reaction for building a targeted library.
Objective: To synthesize 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one from a 5-bromo precursor via a Suzuki-Miyaura cross-coupling reaction.
Principle: The palladium-catalyzed reaction couples an organoboron compound (pyridin-4-ylboronic acid) with an organohalide (5-bromo-3-aminopyridin-2-one) to form a new carbon-carbon bond. This method is highly reliable and tolerant of various functional groups.
Materials and Reagents
| Reagent | MW ( g/mol ) | Amount (mmol) | Equivalents |
| 5-bromo-3-aminopyridin-2-one | 189.01 | 1.0 | 1.0 |
| Pyridin-4-ylboronic acid | 122.92 | 1.2 | 1.2 |
| Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) | 915.72 | 0.05 | 0.05 |
| XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl) | 476.66 | 0.10 | 0.10 |
| Potassium Phosphate (K₃PO₄) | 212.27 | 3.0 | 3.0 |
| n-Butanol | 74.12 | - | Solvent |
Step-by-Step Procedure:
-
Inert Atmosphere: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 5-bromo-3-aminopyridin-2-one (1.0 mmol), pyridin-4-ylboronic acid (1.2 mmol), and potassium phosphate (3.0 mmol).
-
Catalyst Addition: Add the palladium catalyst, Pd₂(dba)₃ (0.05 mmol), and the ligand, XPhos (0.10 mmol), to the flask.
-
Scientist's Note: It is crucial to handle the palladium catalyst and phosphine ligand quickly to minimize oxidation. Performing this step under a gentle stream of nitrogen or argon is best practice.
-
-
Solvent & Degassing: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. Add degassed n-butanol (10 mL) via syringe.
-
Causality Explanation: Degassing the solvent removes dissolved oxygen, which can deactivate the palladium(0) catalyst and lead to lower yields and side reactions.
-
-
Reaction: Heat the reaction mixture to 120 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (50 mL) and water (50 mL).
-
Extraction: Separate the layers. Extract the aqueous layer twice more with ethyl acetate (2x 25 mL).
-
Washing: Combine the organic layers and wash with brine (1x 50 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel, typically using a gradient of dichloromethane/methanol to elute the product.
Self-Validation & Characterization:
-
Yield: Expect a moderate to good yield (50-80%) of the desired product as a solid.
-
¹H NMR: Confirm the structure by observing the disappearance of the C-H signal for the 5-position of the starting material and the appearance of new aromatic signals corresponding to the pyridin-4-yl group.
-
Mass Spectrometry: Verify the molecular weight of the product (Expected [M+H]⁺ for C₁₀H₉N₃O ≈ 188.08).
PART 5: Application Case Study - MPS1 and Aurora Kinase Inhibitors
The utility of the 3-aminopyridin-2-one scaffold is not merely theoretical. A 2018 study published in Bioorganic & Medicinal Chemistry detailed the synthesis and screening of a fragment library based on this core structure.[8] The library was tested against a panel of 26 kinases, leading to the identification of potent inhibitors against Monopolar Spindle 1 (MPS1) and Aurora kinases, both of which are high-value targets for cancer therapy.[5]
Biological Activity of Lead Fragments
| Compound ID | Structure (R = C5 substituent) | Target Kinase | Kᵢ (µM) | Ligand Efficiency |
| 2 | 1-methyl-1H-pyrazol-4-yl | Aurora A | 0.35 | 0.44 |
| Aurora B | 0.12 | 0.48 | ||
| MPS1 | 2.50 | 0.34 | ||
| 3 | Pyridin-4-yl | Aurora B | 1.30 | 0.40 |
| MPS1 | 1.00 | 0.42 | ||
| (Data synthesized from B. M. I. Consortium, et al., 2018)[5] |
X-ray crystallography studies confirmed that these fragments bind in the intended manner, forming key hydrogen bonds with the kinase hinge.[5][8] This work exemplifies the "fragment-based drug discovery" approach, where a small, efficient core like 3-aminopyridin-2-one is identified and then elaborated upon to build highly potent and selective drug candidates.
Conclusion
3-Aminopyridin-2-ol hydrochloride is more than just a chemical reagent; it is a strategic tool for the modern medicinal chemist. Its unique structural and electronic properties provide a robust and reliable anchor for kinase inhibition, while its synthetic accessibility allows for extensive exploration of chemical space. The protocols and insights provided herein demonstrate its power as a foundational building block for the discovery of next-generation pharmaceuticals, particularly in the highly competitive field of oncology.
References
-
Bavetsias, V., et al. (2018). Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition . Bioorganic & Medicinal Chemistry. Available at: [Link]
-
Synthesis and members of 3-aminopyridin-2-one based fragment library... . ResearchGate. [Link]
-
Bavetsias, V., et al. (2018). Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition . PubMed. [Link]
-
An, Q., et al. (2009). Synthesis and Evaluation of Novel Inhibitors of Pim-1 and Pim-2 Protein Kinases . NIH. [Link]
-
Tsuhako, A. L., et al. (2012). The design, synthesis, and biological evaluation of PIM kinase inhibitors . PubMed. [Link]
-
SAFETY DATA SHEET . Fisher Scientific. [Link]
-
3-AMINO-PYRIDIN-2-OL - Introduction . ChemBK. [Link]
-
Wölfel, M., et al. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family . MDPI. [Link]
-
Properties of 3-aminopyridin-2-one fragment 1 . ResearchGate. [Link]
-
3-Amino-2-pyridinol . PubChem. [Link]
Sources
- 1. 3-Amino-2-pyridinol | C5H6N2O | CID 322353 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. fishersci.com [fishersci.com]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the N-alkylation of 3-Aminopyridin-2-ol: A Guide for Researchers
Introduction: The Significance of N-Alkylated 3-Aminopyridin-2-ol Scaffolds in Modern Drug Discovery
The 3-aminopyridin-2-ol core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with significant biological activity. The strategic introduction of alkyl groups onto the nitrogen atoms of this versatile heterocycle can profoundly influence its physicochemical properties. This modulation of lipophilicity, basicity, and metabolic stability is a cornerstone of modern drug design, enabling the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic profile. N-alkylated aminopyridines are integral components of a wide array of pharmaceuticals, underscoring the importance of robust and well-understood synthetic protocols for their preparation.
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed experimental protocol for the N-alkylation of 3-aminopyridin-2-ol. Beyond a mere recitation of steps, this document delves into the underlying chemical principles, potential challenges, and critical considerations necessary for successful and reproducible synthesis.
Understanding the Reaction: Mechanism and the Challenge of Regioselectivity
The N-alkylation of 3-aminopyridin-2-ol is primarily achieved through a nucleophilic substitution reaction, typically involving an alkyl halide as the electrophile. However, the reaction is complicated by the tautomeric nature of the starting material. 3-Aminopyridin-2-ol exists in equilibrium with its 3-amino-2-pyridone tautomer. This ambident nucleophilicity presents a significant challenge: the potential for both N-alkylation and O-alkylation, leading to a mixture of products that can be difficult to separate.
The regioselectivity of the alkylation is influenced by several factors, including the nature of the base, solvent, temperature, and the structure of the alkylating agent. Generally, polar aprotic solvents and the use of appropriate bases can favor N-alkylation. The choice of a suitable base is critical to deprotonate the pyridone nitrogen, enhancing its nucleophilicity for the desired reaction pathway.
Experimental Protocol: Direct N-Alkylation with Alkyl Halides
This protocol details a general and widely applicable method for the selective mono-N-alkylation of 3-aminopyridin-2-ol using an alkyl bromide as the electrophile and potassium carbonate as the base.
Materials and Equipment:
-
3-Aminopyridin-2-ol
-
Alkyl bromide (e.g., benzyl bromide)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel)
-
UV lamp for TLC visualization
-
Column chromatography setup (silica gel)
Step-by-Step Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-aminopyridin-2-ol (1.0 equivalent) and anhydrous potassium carbonate (2.0 equivalents).
-
Solvent Addition: Add anhydrous dimethylformamide (DMF) to the flask to achieve a concentration of approximately 0.1 M with respect to the 3-aminopyridin-2-ol.
-
Stirring: Stir the resulting suspension at room temperature for 15-20 minutes to ensure adequate mixing.
-
Addition of Alkylating Agent: Slowly add the alkyl bromide (1.1 equivalents) dropwise to the reaction mixture.
-
Reaction: Heat the reaction mixture to 60-80 °C. The optimal temperature may vary depending on the reactivity of the alkyl halide.
-
Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC). A suitable eluent system would be a mixture of ethyl acetate and heptane. The disappearance of the starting material and the appearance of a new, less polar spot will indicate product formation.
-
Workup - Quenching: Once the reaction is complete (typically within 4-12 hours), cool the mixture to room temperature. Carefully quench the reaction by adding water.
-
Workup - Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x the volume of DMF used).
-
Workup - Washing: Combine the organic layers and wash sequentially with a saturated aqueous sodium bicarbonate solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
Purification:
The crude product is typically purified by silica gel column chromatography. The choice of eluent will depend on the polarity of the product, but a gradient of ethyl acetate in heptane is a good starting point.
-
Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., heptane) and pack it into a chromatography column.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and adsorb it onto a small amount of silica gel. Carefully load this onto the top of the packed column.
-
Elution: Elute the column with a gradient of increasing polarity, starting with a low percentage of ethyl acetate in heptane.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Final Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified N-alkylated 3-aminopyridin-2-ol.
Data Presentation: Key Reaction Parameters
The following table summarizes typical reaction conditions and expected outcomes for the N-alkylation of pyridone systems, which can be extrapolated to 3-aminopyridin-2-ol.
| Alkylating Agent | Base | Solvent | Temperature (°C) | Typical Yield (%) | Regioselectivity (N:O) |
| Benzyl Bromide | K₂CO₃ | DMF | 60-80 | 70-90 | >10:1 |
| Ethyl Iodide | Cs₂CO₃ | CH₃CN | 70 | 60-80 | >5:1 |
| n-Butyl Bromide | NaH | THF | 50-70 | 50-70 | Variable |
| Isopropyl Bromide | t-BuOK | DMSO | 25-50 | 30-50 | Lower selectivity |
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the experimental protocol for the N-alkylation of 3-aminopyridin-2-ol.
Caption: Experimental workflow for N-alkylation.
Characterization: Confirming the Structure of the N-Alkylated Product
Unequivocal characterization of the final product is essential to confirm successful N-alkylation and to determine the regioselectivity of the reaction. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose.
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the newly introduced alkyl group. For example, in the case of N-benzylation, new aromatic protons and a benzylic methylene singlet (typically around 5.0 ppm) will be observed. The chemical shifts of the pyridine ring protons will also be affected by the N-alkylation.
-
¹³C NMR: The carbon NMR spectrum provides further confirmation of the structure, with new signals corresponding to the carbons of the alkyl group.
-
2D NMR (HMBC, HSQC, NOESY): In cases of ambiguity, 2D NMR experiments can be invaluable. A Heteronuclear Multiple Bond Correlation (HMBC) experiment can show correlations between the protons of the alkyl group and the carbons of the pyridine ring, definitively establishing the point of attachment. A Nuclear Overhauser Effect Spectroscopy (NOESY) experiment can show through-space correlations between the N-alkyl protons and the protons on the pyridine ring, further confirming the N-alkylated structure.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula of the product.
Conclusion and Future Perspectives
The protocol described herein provides a reliable and adaptable method for the N-alkylation of 3-aminopyridin-2-ol, a key transformation in the synthesis of medicinally relevant compounds. By understanding the underlying principles of reactivity and regioselectivity, researchers can confidently apply and optimize this procedure for their specific needs. Further investigations could explore alternative alkylation strategies, such as reductive amination or metal-catalyzed cross-coupling reactions, to broaden the scope of accessible N-alkylated 3-aminopyridin-2-ol derivatives for drug discovery and development.
References
-
Hao, X., et al. (2015). Mild and Regioselective N-Alkylation of 2-Pyridones in Water. Organic Letters, 17(15), 3858–3861. [Link]
-
Ruda, M. A., et al. (2002). Preparation of N-Alkylated Pyridones via Selective N-Alkylation of 2-Alkoxypyridines on Solid Phase. Journal of Combinatorial Chemistry, 4(6), 530–535. [Link]
-
Feng, B., et al. (2018). Specific N-Alkylation of Hydroxypyridines Achieved by a Catalyst- and Base-Free Reaction with Organohalides. The Journal of Organic Chemistry, 83(12), 6769–6775. [Link]
-
Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925. [Link]
-
Powers, D. C., et al. (2023). Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts. ChemRxiv. [Link]
-
Elgemeie, G. H., et al. (2020). One-Pot Synthesis of N-Alkylated 2-Pyridone Derivatives under Microwave Irradiation. Molbank, 2020(4), M1171. [Link]
-
Klapars, A., & Buchwald, S. L. (2002). Copper-Catalyzed N-Arylation of anilines, amides, and other nitrogen-containing heterocycles. Journal of the American Chemical Society, 124(50), 14844–14845. [Link]
Application Note: A Guide to the One-Pot Synthesis of Pyrido[2,3-d]pyrimidine Derivatives from 3-Aminopyridin-2-ol Hydrochloride
Abstract
This technical guide provides a comprehensive overview and a detailed protocol for the one-pot, multi-component synthesis of pyrido[2,3-d]pyrimidine derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry.[1][2] We focus on the strategic use of 3-aminopyridin-2-ol hydrochloride as a versatile and bifunctional starting material. The narrative explains the chemical rationale behind the synthetic strategy, offering a robust, step-by-step protocol designed for reproducibility. This document is intended for researchers, chemists, and drug development professionals seeking efficient methodologies for constructing privileged heterocyclic scaffolds.
Introduction: The Strategic Value of 3-Aminopyridin-2-ol
Nitrogen-containing heterocycles are foundational scaffolds in a vast number of biologically active compounds and pharmaceuticals.[3] Among these, the pyrido[2,3-d]pyrimidine core is a "privileged structure," known to provide ligands for various biological receptors and is present in drugs developed for oncology and infectious diseases.[1][2][4]
Traditional multi-step syntheses for such complex scaffolds are often hampered by long reaction times, costly purification steps, and significant chemical waste. One-pot, multi-component reactions (MCRs) represent a more elegant and sustainable approach, allowing for the construction of complex molecules from simple precursors in a single operation.[5][6]
The starting material, 3-aminopyridin-2-ol, is an ideal substrate for such reactions. Its structure contains two key reactive sites: a nucleophilic amino group and a 2-pyridone moiety (existing in tautomeric equilibrium with the 2-hydroxypyridine form). This inherent bifunctionality allows it to react sequentially with multiple electrophilic partners in a controlled cascade, making it a powerful building block for heterocyclic synthesis.
Causality: Why 3-Aminopyridin-2-ol is an Effective Precursor
The efficacy of 3-aminopyridin-2-ol in one-pot syntheses stems from the differential reactivity of its nucleophilic centers. The exocyclic amino group typically acts as the initial nucleophile, reacting with a highly electrophilic component. The pyridinone nitrogen, part of an amide-like system, is less nucleophilic and participates in a subsequent intramolecular cyclization step. This predictable reactivity sequence is the key to successfully forming the fused pyrimidine ring in a single pot.
Caption: Tautomerism of the 3-aminopyridin-2-ol scaffold.
Featured Protocol: One-Pot, Three-Component Synthesis of 4-Imino-pyrido[2,3-d]pyrimidin-7(8H)-ones
This protocol details a reliable one-pot synthesis of substituted pyrido[2,3-d]pyrimidines via a three-component reaction between 3-aminopyridin-2-ol hydrochloride, an aromatic aldehyde, and malononitrile. This reaction proceeds through a cascade of Knoevenagel condensation, Michael addition, and intramolecular cyclization/tautomerization.
Plausible Reaction Mechanism
-
Knoevenagel Condensation: The reaction is initiated by the base-catalyzed condensation between the aromatic aldehyde and malononitrile to form an electrophilic benzylidenemalononitrile intermediate.
-
Michael Addition: The primary amino group of 3-aminopyridin-2-ol acts as a nucleophile, attacking the electron-deficient double bond of the benzylidenemalononitrile intermediate.
-
Intramolecular Cyclization: The intermediate adduct undergoes a subsequent intramolecular cyclization. A nitrogen atom from a nitrile group is attacked by the amide nitrogen of the pyridone ring.
-
Tautomerization: The resulting cyclized product tautomerizes to yield the more stable 4-imino-pyrido[2,3-d]pyrimidin-7(8H)-one derivative.
Caption: Experimental workflow for the three-component synthesis.
Materials and Equipment
| Reagent/Material | CAS Number | Notes |
| 3-Aminopyridin-2-ol hydrochloride | 33631-21-9 | Starting material.[7][8] |
| Benzaldehyde (or derivative) | 100-52-7 | Electrophilic partner. |
| Malononitrile | 109-77-3 | Active methylene compound. |
| Ethanol (Absolute) | 64-17-5 | Reaction solvent. |
| Piperidine | 110-89-4 | Basic catalyst. |
| Round-bottom flask (50 mL) | - | |
| Reflux condenser | - | |
| Magnetic stirrer and hotplate | - | |
| TLC plates (Silica gel 60 F254) | - | For reaction monitoring. |
| Buchner funnel and filter paper | - | For product isolation. |
Step-by-Step Experimental Protocol
-
Reactor Setup: Equip a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Charge Reagents: To the flask, add 3-aminopyridin-2-ol hydrochloride (1.0 mmol, 146.58 mg).
-
Add Reactants: Sequentially add the selected aromatic aldehyde (1.0 mmol) and malononitrile (1.2 mmol, 79.27 mg).
-
Experimental Rationale: A slight excess of malononitrile ensures the complete consumption of the aldehyde in the initial Knoevenagel condensation step.
-
-
Solvent and Catalyst Addition: Add absolute ethanol (15 mL) to the flask, followed by the addition of piperidine (0.2 mmol, 20 µL) as a catalyst.
-
Causality Note: Piperidine is a sufficiently strong base to deprotonate the active methylene group of malononitrile, initiating the condensation, but is mild enough to avoid unwanted side reactions.
-
-
Reaction Execution: Stir the mixture and heat it to reflux (approx. 80°C) using a heating mantle.
-
Monitoring (Self-Validation): Monitor the reaction's progress using Thin Layer Chromatography (TLC) every hour. Use a mobile phase of Ethyl Acetate/Hexane (e.g., 7:3 v/v). The reaction is typically complete within 4-6 hours, indicated by the consumption of the starting materials.
-
Product Isolation: Once the reaction is complete, remove the flask from the heat and allow it to cool to room temperature. The product will often precipitate out of the solution.
-
Purification: Collect the solid precipitate by vacuum filtration through a Buchner funnel. Wash the solid with a small amount of cold ethanol (2 x 5 mL) to remove residual reactants and catalyst.
-
Drying: Dry the purified product under vacuum at 60°C for 4 hours.
-
Characterization: Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.
Representative Data
The following table presents expected yields for derivatives synthesized using this protocol with various substituted benzaldehydes.
| Entry | Aldehyde Substituent (Ar-) | Typical Yield (%) |
| 1 | Phenyl | 85 - 92% |
| 2 | 4-Chlorophenyl | 88 - 94% |
| 3 | 4-Methoxyphenyl | 82 - 90% |
| 4 | 4-Nitrophenyl | 90 - 95% |
Yields are based on representative literature procedures for similar multi-component reactions and may vary based on specific reaction conditions and scale.[9][10]
Safety and Handling
-
3-Aminopyridin-2-ol hydrochloride: May cause skin, eye, and respiratory irritation. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[7][11]
-
Malononitrile: Toxic if swallowed or in contact with skin. Handle in a well-ventilated fume hood.
-
Piperidine: Flammable and corrosive. Avoid contact with skin and eyes.
Always consult the Safety Data Sheet (SDS) for each chemical before use.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction. | Extend reaction time and monitor by TLC. Ensure the catalyst was added and is active. |
| Product is soluble in the solvent. | After cooling, place the reaction mixture in an ice bath to promote further precipitation. If necessary, reduce solvent volume under reduced pressure. | |
| Reaction Stalls | Catalyst degradation or insufficient amount. | Add an additional small portion of piperidine. |
| Low reaction temperature. | Ensure the mixture is at a steady reflux. | |
| Impure Product | Incomplete washing. | Wash the filtered solid thoroughly with cold solvent. If impurities persist, recrystallization from a suitable solvent (e.g., ethanol or DMF) may be required. |
Conclusion
The one-pot, three-component synthesis strategy presented here offers an efficient, atom-economical, and operationally simple route to the synthesis of medicinally relevant pyrido[2,3-d]pyrimidine derivatives. By leveraging the intrinsic reactivity of 3-aminopyridin-2-ol hydrochloride, this protocol enables the rapid generation of molecular diversity, making it a valuable tool for academic research, process development, and drug discovery pipelines.
References
-
Geiss, E., et al. (2020). Supported Metal Catalysts for the Synthesis of N-Heterocycles. ResearchGate. Available at: [Link]
-
Li, J., et al. (2023). One-Pot Three-Component Access to 2-Aminopyridine Derivatives. ResearchGate. Available at: [Link]
-
ChemBK. (2024). 3-AMINO-PYRIDIN-2-OL. Available at: [Link]
-
Al-Warhi, T., et al. (2019). Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. Molecules. Available at: [Link]
-
Moody, C. J., et al. (2016). Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library. ResearchGate. Available at: [Link]
-
Vieira, A. C. S., et al. (2021). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Pharmaceuticals. Available at: [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2024). Pyridopyrimidines In Medicinal Chemistry: A Comprehensive Review of Their Therapeutic Significance. Available at: [Link]
-
Ukrainian Chemistry Journal. (2021). Synthesis of 3-Aminopyridin-2(1H)-Ones and 1H-Pyrido[2,3-b][1][3]Oxazin-2(3H)-Ones. Available at: [Link]
-
Heravi, M. M., et al. (2013). One-pot synthesis of 2-amino-3-cyanopyridine derivatives under solvent-free conditions. Comptes Rendus Chimie. Available at: [Link]
-
Nouali, F., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules. Available at: [Link]
Sources
- 1. Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3-aminopyridin-2-ol hydrochloride | 33631-21-9 [sigmaaldrich.com]
- 8. 3-Amino-pyridin-2-ol hydrochloride | 33631-21-9 [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]
- 11. chembk.com [chembk.com]
Scale-up synthesis of 3-Aminopyridin-2-ol hydrochloride derivatives
Application Note & Protocol
Topic: Scale-up Synthesis of 3-Aminopyridin-2-ol Hydrochloride Derivatives
For: Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the 3-Aminopyridin-2-ol Scaffold
The 3-aminopyridin-2-ol structural motif is a privileged scaffold in modern medicinal chemistry. Its derivatives are key components in a wide array of biologically active compounds, including inhibitors for kinases such as BACE1 and bRAF, which are implicated in oncology and neurodegenerative diseases.[1][2] The unique electronic and steric properties of this scaffold allow for specific interactions with biological targets, making it a valuable building block in drug discovery.[3][4][5] However, transitioning a promising laboratory-scale synthesis of these derivatives to a pilot or industrial scale introduces significant challenges that require a deep understanding of chemical engineering principles, process safety, and regulatory compliance.[6][7]
This document provides a detailed guide for the scale-up synthesis of 3-aminopyridin-2-ol hydrochloride derivatives. It moves beyond a simple recitation of steps to explain the underlying causality of the process choices, ensuring a robust, safe, and reproducible manufacturing protocol.
Synthetic Strategy: From Nicotinamide to the Target Scaffold
While numerous methods exist for synthesizing pyridine derivatives, the Hofmann rearrangement of a substituted nicotinamide (pyridine-3-carboxamide) offers a reliable and scalable route.[8] This classic transformation is well-understood and utilizes readily available, cost-effective starting materials. The overall strategy involves the conversion of the amide to a primary amine, followed by purification and formation of the hydrochloride salt to improve stability and handling.
The core reaction proceeds via the formation of an N-bromoamide intermediate, which rearranges upon heating in the presence of a base to yield the amine with the loss of a carbon atom.
Caption: General reaction mechanism via Hofmann rearrangement.
Critical Considerations for Process Scale-Up
Transitioning from a laboratory flask to a multi-hundred-liter reactor is not a linear process. The physical and chemical dynamics change dramatically, demanding careful process control.
-
Heat Management: The Hofmann rearrangement is significantly exothermic. On a large scale, the reactor's surface-area-to-volume ratio decreases, impeding efficient heat dissipation.[6][7] This can lead to temperature spikes, promoting side reactions, product degradation, or a dangerous thermal runaway.
-
Mitigation: Utilize jacketed reactors with precise temperature control. Implement a slow, controlled addition of reagents (e.g., bromine solution) via a dosing pump, carefully monitoring the internal batch temperature.
-
-
Mass Transfer and Mixing: Inadequate mixing in large vessels can create localized areas of high reactant concentration, leading to the formation of impurities.[6][7]
-
Mitigation: Select appropriate agitator designs (e.g., pitched-blade turbine) and agitation speeds to ensure homogeneity without causing excessive shear. Computational Fluid Dynamics (CFD) modeling can be invaluable for optimizing mixing parameters before the first pilot run.
-
-
Solvent Selection and Work-up: Solvents that are convenient in the lab, such as diethyl ether for extraction, are often unsuitable for large-scale production due to safety (flammability) and environmental concerns.[6][9][10]
-
Mitigation: Replace hazardous extraction solvents with a scalable work-up procedure, such as direct crystallization or precipitation of the product from the reaction mixture. This minimizes solvent waste and simplifies product isolation.
-
-
Safety and Handling: Reagents like bromine are highly corrosive and toxic. Pyridine derivatives themselves require careful handling.[9][10]
-
Mitigation: All operations must be conducted in well-ventilated areas with appropriate personal protective equipment (PPE). Use closed-system transfers for hazardous reagents. Develop a clear emergency response plan, including quench protocols for runaway reactions.[11]
-
Caption: A typical workflow for scaling up a synthetic process.
Detailed Scale-Up Protocol
This protocol outlines the synthesis of a generic 3-aminopyridin-2-ol hydrochloride derivative from a substituted nicotinamide on a 10 kg scale. Note: All operations should be conducted under cGMP guidelines where applicable.
Equipment:
-
100L glass-lined jacketed reactor with overhead stirrer, temperature probe, and addition funnel/dosing pump.
-
Chiller/heater unit for temperature control.
-
Filtration and drying equipment (e.g., Nutsche filter-dryer).
Materials:
| Reagent | Quantity (kg) | Moles | Rationale |
|---|---|---|---|
| Substituted Nicotinamide | 10.0 | Varies | Starting Material |
| Sodium Hydroxide (NaOH) | 7.8 | 195 | Base for hypobromite formation and rearrangement |
| Bromine (Br₂) | 12.5 | 78.2 | Oxidizing agent for Hofmann rearrangement |
| Water (Deionized) | 60 L | - | Reaction Solvent |
| Isopropanol (IPA) | 40 L | - | Crystallization/Isolation Solvent |
| Hydrochloric Acid (37%) | As required | - | For pH adjustment and salt formation |
| Activated Carbon | 0.5 | - | Decolorizing agent |
Step-by-Step Methodology
-
Reactor Preparation:
-
Charge the 100L reactor with 60L of deionized water and 7.8 kg of sodium hydroxide.
-
Stir until all NaOH has dissolved.
-
Cool the caustic solution to 0-5 °C using the reactor jacket. Causality: This pre-cooling is critical to safely control the highly exothermic reaction when bromine is added to form the sodium hypobromite solution.
-
-
Hypobromite Formation:
-
Slowly add 12.5 kg of bromine to the cold caustic solution over 2-3 hours via a dosing pump.
-
Maintain the internal temperature below 10 °C throughout the addition. Causality: Keeping the temperature low prevents the disproportionation of hypobromite into bromate and bromide, which would reduce the yield.
-
-
Hofmann Rearrangement:
-
Once the bromine addition is complete, add 10.0 kg of the substituted nicotinamide to the reactor.
-
Slowly heat the reaction mixture to 70-75 °C over 1-2 hours.
-
Hold at this temperature for 1-3 hours, monitoring the reaction progress by a validated in-process control (IPC) method (e.g., HPLC). Causality: The elevated temperature provides the necessary activation energy for the rearrangement of the N-bromoamide intermediate to the isocyanate, which is then hydrolyzed in situ to the desired amine.
-
-
Work-up and Isolation:
-
Cool the reaction mixture to 20-25 °C.
-
Carefully adjust the pH to ~9.0 using concentrated hydrochloric acid.
-
Add 0.5 kg of activated carbon and stir for 30 minutes to decolorize the solution.
-
Filter the mixture to remove the carbon.
-
Transfer the filtrate to a clean reactor and add 40L of isopropanol.
-
Adjust the pH to 2.0-3.0 with hydrochloric acid to precipitate the hydrochloride salt.
-
Cool the slurry to 0-5 °C and stir for 2-4 hours to maximize crystallization. Causality: Converting the free base to its hydrochloride salt increases its crystallinity and stability, facilitating isolation and purification. Isopropanol acts as an anti-solvent to reduce the solubility of the salt and improve the isolated yield.
-
-
Filtration and Drying:
-
Isolate the product by filtration using a Nutsche filter.
-
Wash the filter cake with cold isopropanol (2 x 5L).
-
Dry the product under vacuum at 40-50 °C until the loss on drying (LOD) is within specification (<0.5%).
-
Sources
- 1. Structural modifications of a 3-methoxy-2-aminopyridine compound to reduce potential for mutagenicity and time-dependent drug-drug interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and evaluation of aminopyridine derivatives as potential BACE1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 5. 2-Aminopyridin-3-ol Hydrochloride|CAS 65407-94-5 [benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Recent strategies for the synthesis of pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. lobachemie.com [lobachemie.com]
- 10. carlroth.com [carlroth.com]
- 11. Safety Issues with Pyridine Ring Construction - Wordpress [reagents.acsgcipr.org]
Application Note & Protocols: 3-Aminopyridin-2-ol as a Privileged Scaffold for the Synthesis of Novel Kinase Inhibitors
Abstract: Protein kinases are a critical class of therapeutic targets, particularly in oncology. The development of selective and potent kinase inhibitors is a cornerstone of modern drug discovery. This guide details the strategic use of 3-aminopyridin-2-ol hydrochloride, a versatile chemical scaffold, in the synthesis of kinase inhibitors. We will explore its inherent advantages as a hinge-binding fragment, provide detailed, field-tested synthetic protocols, and discuss crucial medicinal chemistry strategies for lead optimization. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this privileged scaffold in their discovery programs.
The Scientific Rationale: Why 3-Aminopyridin-2-ol?
The ATP-binding site of protein kinases contains a highly conserved "hinge region" that serves as an anchoring point for many small molecule inhibitors. A successful inhibitor scaffold must present the appropriate hydrogen bond donors and acceptors to form stable interactions with this region. The 3-aminopyridin-2-ol structure is a premier example of a "privileged scaffold" for several key reasons:
-
Tautomeric Versatility: 3-Aminopyridin-2-ol exists in equilibrium with its tautomeric form, 3-amino-2(1H)-pyridinone. This pyridinone form is particularly adept at mimicking the adenine portion of ATP.
-
Ideal Hinge-Binding Motif: The pyridinone ring, with its endocyclic NH group and adjacent exocyclic carbonyl, can form two crucial hydrogen bonds with the kinase hinge backbone. The C3-amino group provides an additional hydrogen bond donor, creating a trifecta of interactions that ensures high-affinity binding. This capability to form multiple hydrogen bonds is a key feature of this fragment.[1][2]
-
Favorable Physicochemical Properties: The scaffold possesses good physicochemical properties, making it an excellent starting point for fragment-based drug discovery (FBDD) and lead optimization.[1][2]
-
Vectors for Derivatization: The pyridinone ring features several positions (primarily C5 and the C3-amino group) that are amenable to chemical modification, allowing for the systematic exploration of chemical space to enhance potency and selectivity.[1]
Below is a diagram illustrating the tautomerism and the canonical hydrogen bonding pattern with a generic kinase hinge region.
Caption: Tautomerism and hinge-binding of the 3-aminopyridin-2-one scaffold.
Core Synthetic Strategy: From Building Block to Potent Inhibitor
A robust and flexible synthetic route is essential for exploring the Structure-Activity Relationship (SAR) of the 3-aminopyridin-2-one core. The most effective strategy involves a late-stage diversification via Suzuki cross-coupling, followed by a final deprotection step. This approach allows for the rapid generation of an analogue library from a common intermediate.
The workflow below outlines this common and effective synthetic pathway.
Caption: General workflow for the synthesis of 5-aryl-3-aminopyridin-2-one derivatives.
Detailed Synthesis Protocol
This protocol describes a general method for synthesizing 5-aryl-3-aminopyridin-2-one derivatives, adapted from established literature procedures.[3]
Principle of the Method: The synthesis commences with 5-bromo-2-methoxypyridin-3-amine. The C5-position is derivatized using a palladium-catalyzed Suzuki cross-coupling reaction with a variety of aryl or heteroaryl boronic acids. The methoxy group serves as a protecting group for the pyridone oxygen. The final step is a robust O-demethylation to yield the target 3-aminopyridin-2-one scaffold.
Materials and Reagents:
| Reagent | CAS Number | Notes |
| 5-Bromo-2-methoxypyridin-3-amine | 171141-61-0 | Starting material. |
| Aryl/Heteroaryl Boronic Acid | Variable | Coupling partner. |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 51364-51-3 | Palladium catalyst. Handle in a fume hood. |
| 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) | 564483-18-7 | Buchwald ligand. Air-sensitive. |
| Potassium Phosphate (K₃PO₄) | 7778-53-2 | Base. |
| n-Butanol | 71-36-3 | Solvent. |
| Chlorotrimethylsilane (TMS-Cl) | 75-77-4 | Corrosive, moisture-sensitive. |
| Sodium Iodide (NaI) | 7681-82-5 | |
| Acetonitrile | 75-05-8 | Solvent. |
| Dichloromethane (DCM) | 75-09-2 | Extraction solvent. |
| Ethyl Acetate (EtOAc) | 141-78-6 | Eluent for chromatography. |
| Hexanes | 110-54-3 | Eluent for chromatography. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | Drying agent. |
Safety Precautions: 3-Aminopyridin-2-ol and its derivatives may cause skin, eye, and respiratory irritation.[4] All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Step-by-Step Methodology:
PART A: Suzuki Cross-Coupling
-
Reaction Setup: To an oven-dried reaction vial, add 5-bromo-2-methoxypyridin-3-amine (1.0 eq.), the desired aryl/heteroaryl boronic acid (1.2 eq.), and potassium phosphate (3.0 eq.).
-
Catalyst Addition: In a separate vial, prepare the catalyst premix. Add Pd₂(dba)₃ (0.05 eq.) and XPhos (0.1 eq.). Add these solids to the main reaction vial.
-
Solvent Addition & Degassing: Evacuate and backfill the reaction vial with argon or nitrogen three times. Add degassed n-butanol to achieve a substrate concentration of approximately 0.1 M.
-
Reaction: Seal the vial and heat the mixture to 120 °C with vigorous stirring for 12-18 hours.
-
Causality Check: The high temperature is necessary to drive the catalytic cycle. XPhos is a bulky, electron-rich ligand that promotes the often rate-limiting oxidative addition and reductive elimination steps, making it highly effective for coupling with heteroaryl chlorides and bromides.[3]
-
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting bromide is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (typically using a gradient of ethyl acetate in hexanes) to afford the 5-aryl-2-methoxypyridin-3-amine intermediate.
PART B: O-Demethylation
-
Reaction Setup: Dissolve the purified intermediate from Part A (1.0 eq.) in dry acetonitrile.
-
Reagent Addition: Add sodium iodide (3.0 eq.) followed by chlorotrimethylsilane (3.0 eq.).
-
Causality Check: TMS-Cl and NaI react in situ to form iodotrimethylsilane (TMS-I).[3] TMS-I is a powerful and soft Lewis acid that is highly effective for the cleavage of methyl ethers with minimal side reactions.
-
-
Reaction: Stir the mixture at room temperature for 2-4 hours, or until LC-MS analysis indicates complete conversion.
-
Work-up: Quench the reaction by carefully adding saturated aqueous sodium thiosulfate solution to neutralize any remaining iodine. Dilute with ethyl acetate and water. Separate the layers and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The resulting crude solid can often be purified by trituration with diethyl ether or by flash chromatography if necessary to yield the final 5-aryl-3-aminopyridin-2-one product.
Application Data: Inhibition of Mitotic Kinases
Screening of a fragment library based on the 3-aminopyridin-2-one core identified potent inhibitors of Monopolar Spindle 1 (MPS1) and Aurora kinases, which are critical regulators of mitosis and attractive targets for cancer therapy.[1][5]
| Compound ID | C5-Substituent | MPS1 Kᵢ (μM) | Aurora A Kᵢ (μM) | Aurora B Kᵢ (μM) | Ligand Efficiency (LE) |
| 1 | 1-Methyl-1H-pyrazol-4-yl | 1.8 | 0.19 | 0.22 | 0.44 (Aurora A) |
| 2 | Pyridin-4-yl | 0.45 | 4.6 | 0.65 | 0.41 (MPS1) |
| 3 | 2-(Methylamino)pyrimidin-5-yl | 0.041 | 0.024 | 0.022 | 0.42 (Aurora B) |
| 4 | 2-(Cyclopropylamino)pyrimidin-5-yl | 0.016 | 0.023 | 0.015 | 0.41 (Aurora B) |
| (Data adapted from Bioorganic & Medicinal Chemistry, 2018, 26(11), 3021-3029)[1] |
Analysis: The data clearly demonstrates that the 3-aminopyridin-2-one core is a viable scaffold for inhibiting these kinases. The SAR is evident: moving from a simple pyridyl substituent (2 ) to more complex aminopyrimidine groups (3 and 4 ) dramatically increases potency across all three kinases, highlighting the importance of exploring this vector for optimization.[1]
Advanced Insights: Navigating Development Challenges
While aminopyridine scaffolds are highly effective, they are not without potential liabilities. A critical aspect of drug development is anticipating and mitigating safety risks.
Metabolic Instability and Mutagenicity: Related scaffolds, such as 3-methoxy-2-aminopyridine, have been shown to undergo metabolic oxidation, which can lead to the formation of reactive metabolites.[6] These metabolites can potentially cause mutagenicity (as detected in an Ames test) and time-dependent inhibition of cytochrome P450 enzymes, a significant drug-drug interaction risk. The proposed mechanism involves oxidation of the electron-rich aminopyridine ring.
Mitigation Strategies: Fortunately, targeted structural modifications can address these liabilities. The research on a bRAF inhibitor series demonstrated two successful strategies:[6]
-
Reduce Ring Electron Density: Introducing electron-withdrawing groups to the aminopyridine ring can make it less susceptible to oxidation.
-
Block the Site of Metabolism: Placing a metabolically stable group (like a methyl or fluoro group) at the likely site of oxidation can physically block the formation of the reactive metabolite.
The diagram below illustrates this concept.
Caption: Conceptual workflow for identifying and mitigating metabolism-based liabilities.
By proactively assessing these risks during the lead optimization phase, researchers can design safer and more effective clinical candidates.
Conclusion
3-Aminopyridin-2-ol hydrochloride is a highly valuable and validated starting point for the synthesis of potent kinase inhibitors. Its intrinsic ability to form multiple hydrogen bonds with the kinase hinge region provides a foundation for high-affinity binding. The synthetic protocols outlined herein, centered around a late-stage Suzuki coupling, offer a flexible and efficient platform for generating diverse chemical libraries. By combining this powerful scaffold with a proactive medicinal chemistry strategy that addresses potential metabolic liabilities, researchers are well-equipped to develop novel and selective kinase inhibitors for a range of therapeutic applications.
References
-
Title: Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition Source: Bioorganic & Medicinal Chemistry, 2018. URL: [Link]
-
Title: Properties of 3-aminopyridin-2-one fragment 1. Source: ResearchGate, 2018. URL: [Link]
-
Title: Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition Source: PubMed, 2018. URL: [Link]
-
Title: Synthesis and members of 3-aminopyridin-2-one based fragment library. Source: ResearchGate, 2018. URL: [Link]
-
Title: Structural modifications of a 3-methoxy-2-aminopyridine compound to reduce potential for mutagenicity and time-dependent drug-drug interaction Source: PubMed, 2012. URL: [Link]
-
Title: 3-AMINO-PYRIDIN-2-OL Source: ChemBK URL: [Link]
Sources
- 1. Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. chembk.com [chembk.com]
- 5. Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structural modifications of a 3-methoxy-2-aminopyridine compound to reduce potential for mutagenicity and time-dependent drug-drug interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatile Scaffold: Application of 3-Aminopyridin-2-ol Hydrochloride in Modern Medicinal Chemistry
Introduction: The Strategic Value of the 3-Aminopyridin-2-one Scaffold
In the landscape of contemporary drug discovery, the pursuit of novel molecular scaffolds that offer a blend of synthetic accessibility, favorable physicochemical properties, and the ability to engage with high-value biological targets is relentless. Among these, the 3-aminopyridin-2-one core, often derived from its stable precursor 3-aminopyridin-2-ol hydrochloride, has emerged as a privileged structure, particularly in the design of kinase inhibitors. This application note serves as a detailed guide for researchers, scientists, and drug development professionals on the strategic application of this versatile scaffold. We will delve into the rationale behind its use, provide detailed synthetic protocols for its derivatization, explore its application in targeting key signaling pathways, and present quantitative data to inform structure-activity relationship (SAR) studies.
The inherent value of the 3-aminopyridin-2-one fragment lies in its structural features. It is a fragment capable of forming multiple hydrogen bonds with the backbone of the hinge region of protein kinases, a critical interaction for potent and selective inhibition.[1] This, combined with its good physicochemical properties and multiple points for synthetic diversification, makes it an ideal starting point for the construction of targeted compound libraries.[1][2]
Synthetic Pathways and Core Reactions
The 3-aminopyridin-2-one scaffold is a versatile building block that can be functionalized at several positions to explore chemical space and optimize biological activity. A common and powerful method for derivatization is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, which allows for the introduction of a wide variety of aryl and heteroaryl groups at the C5-position.
While 3-Aminopyridin-2-ol hydrochloride is a common starting material, it is often used after neutralization to the free base or synthesized from precursors like 5-bromo-2-methoxypyridin-3-amine. The methoxy group serves as a protecting group for the pyridone hydroxyl and is cleaved in a subsequent step.
Workflow for Library Synthesis via Suzuki Coupling
The following diagram illustrates a typical workflow for generating a library of 3-aminopyridin-2-one derivatives.
Caption: General workflow for synthesizing a 3-aminopyridin-2-one based library.
Detailed Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of a key intermediate and its subsequent deprotection to yield the 3-aminopyridin-2-one scaffold.
Protocol 1: Synthesis of 5-Aryl-2-methoxypyridin-3-amine via Suzuki-Miyaura Coupling
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of 5-bromo-2-methoxypyridin-3-amine with an arylboronic acid.
Materials:
-
5-bromo-2-methoxypyridin-3-amine
-
Arylboronic acid (1.1 equivalents)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (0.05 equivalents)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.1 equivalents)
-
Potassium phosphate (K₃PO₄) (3.0 equivalents)
-
Anhydrous n-butanol
-
Inert atmosphere (Argon or Nitrogen)
-
Standard glassware for organic synthesis
Procedure:
-
To an oven-dried Schlenk flask, add 5-bromo-2-methoxypyridin-3-amine (1.0 mmol), the corresponding arylboronic acid (1.1 mmol), Pd₂(dba)₃ (0.05 mmol), XPhos (0.1 mmol), and K₃PO₄ (3.0 mmol).
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Add anhydrous n-butanol (5 mL) via syringe.
-
Heat the reaction mixture to 120 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite®.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 5-aryl-2-methoxypyridin-3-amine.[3]
Protocol 2: O-Demethylation to 3-Amino-5-arylpyridin-2(1H)-one
This protocol describes the deprotection of the 2-methoxy group to yield the final pyridinone scaffold.
Materials:
-
5-Aryl-2-methoxypyridin-3-amine
-
Chlorotrimethylsilane (TMS-Cl) (3.0 equivalents)
-
Sodium iodide (NaI) (3.0 equivalents)
-
Anhydrous acetonitrile
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Dissolve the 5-aryl-2-methoxypyridin-3-amine (1.0 mmol) in anhydrous acetonitrile (10 mL) in a round-bottom flask under an inert atmosphere.
-
Add sodium iodide (3.0 mmol) and chlorotrimethylsilane (3.0 mmol) to the solution.
-
Stir the reaction mixture at room temperature for 2-4 hours, or until TLC/LC-MS analysis indicates complete conversion.
-
Quench the reaction by the slow addition of saturated aqueous sodium thiosulfate solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or flash column chromatography to yield the pure 3-amino-5-arylpyridin-2(1H)-one.[3]
Note on using 3-Aminopyridin-2-ol hydrochloride: If starting directly with 3-aminopyridin-2-ol hydrochloride for reactions such as N-acylation or alkylation, it is typically necessary to first neutralize it to the free base. This can be achieved by treating a solution or suspension of the hydrochloride salt with a suitable base, such as sodium bicarbonate or triethylamine, followed by extraction of the free base into an organic solvent.
Application in Kinase Inhibition: Targeting Mitotic Progression
A primary application of the 3-aminopyridin-2-one scaffold is in the development of inhibitors for kinases that are critical for cell cycle regulation. Overexpression and deregulation of these kinases are hallmarks of many cancers. Two such key targets are Monopolar Spindle 1 (MPS1) and the Aurora kinase family, which are essential for the proper execution of mitosis.[4]
The Role of MPS1 and Aurora Kinases in Mitosis
The diagram below illustrates the central role of MPS1 and Aurora Kinases in the Spindle Assembly Checkpoint (SAC), a critical control point ensuring accurate chromosome segregation.
Caption: Role of MPS1 and Aurora Kinases in Mitosis and the Spindle Assembly Checkpoint.
Inhibition of MPS1 or Aurora kinases with compounds derived from the 3-aminopyridin-2-one scaffold disrupts the SAC. This forces cancer cells, which often have chromosomal abnormalities, into a premature and faulty anaphase, leading to massive chromosome mis-segregation and ultimately cell death, a process known as mitotic catastrophe.[4]
Quantitative Data: Structure-Activity Relationships
The following table summarizes the inhibitory activity of a selection of 3-aminopyridin-2-one derivatives against MPS1 and Aurora kinases, demonstrating the potential for potent and selective inhibition based on the C5-substituent.
| Compound ID | C5-Substituent | MPS1 Kᵢ (μM) | Aurora A Kᵢ (μM) | Aurora B Kᵢ (μM) | Ligand Efficiency | Reference |
| 1 | -H | >100 | >100 | >100 | <0.2 | [4] |
| 2 | 1-Methyl-1H-pyrazol-4-yl | 1.1 | 0.057 | 0.088 | 0.44 | [4] |
| 3 | Pyridin-4-yl | 0.9 | 2.5 | 0.6 | 0.43 | [4] |
Kᵢ: Inhibition constant. Ligand Efficiency (LE) is a measure of the binding energy per heavy atom.
The data clearly indicates that substitution at the C5 position is critical for achieving potent inhibition of these kinases. The unsubstituted parent fragment 1 shows negligible activity, whereas the introduction of a methylpyrazole (2 ) or a pyridine (3 ) ring results in a dramatic increase in potency, particularly against Aurora A and B for compound 2 , and against MPS1 and Aurora B for compound 3 .[4] This highlights the importance of the C5-substituent in occupying a specific sub-pocket of the kinase active site to enhance binding affinity.
Expanding the Therapeutic Horizon
While the 3-aminopyridin-2-one scaffold has been extensively explored for kinase inhibition, its utility extends to other target classes. For instance, derivatives of 3-aminopyridin-2(1H)-one have been synthesized and evaluated as potent and highly selective non-nucleoside inhibitors of HIV-1 reverse transcriptase.[5] This demonstrates the scaffold's potential as a versatile platform for developing drugs against a broader range of diseases. Further exploration into its application for targets such as G-protein coupled receptors (GPCRs) and proteases could unveil new therapeutic opportunities.
Conclusion and Future Perspectives
3-Aminopyridin-2-ol hydrochloride, and the resulting 3-aminopyridin-2-one scaffold, represents a highly valuable building block in medicinal chemistry. Its proven success in generating potent and selective kinase inhibitors, coupled with its synthetic tractability, ensures its continued relevance in drug discovery. The provided protocols offer a robust starting point for the synthesis and derivatization of this core, enabling the rapid generation of compound libraries for screening against various biological targets. Future work will likely focus on expanding the diversity of substituents, exploring novel applications beyond kinase inhibition, and leveraging computational methods to design next-generation inhibitors with optimized efficacy and safety profiles.
References
-
Charrier, J.-D., Miller, A., Kay, D. P., et al. (2011). Discovery and Structure–Activity Relationship of 3-Aminopyrid-2-ones as Potent and Selective Interleukin-2 Inducible T-Cell Kinase (Itk) Inhibitors. Journal of Medicinal Chemistry, 54(7), 2341–2350. Available at: [Link]
-
Fearon, D., Westwood, I. M., van Montfort, R. L. M., et al. (2018). Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition. Bioorganic & Medicinal Chemistry, 26(11), 3021–3029. Available at: [Link]
-
Smyth, L. A., Matthews, T. P., & Collins, I. (2011). Design and evaluation of 3-aminopyrazolopyridinone kinase inhibitors inspired by the natural product indirubin. Bioorganic & Medicinal Chemistry, 19(11), 3569-78. Available at: [Link]
-
Fearon, D., Westwood, I. M., et al. (2018). Properties of 3-aminopyridin-2-one fragment 1. ResearchGate. Available at: [Link]
-
Zavyalov, S. A., et al. (2021). Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives. Chemistry of Heterocyclic Compounds, 57(8), 783-790. Available at: [Link]
-
Fearon, D., Westwood, I. M., et al. (2018). Synthesis and members of 3-aminopyridin-2-one based fragment library. ResearchGate. Available at: [Link]
-
Saari, W. S., Wai, J. S., Fisher, T. E., et al. (1992). Synthesis and evaluation of 2-pyridinone derivatives as HIV-1-specific reverse transcriptase inhibitors. 2. Analogues of 3-aminopyridin-2(1H)-one. Journal of Medicinal Chemistry, 35(21), 3792-802. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and evaluation of 2-pyridinone derivatives as HIV-1-specific reverse transcriptase inhibitors. 2. Analogues of 3-aminopyridin-2(1H)-one - PubMed [pubmed.ncbi.nlm.nih.gov]
Topic: Metal Complexes of 3-Aminopyridin-2-ol Hydrochloride: Synthesis and Characterization
An Application Guide for Researchers
Abstract
This document provides a comprehensive technical guide for the synthesis and characterization of metal complexes involving the versatile N,O-bidentate ligand, 3-aminopyridin-2-ol. Presented in its hydrochloride salt form for enhanced stability and solubility, this ligand precursor offers a robust entry point for coordination chemistry. We detail the synthesis of the ligand itself, followed by a generalized, adaptable protocol for the chelation of divalent transition metal ions (e.g., Cu(II), Ni(II), Co(II), Zn(II)). The core of this guide is an in-depth exploration of the essential characterization techniques required to elucidate the structure, stoichiometry, and physicochemical properties of the resulting complexes. From spectroscopic analysis (FT-IR, UV-Vis) to definitive structural determination by single-crystal X-ray diffraction, we explain the causality behind experimental choices and provide insights into data interpretation. This guide is intended for researchers in inorganic chemistry, materials science, and drug development seeking to explore the rich coordination chemistry of substituted pyridinols.
Introduction: The Rationale for 3-Aminopyridin-2-ol in Coordination Chemistry
Pyridine derivatives are foundational ligands in coordination chemistry, prized for their electronic versatility and biological relevance.[1] The introduction of multiple, strategically placed donor groups onto the pyridine ring creates powerful chelating agents. 3-Aminopyridin-2-ol is a particularly compelling ligand due to several key features:
-
Bidentate N,O-Donor Set: It possesses a hard oxygen donor (from the hydroxyl group) and a borderline nitrogen donor (from the pyridine ring), making it an effective chelator for a wide range of transition metals.
-
Keto-Enol Tautomerism: The ligand exists in equilibrium between its 3-aminopyridin-2-ol (enol) and 3-amino-2-pyridone (keto) forms. Coordination to a metal ion typically stabilizes the deprotonated 'olat' form, locking the structure and influencing the electronic properties of the resulting complex.
-
Hydrogen Bonding Capabilities: The free amino (-NH₂) group, while often not directly involved in chelation due to steric constraints, provides a site for intermolecular hydrogen bonding, which can direct the formation of supramolecular architectures in the solid state.[2]
The synthesis of metal complexes from the ligand's hydrochloride salt is a common and practical approach. The salt is often more stable and crystalline than the free base. The protocol, however, must account for the in situ deprotonation required to make the donor atoms available for coordination.
Synthesis Protocol: From Ligand to Metal Complex
This section is divided into two core protocols: the synthesis of the ligand precursor and a general methodology for metal complex formation.
Protocol 1: Synthesis of 3-Aminopyridin-2-ol Hydrochloride
The synthesis of the 3-aminopyridin-2-ol free base can be achieved via several routes, often starting from substituted pyridines.[3][4] A common method involves the hydrolysis of a corresponding methoxy- or chloro-precursor. The subsequent conversion to the hydrochloride salt is a standard acid-base reaction.
Materials:
-
5-Bromo-2-methoxypyridin-3-amine
-
Trimethylsilyl iodide (TMSI), generated in situ from TMS-Cl and NaI
-
Acetonitrile (anhydrous)
-
Dichloromethane (DCM)
-
Diethyl ether
-
Hydrochloric acid (concentrated and in a 2M solution in diethyl ether)
-
Sodium thiosulfate (aqueous solution)
-
Magnesium sulfate (anhydrous)
Step-by-Step Methodology:
-
Deprotection of Methoxy Group:
-
In a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 5-bromo-2-methoxypyridin-3-amine (1.0 eq) in anhydrous acetonitrile.
-
Add sodium iodide (NaI, 1.5 eq) and chlorotrimethylsilane (TMS-Cl, 1.5 eq). The in situ generation of TMSI is a potent and common method for cleaving methyl ethers.[3]
-
Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Isolation of Free Base:
-
Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium thiosulfate to neutralize any remaining iodine.
-
Extract the aqueous layer three times with dichloromethane (DCM).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 5-bromo-3-aminopyridin-2-ol.
-
-
Formation of Hydrochloride Salt:
-
Dissolve the crude product in a minimal amount of DCM or methanol.
-
Slowly add a 2M solution of HCl in diethyl ether dropwise with stirring.
-
A precipitate of 3-aminopyridin-2-ol hydrochloride (or its bromo-substituted analog, depending on the starting material) will form.
-
Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry in a vacuum desiccator.
-
Protocol 2: General Synthesis of M(II) Complexes
This protocol is a general template for the synthesis of divalent metal complexes (e.g., M = Cu, Ni, Co, Zn) and should be optimized for each specific metal salt and desired stoichiometry. The key step is the deprotonation of the ligand's hydroxyl group to enable coordination.
Materials:
-
3-Aminopyridin-2-ol hydrochloride (Ligand·HCl)
-
Metal(II) salt (e.g., CuCl₂·2H₂O, Ni(OAc)₂·4H₂O, Co(NO₃)₂·6H₂O, ZnCl₂)
-
Base (e.g., sodium hydroxide, triethylamine (Et₃N), sodium methoxide)
-
Solvent (e.g., Methanol, Ethanol, or a mixture with water)
Step-by-Step Methodology:
-
Ligand Solution Preparation:
-
Dissolve 3-aminopyridin-2-ol hydrochloride (2.0 eq) in the chosen solvent (e.g., 20 mL of ethanol) in a round-bottom flask.
-
Add a stoichiometric amount of base (2.0 eq of NaOH or Et₃N) to deprotonate the hydrochloride and the phenolic hydroxyl group, resulting in the anionic ligand in solution. Stir for 15-20 minutes. The rationale for using a 2:1 ligand-to-metal ratio is to favor the formation of a stable, bis-chelated complex, [M(L)₂].
-
-
Metal Salt Addition:
-
In a separate beaker, dissolve the metal(II) salt (1.0 eq) in a minimal amount of the same solvent (or water, if necessary).
-
Add the metal salt solution dropwise to the stirring ligand solution. A color change or the formation of a precipitate is often observed immediately.
-
-
Reaction and Isolation:
-
Heat the reaction mixture to reflux for 2-4 hours to ensure complete complexation.[5] The elevated temperature provides the activation energy needed for ligand substitution and complex formation.
-
Allow the mixture to cool slowly to room temperature. If crystals do not form, slow evaporation of the solvent or vapor diffusion with a less polar solvent (like diethyl ether or hexane) can be employed.
-
Collect the solid product by vacuum filtration.
-
Wash the product sequentially with small portions of water (to remove salt byproducts), the reaction solvent, and finally a volatile solvent like diethyl ether (to aid in drying).
-
Dry the final complex in a vacuum oven at a moderate temperature (e.g., 60 °C).
-
Physicochemical Characterization: A Multi-Technique Approach
No single technique can fully define a new metal complex. A systematic and logical application of multiple analytical methods is required for unambiguous structural and property elucidation.
Elemental Analysis (CHN)
-
Purpose: To determine the empirical formula of the complex by quantifying the mass percentages of Carbon, Hydrogen, and Nitrogen.
-
Protocol: A small, precisely weighed amount of the dried complex is subjected to high-temperature combustion. The resulting gases (CO₂, H₂O, N₂) are quantified by a calibrated analyzer.
-
Interpretation: The experimental percentages are compared to the calculated values for the proposed formula (e.g., [Cu(C₅H₅N₂O)₂]). A close match (typically within ±0.4%) provides strong evidence for the proposed stoichiometry.[2]
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Purpose: To confirm the coordination of the ligand to the metal ion by observing shifts in characteristic vibrational frequencies.
-
Protocol: The spectrum of the free ligand (3-aminopyridin-2-ol·HCl) is recorded and compared against the spectrum of the metal complex. Samples are typically prepared as KBr pellets.
-
Interpretation:
-
O-H and N-H Vibrations: The broad ν(O-H) band in the free ligand (around 3200-3400 cm⁻¹) should disappear upon deprotonation and coordination. The sharp ν(N-H) stretches of the amino group (around 3300-3500 cm⁻¹) may shift slightly due to changes in hydrogen bonding but should remain, confirming the -NH₂ group is not the primary coordination site.
-
Pyridine Ring Vibrations: The C=N and C=C stretching vibrations of the pyridine ring (typically 1580-1610 cm⁻¹) often shift to higher frequencies upon coordination, as the metal ion withdraws electron density.[6]
-
New Low-Frequency Bands: The most definitive evidence of coordination is the appearance of new, weak bands in the far-IR region (typically 400-600 cm⁻¹). These bands are attributed to the formation of new metal-nitrogen (ν(M-N)) and metal-oxygen (ν(M-O)) bonds.[5][7]
-
UV-Visible (UV-Vis) Spectroscopy
-
Purpose: To investigate the electronic transitions within the complex, which provides information about the coordination geometry around the metal ion.
-
Protocol: The complex is dissolved in a suitable solvent (e.g., DMF or DMSO), and its absorbance is measured across the ultraviolet and visible range (typically 200-900 nm).
-
Interpretation:
-
Ligand-Centered Transitions: Intense absorption bands in the UV region (< 400 nm) are typically assigned to π→π* and n→π* transitions within the ligand. These may shift upon complexation.
-
Charge Transfer Bands: Metal-to-Ligand (MLCT) or Ligand-to-Metal (LMCT) charge transfer bands can appear as intense absorptions, often at the border of the UV and visible regions.
-
d-d Transitions: For complexes of transition metals with unfilled d-orbitals (e.g., Co(II), Ni(II), Cu(II)), weak, broad absorption bands appear in the visible or near-IR region. The energy and number of these bands are characteristic of the d-orbital splitting, which is dictated by the coordination geometry (e.g., octahedral vs. tetrahedral).[5][8]
-
Thermal Analysis (TGA/DSC)
-
Purpose: To assess the thermal stability of the complex and determine the presence of lattice or coordinated solvent molecules.
-
Protocol: A sample is heated at a constant rate in a controlled atmosphere (e.g., N₂), and its mass loss (TGA) and heat flow (DSC) are monitored as a function of temperature.
-
Interpretation: A multi-step decomposition is typical. The initial weight loss at lower temperatures (< 150 °C) usually corresponds to the loss of lattice water or solvent. A subsequent weight loss at a higher, distinct temperature range often indicates the removal of coordinated water molecules. The final, high-temperature decomposition corresponds to the breakdown of the organic ligand.[9] The mass loss at each step can be quantified and compared to the calculated values.
Single-Crystal X-ray Diffraction
-
Purpose: To provide an unambiguous, three-dimensional map of the atomic positions in the crystal, yielding precise information on bond lengths, bond angles, coordination geometry, and intermolecular interactions.
-
Protocol: This is the most definitive characterization method but requires obtaining a high-quality single crystal.[10] A suitable crystal is mounted and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and computationally analyzed to solve and refine the crystal structure.[11][12]
-
Interpretation: The refined structure confirms the coordination mode of the ligand, the coordination number and geometry of the metal center (e.g., distorted octahedral, square planar), and reveals details of the crystal packing, including any hydrogen bonding or π-π stacking interactions.[2][13]
Summary of Expected Characterization Data
The following table summarizes plausible data for a hypothetical bis-chelated complex, [Cu(C₅H₅N₂O)₂]·H₂O.
| Technique | Parameter | Expected Observation / Value | Inference |
| Elemental Analysis | %C, %H, %N | Matches calculated values for C₁₀H₁₂CuN₄O₃ | Confirms stoichiometry, including one water molecule. |
| FT-IR (cm⁻¹) | ν(O-H), ν(M-O), ν(M-N) | Disappearance of broad ν(O-H); New bands at ~550 cm⁻¹ and ~450 cm⁻¹ | Confirms deprotonation of hydroxyl and coordination via O and N_py. |
| UV-Vis (nm) | λ_max (d-d band) | Broad band centered around 600-700 nm | Consistent with a d⁹ Cu(II) ion in a distorted octahedral or square planar geometry.[5] |
| Magnetic Moment | µ_eff (B.M.) | ~1.7 - 2.2 B.M. | Indicates one unpaired electron, as expected for a Cu(II) complex.[5] |
| TGA | Weight Loss | Stepwise loss: ~5% at 100-130 °C | Corresponds to the loss of one lattice water molecule. |
| X-ray Diffraction | Geometry | Distorted Octahedral / Square Planar | Defines the precise coordination environment of the Cu(II) center. |
Conclusion
The synthesis of metal complexes using 3-aminopyridin-2-ol hydrochloride is a gateway to novel materials with potential applications in catalysis, medicine, and materials science. Success in this field relies on a robust synthetic strategy that accounts for the ligand's properties and a rigorous, multi-faceted characterization approach. By systematically applying the spectroscopic, thermal, and diffraction techniques outlined in this guide, researchers can confidently elucidate the structures of their novel complexes, paving the way for a deeper understanding of their chemical and physical properties.
References
-
Moustafa, I., Mohamed, N., & Ibrahim, S. (2022). Molecular Modeling and Antimicrobial Screening Studies on Some 3-Aminopyridine Transition Metal Complexes. Open Journal of Inorganic Chemistry, 12, 39-56. [Link]
-
JSciMed Central. (2023). Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). Annals of Clinical and Medical Case Reports. [Link]
-
Mautner, F. A., et al. (2021). Syntheses, structural characterization, and thermal behaviour of metal complexes with 3-aminopyridine as co-ligands. Transition Metal Chemistry, 46, 191–200. [Link]
-
ResearchGate. (n.d.). Synthesis and members of 3-aminopyridin-2-one based fragment library. [Link]
-
Moustafa, I., Mohamed, N., & Ibrahim, S. (2022). Molecular Modeling and Antimicrobial Screening Studies on Some 3-Aminopyridine Transition Metal Complexes. Scientific Research Publishing. [Link]
-
Akter, T., et al. (2024). Cadmium and silver complexes of a pyridine containing ligand: syntheses, structural studies, biological activity and docking studies. RSC Advances. [Link]
-
Do, D., et al. (2020). Amino pyridine iron(II) complexes: Characterization and catalytic application for atom transfer radical polymerization and catalytic chain transfer. Inorganica Chimica Acta, 511, 119830. [Link]
-
ResearchGate. (n.d.). Transition metal complexes constructed by pyridine–amino acid: fluorescence sensing and catalytic properties. [Link]
-
Rehman, S., et al. (2020). Terpyridine-metal complexes: effects of different substituents on their physico-chemical properties and density functional theory studies. Journal of the Iranian Chemical Society, 18, 1079-1100. [Link]
-
Organic Syntheses. (n.d.). 3-aminopyridine. [Link]
-
Smith, R. C., et al. (2024). Synthesis and Characterization of Extremely Bulky Aminopyridinate Ligands and a Series of Their Groups 1 and 2 Metal Complexes. Molecules, 29(20), 4786. [Link]
-
ResearchGate. (n.d.). Crystallographic data, X-ray experiment details, and structure... [Link]
-
Wikipedia. (n.d.). 3-Aminopyridine. [Link]
-
Chasioti, A., et al. (2022). Mixed 3d-3d'-Metal Complexes: A Dicobalt(III)Iron(III) Coordination Cluster Based on Pyridine-2-Amidoxime. Inorganics, 10(11), 209. [Link]
-
N. S. S. R's Vasantdada Patil Arts, Commerce & Science College. (2012). SYNTHESIS OF TRANSITION METAL COMPLEXES INVOLVING 2- AMINOPYRIDINE AND ETHYLENEDIAMINE LIGANDS, THEIR CHARACTERIZATION AND BI. [Link]
- Google Patents. (n.d.).
-
Wikipedia. (n.d.). Transition metal pyridine complexes. [Link]
-
ResearchGate. (n.d.). Synthesis of 3-Aminopyridine. [Link]
-
ChemBK. (2024). 3-AMINO-PYRIDIN-2-OL. [Link]
-
ResearchGate. (n.d.). Synthesis and spectroscopic studies of the charge transfer complexes of 2- and 3-aminopyridine. [Link]
-
Ben-Daabor, Z., et al. (2022). Crystallographic Evidence of η1-Coordination of Bulky Aminopyridine in Halide-Containing Iron (II) Complexes. Molbank, 2022(2), M1382. [Link]
-
Mautner, F. A., et al. (2021). Syntheses, structural characterization, and thermal behaviour of metal complexes with 3-aminopyridine as co-ligands. Graz University of Technology. [Link]
-
Wikipedia. (n.d.). X-ray crystallography. [Link]
-
NBU-IR. (n.d.). Synthesis of Copper-Complexes. and their Characterization I. [Link]
- Google Patents. (n.d.). CN102584693B - Preparation method for high purity 2-chlorine-3-aminopyridine hydrochloride.
-
Betz, R., & SchMüdgen, K. (2012). 2-Aminopyridin-3-ol. Acta Crystallographica Section E, 68(Pt 1), o143. [Link]
-
Warren, G. L., et al. (2012). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. Drug Discovery Today, 17(1-2), 57-64. [Link]
Sources
- 1. pvpcollegepatoda.org [pvpcollegepatoda.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 3-AMINO-PYRIDIN-2-OL [chembk.com]
- 5. scirp.org [scirp.org]
- 6. researchgate.net [researchgate.net]
- 7. Molecular Modeling and Antimicrobial Screening Studies on Some 3-Aminopyridine Transition Metal Complexes [scirp.org]
- 8. royalsocietypublishing.org [royalsocietypublishing.org]
- 9. Cadmium and silver complexes of a pyridine containing ligand: syntheses, structural studies, biological activity and docking studies - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05305B [pubs.rsc.org]
- 10. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Troubleshooting 3-Aminopyridin-2-ol hydrochloride reaction failures
Welcome to the technical support hub for 3-Aminopyridin-2-ol hydrochloride. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges encountered when using this versatile bifunctional building block. Here, we address frequent reaction failures and provide scientifically grounded troubleshooting strategies in a direct question-and-answer format.
Core Concepts: Understanding the Molecule
Before troubleshooting, it is critical to understand the key chemical characteristics of 3-Aminopyridin-2-ol hydrochloride. Its reactivity is governed by three main features: the nucleophilic aromatic amino group, the phenolic hydroxyl group, and the hydrochloride salt form. Furthermore, the molecule exists in a tautomeric equilibrium between the hydroxypyridine form and the pyridinone form, which can significantly influence its behavior in different solvent systems and reaction conditions.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: Do I need to free-base the hydrochloride salt before starting my reaction?
A1: Yes, in most cases, you must neutralize the hydrochloride salt. The protonated aminopyridinium cation is not nucleophilic and will not participate in reactions like acylations or cross-couplings.[4] You can achieve this in two primary ways:
-
In-situ Neutralization: This is the most common approach. Add at least one equivalent of a non-nucleophilic organic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), to your reaction mixture along with the other reagents.[4] This will generate the free amine in the reaction flask.
-
Aqueous Workup: Dissolve the hydrochloride salt in water or a suitable biphasic mixture and add an inorganic base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) until the solution is neutral or slightly basic (pH 7-8). Extract the free-based amine into an organic solvent (e.g., ethyl acetate, dichloromethane), dry the organic layer with a drying agent like sodium sulfate (Na₂SO₄), and evaporate the solvent. This provides the isolated free base, which can be useful for reactions sensitive to the presence of ammonium salts.[5]
Q2: Which functional group is more reactive, the 3-amino group or the 2-hydroxyl group?
A2: The 3-amino group is generally more nucleophilic than the 2-hydroxyl group under neutral or basic conditions.[6][7] Therefore, reactions with electrophiles (e.g., acyl chlorides, sulfonyl chlorides) will preferentially occur on the nitrogen atom (N-acylation). However, the selectivity can be reversed.
Q3: How can I favor reaction at the 2-hydroxyl group (O-acylation)?
A3: To achieve selective O-acylation, you can exploit the difference in basicity between the two groups. By running the reaction under acidic conditions, the more basic amino group will be protonated, rendering it non-nucleophilic. The less basic hydroxyl group can then react with the electrophile.[8] A common strategy is to use an excess of a strong acid like perchloric acid (HClO₄) or to use the acylating reagent in an acidic solvent system.[8]
Q4: What is the predominant tautomeric form of this molecule?
A4: 2-Hydroxypyridines exist in equilibrium with their 2-pyridone tautomers. While quantum chemical calculations suggest the enol (hydroxypyridine) form of 2-amino-3-hydroxypyridine is more stable, the keto (pyridinone) tautomer can be significantly stabilized in the solid state and by intermolecular hydrogen bonding in certain solvents.[1][2][3] This is critical because the pyridone tautomer has different reactive sites and aromaticity. Be aware that your reaction conditions (solvent, temperature, pH) can influence this equilibrium.
Q5: What are the best general-purpose solvents for reactions with this starting material?
A5: The hydrochloride salt form has limited solubility in many common non-polar organic solvents. Aprotic polar solvents are typically the best choice.
-
N,N-Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) are excellent solvents for dissolving the hydrochloride salt and many reaction reagents.[9][10]
-
Acetonitrile (ACN) and Tetrahydrofuran (THF) can also be used, especially after in-situ free-basing, which often improves solubility.
-
For purification, recrystallization from solvent mixtures like methanol/water or ethanol/heptane can be effective.[11]
Troubleshooting Guide: Common Reaction Failures
Scenario 1: Amide Coupling Failure
Problem: "I am trying to perform an amide coupling between 3-Aminopyridin-2-ol hydrochloride and a carboxylic acid using a standard coupling reagent like EDC/HOBt, but I am only recovering my starting material."
Root Cause Analysis: This is a classic issue stemming from the failure to neutralize the hydrochloride salt. The coupling reagents activate the carboxylic acid, but there is no sufficiently nucleophilic amine available to complete the reaction.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting amide coupling failures.
Detailed Corrective Actions:
-
Ensure Basicity: The primary solution is to add a non-nucleophilic organic base. Add 1.1 equivalents of DIPEA or TEA to the reaction mixture before or concurrently with the coupling reagents. This will neutralize the HCl salt and liberate the free amine for reaction.[4]
-
Verify Solubility: If the reaction is heterogeneous, the effective concentration of the reactants may be too low. Switch from less polar solvents like DCM or THF to more polar aprotic solvents like DMF or DMSO to ensure all components are fully dissolved.[10][12]
-
Check Reagent Quality: Ensure your coupling reagents (EDC, HOBt, HATU, etc.) and solvents are anhydrous. Water can hydrolyze the activated carboxylic acid intermediate and quench the reaction.
-
Optimize Coupling Chemistry: For sterically hindered or electronically deactivated carboxylic acids, standard EDC/HOBt conditions may be insufficient. Consider more potent coupling reagents as detailed in the table below.
| Coupling Reagent | Additive | Base (eq.) | Common Solvents | Key Considerations |
| EDC | HOBt or HOAt | 1.1 - 2.0 | DMF, DCM, ACN | Standard, cost-effective choice. HOAt can be superior for reducing racemization.[13] |
| HATU | None | 2.0 - 3.0 | DMF, NMP | Highly efficient, fast reactions. Ideal for difficult couplings.[14] |
| PyBOP | None | 2.0 - 3.0 | DMF, DCM | Phosphonium-based reagent, good for reducing racemization.[13] |
| DCC | DMAP (cat.) | 1.1 - 2.0 | DCM, THF | Forms a urea byproduct (DCU) that precipitates and must be filtered.[14] |
Scenario 2: Low Yield and/or Formation of a Di-acylated Side Product
Problem: "My acylation reaction with an acyl chloride works, but the yield is low, and I've isolated a significant amount of a byproduct that appears to be di-acylated (reacted at both N and O)."
Root Cause Analysis: This issue points to a lack of selectivity. While N-acylation is kinetically favored, a highly reactive acylating agent, elevated temperatures, or prolonged reaction times can lead to the subsequent, slower O-acylation. The use of a strong base can also deprotonate the hydroxyl group, increasing its nucleophilicity and promoting the side reaction.
Troubleshooting Workflow:
Caption: Workflow to improve selectivity in acylation reactions.
Detailed Corrective Actions:
-
Control Stoichiometry and Temperature: Reduce the amount of acylating agent to 1.0-1.1 equivalents. Perform the reaction at a lower temperature (start at 0 °C) and allow it to slowly warm to room temperature. This will favor the faster N-acylation reaction and minimize the energy input required for the slower O-acylation.[7]
-
Choose the Right Base: Avoid overly strong bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) if you want to avoid O-acylation, as they will readily deprotonate the phenol. Stick to tertiary amine bases like TEA or DIPEA.
-
Protect the Hydroxyl Group: If selectivity remains a problem, the most robust solution is to protect the hydroxyl group before acylation. A silyl protecting group like tert-Butyldimethylsilyl (TBDMS) is an excellent choice for phenols.[15]
-
Protection Protocol: React the free-based 3-Aminopyridin-2-ol with TBDMS-Cl and imidazole in DMF.
-
Acylation: Perform the N-acylation on the protected intermediate.
-
Deprotection: Remove the TBDMS group using a fluoride source like tetrabutylammonium fluoride (TBAF) in THF.
-
Scenario 3: No Reaction in Palladium-Catalyzed Cross-Coupling (e.g., Suzuki or Buchwald-Hartwig)
Problem: "I'm attempting a Suzuki-Miyaura coupling with an aryl bromide, but the reaction is not proceeding. I've added a base, my palladium catalyst, and a ligand."
Root Cause Analysis: Failure in Pd-catalyzed cross-coupling reactions with this substrate can be multifaceted. Common culprits include catalyst inhibition, incorrect base choice, or issues with the tautomeric form of the pyridine.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for Pd-catalyzed cross-coupling.
Detailed Corrective Actions:
-
Base Selection is Crucial: For Suzuki couplings, inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are often required not only to free-base the amine but also to facilitate the transmetalation step.[4][16] For Buchwald-Hartwig aminations, strong, non-nucleophilic bases like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) are typically necessary.[6][11] Ensure you are using the correct type and amount of base for your specific reaction.
-
Ligand Choice for Pyridines: The nitrogen atom in the pyridine ring can coordinate to the palladium center and inhibit the catalytic cycle. Using bulky, electron-rich phosphine ligands (e.g., biaryl phosphines like XPhos or SPhos) can help overcome this inhibition and facilitate the desired reductive elimination step.[11][17]
-
Manage Tautomerism: The 2-pyridone tautomer may not be a suitable substrate for certain cross-coupling reactions. Ensuring the reaction conditions favor the 2-hydroxypyridine form (e.g., through solvent choice) may be necessary.
-
Protecting Group Strategy: In complex cases, protecting both the amino and hydroxyl groups can simplify the reaction. The amino group can be protected as a carbamate (e.g., Boc) and the hydroxyl as a silyl ether (e.g., TBDMS). This allows the pyridine ring to be functionalized cleanly, followed by deprotection.
References
-
Anapindi, K. (2017). Which exclusive protecting groups should I use for hydroxyl groups in amino acids? ResearchGate. Retrieved from [Link]
-
Quora. (2018). When P-aminophenol is subjected to acylation, does it occur at the amino group preferably? Retrieved from [Link]
-
ResearchGate. (n.d.). Experimental conversions of N-acylation and O-acylation with and without CO2 protection. Retrieved from [Link]
-
Quora. (2023). During the formation of paracetamol why do you get N-acylation instead of O-acylation? Retrieved from [Link]
-
PubMed. (2014). Supramolecular stabilization of metastable tautomers in solution and the solid state. Retrieved from [Link]
-
Pediaa.com. (2020). Difference Between O Acylation and N Acylation. Retrieved from [Link]
-
PubMed Central (PMC). (2015). Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. Retrieved from [Link]
-
J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 1 Tautomerization between pyridones and hydroxypyridines. Retrieved from [Link]
-
ACS Publications. (2018). Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium. Crystal Growth & Design. Retrieved from [Link]
-
WuXi Biology. (n.d.). How about Tautomers? Retrieved from [Link]
-
YouTube. (2010). Hydroxypyridine-Pyridone Tautomerism. Retrieved from [Link]
-
ResearchGate. (n.d.). Revisiting the Chichibabin Reaction: C2 Amination of Pyridines with a NaH−Iodide Composite. Retrieved from [Link]
-
Reddit. (2023). Hydrochloride salt of amine. r/OrganicChemistry. Retrieved from [Link]
-
Drug Discovery and Development. (2007). Micrograms to Kilos: The Challenges of Scaling. Retrieved from [Link]
-
RSC Publishing. (n.d.). Caging and solvent effects on the tautomeric equilibrium of 3-pyridone/3-hydroxypyridine in the ground state. Retrieved from [Link]
-
Wikipedia. (n.d.). Free base. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Eureka | Patsnap. (n.d.). Preparation method of 3-amino-2-hydroxypyridine. Retrieved from [Link]
-
ACS Publications. (2018). Specific N-Alkylation of Hydroxypyridines Achieved by a Catalyst- and Base-Free Reaction with Organohalides. The Journal of Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (2004). N-Acylation in Combinatorial Chemistry. Retrieved from [Link]
-
ARKAT USA, Inc. (n.d.). N-Acylation in combinatorial chemistry. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 3-aminopyridine. Retrieved from [Link]
-
RSC Publishing. (n.d.). Amine hydrochloride salts as bifunctional reagents for the radical aminochlorination of maleimides. Organic Chemistry Frontiers. Retrieved from [Link]
-
PubMed. (2021). How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical suspension formulation. Retrieved from [Link]
-
RSC Publishing. (n.d.). N-acetyl-N-acyl-3-aminoquinazolinones as chemoselective acetylating agents. Chemical Communications. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. Retrieved from [Link]
-
ResearchGate. (2020). Can a HCl salt form of compound goes back to the neutral one without treating with any kind of base? Retrieved from [Link]
-
University of Groningen Research Portal. (2007). Selective acylation of primary amines in peptides and proteins. Retrieved from [Link]
-
ResearchGate. (2015). How can I dissolve a drug in DMF? Retrieved from [Link]
-
Gaylord Chemical. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]
-
ResearchGate. (2017). Is there any method to make them completely soluble in DMF/DMSO? Retrieved from [Link]
-
ResearchGate. (2018). Solubility of drug in DMSO? Retrieved from [Link]
-
Rehab Clinics Group. (n.d.). Freebasing Cocaine: Here's What You Need to Know. Retrieved from [Link]
- Google Patents. (n.d.). US20190224184A1 - Preparation of (-)-cocaine hydrochloride.
-
American Addiction Centers. (2024). Freebasing Cocaine: Effects and Risks of Freebasing. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Free base – Knowledge and References. Retrieved from [Link]
Sources
- 1. Supramolecular stabilization of metastable tautomers in solution and the solid state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. wuxibiology.com [wuxibiology.com]
- 3. m.youtube.com [m.youtube.com]
- 4. reddit.com [reddit.com]
- 5. Free base - Wikipedia [en.wikipedia.org]
- 6. quora.com [quora.com]
- 7. quora.com [quora.com]
- 8. Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. reddit.com [reddit.com]
Technical Support Center: Optimizing Reaction Conditions for 3-Aminopyridin-2-ol Hydrochloride
Welcome to the technical support center for 3-Aminopyridin-2-ol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during experimental work with this versatile building block. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to optimize your reactions effectively.
Section 1: Core Compound Profile & Handling FAQs
This section addresses fundamental questions regarding the properties, storage, and safe handling of 3-Aminopyridin-2-ol hydrochloride.
Q1: What are the key structural features and properties of 3-Aminopyridin-2-ol hydrochloride?
A1: 3-Aminopyridin-2-ol hydrochloride (CAS: 33631-21-9) is the salt form of 3-Amino-2-hydroxypyridine.[1] Its structure contains a pyridine ring substituted with an amino group at position 3 and a hydroxyl group at position 2.
-
Tautomerism: A critical feature is its existence in tautomeric equilibrium between the 3-aminopyridin-2-ol form and the 3-aminopyridin-2(1H)-one form. This equilibrium influences its reactivity, particularly whether it behaves as a phenol-like compound or a pyridone.
-
Hydrochloride Salt: The material is supplied as a hydrochloride salt, which enhances its stability and shelf-life compared to the free base. The salt form means the pyridine nitrogen and potentially the 3-amino group are protonated. This has significant implications for its solubility and reactivity.
-
Physical Properties: It is typically a powder with a melting point of 218-220 °C.[1]
Q2: How does the hydrochloride form affect my reaction setup?
A2: The hydrochloride is an acidic salt. For most reactions where the 3-amino group or the pyridine nitrogen needs to act as a nucleophile (e.g., acylation, alkylation, or in many cross-coupling reactions), you must add a base to the reaction mixture. The purpose of the base is to neutralize the HCl salt and deprotonate the molecule to its free base form, thus unmasking the nucleophilic sites. Typically, at least two equivalents of a non-nucleophilic base are required: one to neutralize the HCl and another to facilitate the desired reaction.
Q3: What are the recommended storage and handling procedures?
A3:
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[2] Keep it away from strong oxidizing agents and direct sunlight.[3] Long-term stability is generally good under these conditions.[4][5]
-
Handling: 3-Aminopyridin-2-ol hydrochloride is classified as toxic if swallowed or in contact with skin and can cause severe skin and eye irritation.[6][7][8] Always use appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[2][9] Handle the powder in a fume hood to avoid inhalation.[3][7]
Section 2: Reaction Optimization & Methodology FAQs
This section focuses on the practical aspects of designing and running experiments.
Q4: What solvents are suitable for reactions with this compound?
A4: The choice of solvent depends heavily on the specific reaction.
-
Polar Protic Solvents: As a salt, it has good solubility in polar protic solvents like water, methanol, and ethanol. These are suitable for reactions where the salt's solubility is advantageous and the solvent won't interfere.
-
Polar Aprotic Solvents: Solvents like N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and acetonitrile are common for a wide range of reactions, including cross-coupling and nucleophilic substitutions.
-
Ethers and Hydrocarbons: Solvents like Tetrahydrofuran (THF), dioxane, or toluene are often used, particularly for organometallic reactions like Suzuki couplings, often in combination with other solvents.[10]
The solubility of the related compound 6-chloropyridazin-3-amine increases with temperature in solvents like methanol, ethanol, and DMF, a principle that generally applies here as well.[11]
Q5: How do I choose the right base for my reaction?
A5: The base must be strong enough to deprotonate the substrate but should not interfere with the reaction.
-
Inorganic Bases: Carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) are commonly used in cross-coupling reactions.[10] They are generally non-nucleophilic and provide mild reaction conditions.
-
Organic Bases: Non-nucleophilic amine bases like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) are frequently used for acylations or alkylations to scavenge the acid byproduct.
-
Strong Bases: For deprotonating the hydroxyl group, stronger bases like sodium hydride (NaH) might be necessary, though this increases the risk of side reactions.
Q6: How can I monitor the progress of my reaction effectively?
A6: Thin-Layer Chromatography (TLC) is the most common method for real-time monitoring. However, for quantitative analysis and purity checks, High-Performance Liquid Chromatography (HPLC) is the preferred method.[12][13]
-
HPLC Method Development: A typical starting point for an analytical HPLC method would be a C18 reversed-phase column with a mobile phase consisting of a buffered aqueous solution (e.g., phosphate buffer at pH 7.0) and an organic modifier like methanol or acetonitrile.[12][14] Detection is typically performed using a UV detector at a wavelength around 280 nm.[12]
Section 3: Troubleshooting Guide
This problem-and-solution formatted guide addresses specific issues you may encounter during your experiments.
| Problem | Potential Causes | Recommended Solutions & Scientific Rationale |
| Low or No Product Yield | 1. Insufficient Base: The hydrochloride salt was not fully neutralized, preventing the starting material from participating in the reaction. 2. Low Temperature/Insufficient Time: The reaction activation energy is not being met, or the reaction has not reached completion.[13] 3. Poor Solubility: The deprotonated free base may be poorly soluble in the chosen solvent, limiting its availability. 4. Catalyst Deactivation (for cross-coupling): The catalyst may be poisoned or degraded. | 1. Action: Add at least 2-3 equivalents of a suitable base. Rationale: One equivalent is consumed to neutralize the HCl salt. A second (or third) equivalent is needed to act as the reaction base. 2. Action: Incrementally increase the reaction temperature (e.g., from room temp to 60 °C, then 80 °C) and monitor by TLC. Extend reaction time.[13] Rationale: Higher temperatures increase reaction rates according to the Arrhenius equation. 3. Action: Try a different solvent or a solvent mixture (e.g., toluene/ethanol/water for Suzuki reactions[10]). Rationale: A solvent system that keeps all reactants in the solution phase is critical for reaction kinetics. 4. Action: Run the reaction under an inert atmosphere (N₂ or Ar). Use fresh, high-purity catalyst and dry, degassed solvents. Rationale: Palladium catalysts, in particular, are sensitive to oxygen, which can lead to oxidation and deactivation. |
| Formation of Multiple Side Products | 1. Over-reaction/Polysubstitution: Both the amino and hydroxyl groups are nucleophilic, or multiple sites on the pyridine ring are reactive. 2. High Temperature: Excessive heat can cause decomposition of starting materials or products, or activate undesired reaction pathways.[13] 3. Air/Moisture Sensitivity: The free base or intermediates may be sensitive to oxidation or hydrolysis. | 1. Action: Use a protecting group strategy if one functional group needs to be selectively reacted. For example, protect the amine as a Boc-carbamate before reacting at the hydroxyl group. Rationale: Orthogonal protecting groups allow for precise control over regioselectivity. 2. Action: Run a temperature optimization study. The optimal temperature will provide a reasonable reaction rate without significant byproduct formation.[13] Rationale: Every reaction has an optimal temperature window. Exceeding it often leads to lower selectivity. 3. Action: Ensure the reaction is run under a strictly inert atmosphere using anhydrous solvents. Rationale: Eliminating air and water prevents unwanted side reactions like oxidation or hydrolysis. |
| Difficulty in Product Isolation & Purification | 1. Product is Highly Soluble in Solvent: The product does not precipitate upon cooling or after the reaction is quenched. 2. Oily Product: The product isolates as an oil instead of a solid, making it difficult to handle and purify.[13] 3. Co-elution of Impurities: Impurities have similar polarity to the product, making separation by column chromatography difficult. | 1. Action: After concentrating the reaction mixture, attempt to precipitate the product by adding a non-polar "anti-solvent" like hexanes or diethyl ether. Rationale: This drastically lowers the product's solubility, forcing it to precipitate out of the solution. 2. Action: Attempt to form a salt (e.g., hydrochloride, oxalate) of the final product to induce crystallization.[13] Trituration with a suitable solvent can also sometimes yield a solid. Rationale: Salts often have higher melting points and form more ordered crystal lattices than their free base counterparts. 3. Action: Optimize the chromatography eluent system. Try different solvent systems (e.g., ethyl acetate/hexanes vs. dichloromethane/methanol) or add a small amount of modifier like triethylamine to suppress tailing of basic compounds. Rationale: Changing the mobile phase composition alters the relative affinities of the compounds for the stationary phase, enabling better separation. |
Troubleshooting Workflow Diagram
The following diagram illustrates a logical workflow for addressing common experimental problems.
Caption: A decision tree for troubleshooting common reaction issues.
Section 4: Key Experimental Protocols
Protocol 1: General Procedure for a Nucleophilic Substitution Reaction (e.g., N-Acylation)
This protocol outlines a general method for acylating the 3-amino group.
-
Vessel Preparation: To a dry round-bottom flask equipped with a magnetic stir bar, add 3-Aminopyridin-2-ol hydrochloride (1.0 eq).
-
Inert Atmosphere: Purge the flask with an inert gas (Nitrogen or Argon).
-
Solvent and Base: Add an anhydrous polar aprotic solvent (e.g., DMF or THF, approx. 0.1 M concentration). Add a non-nucleophilic organic base (e.g., Triethylamine or DIPEA, 2.5 eq).
-
Stirring: Stir the mixture at room temperature for 15-30 minutes to allow for deprotonation of the starting material.
-
Reagent Addition: Slowly add the acylating agent (e.g., acyl chloride or anhydride, 1.1 eq) dropwise via syringe. Maintain the temperature with an ice bath if the reaction is exothermic.
-
Reaction Monitoring: Allow the reaction to stir at room temperature (or with gentle heating if necessary) and monitor its progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Quench the reaction by adding water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Reactivity Overview Diagram
This diagram illustrates the primary reactive sites on the deprotonated 3-aminopyridin-2-ol molecule.
Caption: Key reactive sites on the 3-aminopyridin-2-ol free base.
Section 5: References
-
Sigma-Aldrich. (2025). Safety Data Sheet for 3-Aminopyridin-2-ol hydrochloride. [Link to a representative SDS, e.g., from a major supplier]
-
Thermo Fisher Scientific. (2024). Safety Data Sheet for 3-Aminopyridine. [Link to a representative SDS, e.g., from a major supplier]
-
Sigma-Aldrich. (2025). Safety Data Sheet for a related aminopyridine. [Link to a representative SDS, e.g., from a major supplier]
-
TCI Chemicals. (2024). Safety Data Sheet for 2-Amino-3-chloropyridine. [Link to a representative SDS, e.g., from a major supplier]
-
Allen, C. F. H.; Wolf, C. N. (1950). 3-Aminopyridine. Organic Syntheses, 30, 3.
-
HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride. (2020). Chinese Journal of Pharmaceutical Analysis. [Link to the journal or abstract if available]
-
Google Patents. (2015). Method for analysis of 3-aminopyrrolidine hydrochloride by precolumn derivatization. CN105181861A.
-
Jubilant Ingrevia Limited. 3-Aminopyridine Safety Data Sheet. [Link to a representative SDS]
-
Synthesis and members of 3-aminopyridin-2-one based fragment library. (2016). ResearchGate. [Link]
-
HELIX Chromatography. HPLC Methods for analysis of 3-Aminopyridine. [Link]
-
Trissel, L. A., Zhang, Y., & Xu, Q. A. (2002). Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules. International journal of pharmaceutical compounding, 6(1), 60–62.
-
ChemBK. 3-AMINO-PYRIDIN-2-OL. [Link]
-
Synthesis of 3-Aminopyridin-2(1H)-Ones and 1H-Pyrido[2,3-b][2][6]Oxazin-2(3H)-Ones. (2016). Chemistry of Heterocyclic Compounds.
-
Synthesis of 3-Aminopyridine. (2022). ResearchGate. [Link]
-
BenchChem Technical Support Center. Optimization of Reaction Conditions for 2-(2-Aminopyridin-3-yl)acetonitrile. [Link to a similar technical guide if available]
-
PubChem. 3-Amino-2-pyridinol. [Link]
-
Fast and Simple Determination of 3-Aminopiperidine without Derivatization... (2018). ResearchGate. [Link]
-
Wikipedia. 3-Aminopyridine. [Link]
-
Efficient Synthesis of 2-Aminopyridine Derivatives... (2019). Molecules. [Link]
-
SEFH. Stability of 4-Aminopyridine and 3,4-Diaminopyridine Oral Capsules. [Link]
-
BenchChem Technical Support Center. Stability and degradation of 2-(2-Aminopyridin-3-yl)acetonitrile.... [Link to a similar technical guide if available]
-
PubChem. 4-Aminopyridin-3-ol hydrochloride. [Link]
-
Betz, R., & Scherer, H. (2011). 2-Aminopyridin-3-ol. Acta crystallographica. Section E, Structure reports online, 67(Pt 12), o3225.
-
Solubility of 6-Chloropyridazin-3-amine in Different Solvents. (2014). ResearchGate. [Link]
-
2-Aminopyridines with a Shortened Amino Sidechain... (2017). Journal of Medicinal Chemistry. [Link]
Sources
- 1. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 2. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 3. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 4. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 5. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 6. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 7. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 8. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 9. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 10. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 11. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 12. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 13. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 14. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
Stability issues of 3-Aminopyridin-2-ol hydrochloride in solution
Technical Support Center: 3-Aminopyridin-2-ol Hydrochloride
A Guide to Ensuring Solution Stability in Research & Development
Welcome to the technical support guide for 3-Aminopyridin-2-ol hydrochloride. As Senior Application Scientists, we understand that the success of your experiments hinges on the integrity of your reagents. The stability of 3-Aminopyridin-2-ol hydrochloride in solution is a critical parameter that can influence experimental outcomes, from screening assays to synthetic chemistry. This guide is designed to provide you with in-depth, practical advice, troubleshooting workflows, and validated protocols to ensure the stability and reliability of your work.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can compromise the stability of 3-Aminopyridin-2-ol hydrochloride in solution?
The stability of 3-Aminopyridin-2-ol hydrochloride is influenced by its chemical structure, which contains an amino group, a hydroxyl group, and a pyridine ring. These functional groups are susceptible to several key environmental factors:
-
pH: The molecule's stability is highly dependent on the pH of the solution. The aminopyridine scaffold can be protonated or deprotonated, and the phenolic hydroxyl group is more susceptible to oxidation at higher pH.
-
Oxygen: The presence of dissolved oxygen, especially when catalyzed by trace metal ions, can lead to oxidative degradation of the aminophenol structure.[1]
-
Light: Aromatic compounds can be sensitive to photo-degradation. Exposure to UV or even ambient light over extended periods can initiate degradation pathways.[2]
-
Temperature: Elevated temperatures accelerate the rate of all chemical reactions, including degradation. While the solid form is stable at room temperature, solutions may degrade more rapidly, especially when stored above refrigerated conditions.[3]
-
Solvent: The choice of solvent is critical. While soluble in water, the use of protic vs. aprotic solvents can influence stability.[4] Buffers containing certain components may also interact with the compound.
Q2: What are the recommended solvents and storage conditions for stock solutions?
For optimal stability, we recommend the following:
-
Solvent Choice:
-
Primary Recommendation: Anhydrous, de-gassed DMSO for initial stock solutions. DMSO is generally a good solvent for many organic molecules and is less reactive than protic solvents like water or methanol.
-
Aqueous Solutions: If aqueous buffers are required for your experiment, prepare them fresh from a DMSO stock. Use a buffer with a slightly acidic pH (e.g., pH 4-6) to maintain the protonated state of the amino groups, which can help reduce susceptibility to oxidation.
-
-
Storage Protocol:
-
Store stock solutions at -20°C or -80°C.
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Protect solutions from light at all times by using amber vials or by wrapping vials in aluminum foil.
-
Before freezing, consider flushing the headspace of the vial with an inert gas like argon or nitrogen to displace oxygen.
-
Q3: What are the potential degradation pathways for this molecule?
While specific degradation pathways for this exact molecule are not extensively published, based on its aminopyridinol structure, the most probable degradation route is oxidation. The electron-rich aromatic ring, activated by both the amino and hydroxyl groups, is susceptible to oxidation, potentially forming quinone-imine-like structures. These oxidized products are often colored, which can serve as a visual indicator of degradation. Hydrolysis of the hydrochloride salt itself is not a degradation pathway, but the resulting pH change in unbuffered water can influence stability.
Caption: A potential oxidative degradation pathway for 3-Aminopyridin-2-ol.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Scenario 1: My solution of 3-Aminopyridin-2-ol hydrochloride has turned yellow/brown.
A change in color is the most common indicator of chemical degradation, likely due to the formation of oxidized and potentially polymerized products.
Troubleshooting Workflow:
-
Do Not Use: Immediately quarantine the discolored solution. Do not use it in critical experiments as its concentration and purity are compromised.
-
Verify Solvent/Buffer Integrity: Check a blank sample of the solvent or buffer used. Ensure it has not become contaminated.
-
Review Preparation & Storage:
-
Was the solution protected from light?
-
Was it exposed to ambient temperature for an extended period?
-
Was the solvent de-gassed, or was the vial flushed with inert gas?
-
What is the pH of the solution? Basic conditions significantly accelerate oxidation.
-
-
Analytical Confirmation (Optional but Recommended): Analyze the degraded solution alongside a freshly prepared, clear solution using RP-HPLC with UV detection. Degradation will be evident by a decrease in the main peak area and the appearance of new, often broader peaks.[5]
-
Corrective Action: Prepare a fresh stock solution following the rigorous protocol outlined below. If you must use an aqueous buffer, perform a small-scale stability test (see Protocol 2) to determine how long the compound is stable in your specific experimental medium.
Sources
- 1. mdpi.com [mdpi.com]
- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 3. 3-aminopyridin-2-ol hydrochloride | 33631-21-9 [sigmaaldrich.com]
- 4. 2-Aminopyridin-3-ol Hydrochloride|CAS 65407-94-5 [benchchem.com]
- 5. HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride [qikan.cmes.org]
Technical Support Center: Purification of 3-Aminopyridin-2-ol Hydrochloride Derivatives
Welcome to the technical support guide for the purification of 3-aminopyridin-2-ol hydrochloride derivatives. This document is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with this specific class of compounds. The inherent properties of these molecules—high polarity, the presence of both acidic (hydroxyl) and basic (amino) groups, and their existence as hydrochloride salts—present a unique set of purification hurdles. This guide provides field-proven insights, troubleshooting protocols, and detailed methodologies to help you achieve your desired purity and yield.
Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and problems encountered during the purification of 3-aminopyridin-2-ol hydrochloride derivatives.
Q1: My crude product is a dark, sticky oil and refuses to crystallize. What are the first steps I should take?
A1: "Oiling out" is a frequent issue with highly polar, impure salts.[1][2] The oil is likely a mixture of your product, residual solvents, and impurities that collectively depress the melting point and disrupt crystal lattice formation.
-
First, ensure all reaction solvents are removed. Use a high-vacuum line for several hours.
-
Attempt trituration. Add a small amount of a non-polar solvent in which your product is insoluble (e.g., diethyl ether, ethyl acetate, or hexane) to the oil.[3] Vigorously scratch the flask walls with a glass rod to induce nucleation.[2] This can often break up the oil and produce a filterable solid, albeit of low purity. This solid can then be subjected to a more rigorous purification.
-
Consider solvent choice. If trituration fails, the solvent system for your workup may be inappropriate. It may be necessary to proceed directly to chromatography.
Q2: My purified hydrochloride salt shows significant discoloration (e.g., pink, brown, or black). What is the cause and how can I fix it?
A2: Aminopyridine derivatives are susceptible to oxidation, which forms highly colored impurities.[4]
-
Cause: Exposure to air (oxygen) and light, especially at elevated temperatures during reaction workup or solvent evaporation, can cause oxidation.
-
Solution: Activated Charcoal Treatment. A highly effective method for removing colored impurities is treatment with activated charcoal (e.g., Norit).[5][6][7] This is typically done during recrystallization. After dissolving your crude product in a minimal amount of hot solvent, a small amount of activated charcoal (typically 1-5% by weight of your compound) is added.[8] The solution is held at temperature for 5-15 minutes and then hot-filtered through a pad of Celite to remove the charcoal before cooling.
-
Precaution: Do not add charcoal to a boiling or superheated solution, as its high surface area can cause violent bumping.[5] Temporarily remove the flask from the heat source before addition.
Q3: Can I use standard normal-phase silica gel chromatography for these polar hydrochloride salts?
A3: It is generally not recommended as the primary method. Highly polar hydrochloride salts often stick irreversibly to the acidic silica gel, leading to poor recovery and significant tailing (streaking) on TLC plates.[9][10]
-
Primary Recommendation: Reverse-phase chromatography (C18 silica) is the preferred method for purifying these polar compounds.[11][12][13][14]
-
Alternative (if reverse-phase is not available): You can attempt normal-phase chromatography by modifying the mobile phase. Adding a small amount of a basic modifier like triethylamine (e.g., 0.5-1%) or ammonia (e.g., using a pre-saturated DCM/MeOH/NH3 system) can help by neutralizing the acidic silica surface and improving elution. However, this can be difficult to optimize.
Q4: My final product is highly hygroscopic and absorbs moisture from the air, turning into a gum. How do I handle and dry it effectively?
A4: Hygroscopicity is a common trait for polar organic salts.[1][15][16]
-
Drying: The most effective method is drying under high vacuum for an extended period (12+ hours), often with gentle heating (e.g., 40-50 °C) if the compound is thermally stable. A vacuum oven is ideal.[17] Using a drying agent like phosphorus pentoxide (P₂O₅) in a desiccator can also be effective.
-
Handling: Whenever possible, handle the purified, dry salt in an inert atmosphere, such as a glove box, to prevent moisture absorption.[18]
-
Storage: Store the final product in a tightly sealed vial, preferably inside a desiccator containing a drying agent.[17]
Purification Strategy Decision Guide
The choice of purification technique is critical and depends on the nature of the crude material. This decision tree provides a logical workflow for selecting the appropriate method.
Caption: Decision tree for selecting a purification strategy.
Troubleshooting Guide
This table provides a systematic approach to diagnosing and solving common problems during purification.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Purity After Recrystallization | 1. Incorrect Solvent System: The chosen solvent may not provide a sufficient solubility difference between your product and impurities at hot vs. cold temperatures.[19] 2. Oiling Out: The compound is coming out of solution as a liquid instead of a solid, trapping impurities.[2] 3. Cooling Too Rapidly: Fast cooling leads to the formation of small, impure crystals or precipitation rather than selective crystallization. | 1. Screen for new solvents. Ideal systems often involve a polar solvent in which the salt is soluble when hot (e.g., methanol, ethanol, isopropanol) and a less polar anti-solvent (e.g., ethyl acetate, acetone, diethyl ether).[3] 2. Add more of the primary solvent to ensure the compound stays dissolved at a higher temperature, then cool very slowly. If it persists, a different solvent system is needed. 3. Allow the solution to cool slowly to room temperature, then place it in a refrigerator. Avoid crashing the product out in an ice bath. |
| Product is "Stuck" on Silica Column (Normal Phase) | 1. High Polarity: The hydrochloride salt has a very strong affinity for the polar, acidic silica gel.[9] 2. Ionic Interaction: The protonated amine is binding tightly to silanol groups on the silica surface. | 1. Switch to Reverse-Phase (C18) Chromatography. This is the most reliable solution.[11][14] 2. Flush the column with a highly polar solvent system, such as 10-20% Methanol in Dichloromethane containing 1-2% ammonium hydroxide to deprotonate your compound and elute it. Note that recovery may still be poor. |
| Broad, Unresolved Peaks in Reverse-Phase HPLC/Chromatography | 1. Poor Peak Shape: Secondary interactions between the amine/hydroxyl groups and residual silanols on the C18 stationary phase. 2. pH Effects: The compound may be partially deprotonated, leading to multiple species in equilibrium. | 1. Add an acidic modifier to the mobile phase. Using 0.1% Trifluoroacetic Acid (TFA) or Formic Acid (FA) in both the water and organic (acetonitrile/methanol) phases is standard practice. This ensures the amine remains fully protonated and suppresses silanol interactions, leading to sharper peaks. |
| Product Yield is Very Low After Purification | 1. Adsorption onto Charcoal: Using too much activated charcoal can adsorb your product along with the impurities.[5] 2. Loss During Filtration: Fine powders can pass through filter paper, especially during vacuum filtration.[2] 3. Product Solubility: The product may have significant solubility in the "cold" recrystallization solvent, leading to losses in the mother liquor. | 1. Use charcoal sparingly. Start with a very small amount (tip of a spatula) and only add more if necessary.[5] 2. Use a fine-porosity filter paper or a double layer. For hot filtration of charcoal, a Celite plug is essential. 3. Cool the recrystallization mixture thoroughly in an ice bath or refrigerator (after slow initial cooling) before filtering to minimize solubility. Reduce the amount of solvent used to the absolute minimum required for dissolution when hot. |
Detailed Experimental Protocols
As a Senior Application Scientist, I advocate for protocols that are both robust and explain the rationale behind each step.
Protocol 1: Optimized Recrystallization with Activated Charcoal Treatment
This protocol is designed for purifying a discolored, solid crude product.
Objective: To remove colored impurities and improve crystalline purity.
Methodology:
-
Solvent Selection: Place a small amount of your crude product in several test tubes. Add potential recrystallization solvents (e.g., ethanol, isopropanol, methanol/ethyl acetate mixtures) and heat. An ideal solvent will dissolve the compound completely when hot but show poor solubility when cold.
-
Dissolution: In an Erlenmeyer flask, add the minimum amount of the chosen hot solvent to the crude solid to achieve complete dissolution. This ensures the solution is saturated and maximizes recovery.
-
Decolorization (Critical Step):
-
Hot Gravity Filtration:
-
Set up a gravity filtration apparatus with fluted filter paper and a stemless funnel.
-
Pre-heat the funnel by pouring hot solvent through it to prevent premature crystallization in the funnel.
-
Pour the hot, charcoal-containing solution through the filter paper into a clean, pre-warmed Erlenmeyer flask. The goal is to remove the insoluble charcoal while keeping the desired compound in solution.
-
-
Crystallization:
-
Cover the flask with a watch glass and allow it to cool slowly to room temperature. Slow cooling is paramount for forming large, pure crystals.
-
Once at room temperature, place the flask in an ice bath or refrigerator for at least one hour to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Dry the crystals thoroughly under high vacuum to remove all residual solvent.
-
Protocol 2: Reverse-Phase Flash Chromatography
This is the go-to method for purifying polar salts that are oils or fail to recrystallize effectively.
Objective: To purify the compound based on its hydrophobic interactions with a C18 stationary phase.
Methodology:
-
Mobile Phase Preparation: Prepare two solvent reservoirs:
-
Solvent A: Deionized water with 0.1% Trifluoroacetic Acid (TFA).
-
Solvent B: Acetonitrile (or Methanol) with 0.1% Trifluoroacetic Acid (TFA).
-
Rationale: The TFA is crucial. It ensures the aminopyridine is fully protonated and provides a counter-ion, leading to sharp, symmetrical peaks by minimizing interactions with the stationary phase.
-
-
Sample Preparation: Dissolve the crude hydrochloride salt in a minimal amount of a strong solvent, such as methanol or DMSO. If using DMSO, use as little as possible. Adsorb this solution onto a small amount of C18 silica (dry loading) for the best resolution.
-
Column Packing and Equilibration:
-
Pack a C18 flash column.
-
Equilibrate the column with your starting gradient condition (e.g., 95% Solvent A / 5% Solvent B) until the baseline is stable and the pH of the eluent is acidic.
-
-
Elution:
-
Load the sample onto the column.
-
Begin elution with a shallow gradient (e.g., 5% to 50% Solvent B over 20-30 column volumes). Polar impurities will elute first in the highly aqueous phase. Your product, being more retained, will elute as the organic content of the mobile phase increases.[12]
-
-
Fraction Collection and Analysis:
-
Collect fractions and analyze them by TLC (if possible on C18 plates) or LC-MS to identify the pure fractions.
-
-
Product Isolation:
-
Combine the pure fractions.
-
Remove the organic solvent (acetonitrile/methanol) using a rotary evaporator.
-
Freeze-dry (lyophilize) the remaining aqueous solution to obtain the purified product as a fluffy TFA salt. If the HCl salt is required, further salt-form exchange steps would be necessary.
-
Caption: Troubleshooting workflow for when a compound "oils out".
References
- Xingyuan Industry. (2020, June 13). The Role Of Activated Carbon In Organic Synthesis.
-
Chemistry LibreTexts. (2022, April 7). 3.5C: Charcoal. Retrieved from [Link]
-
Reddit. (2018, August 3). Problem with hydrochloride salt formation/isolation. Retrieved from [Link]
-
Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]
- Google Patents. (n.d.). US2744938A - Removal of color impurities from organic compounds.
-
Waters Blog. (2020, October 2). In Need of Some Reversed Phase Polar Acid Relief. Retrieved from [Link]
-
Reddit. (2017, June 6). Drying and Storing Hygroscopic Salts. Retrieved from [Link]
-
Wikipedia. (n.d.). Reversed-phase chromatography. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Recrystallization. Retrieved from [Link]
-
Anumula, K. R., & Taylor, P. B. (1991). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Analytical Biochemistry, 197(1), 113-120. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, October 4). 7.10: Reverse Phase Chromatography. Retrieved from [Link]
-
Chrom Tech, Inc. (2025, October 20). Reverse Phase Chromatography Techniques. Retrieved from [Link]
-
Carbotecnia. (2025, April 7). Decolorization with Activated Carbon. Retrieved from [Link]
-
Zhulin Carbon. (2025, December 2). Activated Carbon for Color Removal | 6 key Applications. Retrieved from [Link]
- Google Patents. (n.d.). CN102584693B - Preparation method for high purity 2-chlorine-3-aminopyridine hydrochloride.
-
ResearchGate. (2021, July 5). What is the best procedure of drying a moisture absorbing salt? Retrieved from [Link]
-
Chemistry Stack Exchange. (2023, September 5). Drying salts with HCl solution. Retrieved from [Link]
-
ResearchGate. (2016, April 18). How to isolate a very hygroscopic salt (as presipitate) from a reaction solution? Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
- Google Patents. (n.d.). CN107011255A - A kind of method and its purification process that aminopyridine is prepared by picoline.
-
ResearchGate. (2017, February 7). Purification of organic hydrochloride salt? Retrieved from [Link]
-
Organic Syntheses. (n.d.). 3-aminopyridine. Retrieved from [Link]
-
Reddit. (2020, March 10). Silly question - but do hydrochloride salts run on a TLC? Retrieved from [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography. Retrieved from [Link]
- Google Patents. (n.d.). CN104529886A - Method for separating mixed aminopyridine through crystallization and rectification coupling technology.
-
ChemBK. (2024, April 9). 3-AMINO-PYRIDIN-2-OL. Retrieved from [Link]
-
Reddit. (2014, December 16). Column Advice on Organic Salts. Retrieved from [Link]
-
Puranik, S. B., Pai, P. N. S., & Rao, G. K. (2008). Residual solvent analysis in hydrochloride salts of active pharmaceutical ingredients. ResearchGate. Retrieved from [Link]
- Google Patents. (n.d.). CN111170937A - Preparation method of 3-aminopyridine.
-
U.S. Environmental Protection Agency. (n.d.). Aminopyridines. Retrieved from [Link]
Sources
- 1. reddit.com [reddit.com]
- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 3. researchgate.net [researchgate.net]
- 4. US2744938A - Removal of color impurities from organic compounds - Google Patents [patents.google.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. carbotecnia.info [carbotecnia.info]
- 7. Activated Carbon for Color Removal | 6 key Applications [allcarbontech.com]
- 8. The Role Of Activated Carbon In Organic Synthesis [xygrup.cn]
- 9. reddit.com [reddit.com]
- 10. reddit.com [reddit.com]
- 11. waters.com [waters.com]
- 12. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chromtech.com [chromtech.com]
- 15. reddit.com [reddit.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. mt.com [mt.com]
Technical Support Center: Managing Hygroscopic Aminopyridine Compounds
Welcome to the technical support center for handling aminopyridine compounds. Aminopyridines are a vital class of heterocyclic compounds used extensively in medicinal chemistry and drug development.[1][2][3] However, their propensity to absorb atmospheric moisture—a property known as hygroscopicity—presents significant challenges in experimental accuracy, formulation stability, and overall product quality.[4][5]
This guide provides field-proven insights and troubleshooting protocols to help you manage these challenges effectively. We will move from foundational questions to specific, actionable troubleshooting steps and detailed experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What exactly makes aminopyridine compounds hygroscopic?
Hygroscopicity is the tendency of a substance to attract and hold water molecules from the surrounding environment.[6][7] For aminopyridines, this is primarily driven by the presence of the nitrogen atoms in the pyridine ring and the amino group. These atoms have lone pairs of electrons that can form strong hydrogen bonds with water molecules. The specific crystal structure and the presence of impurities can also influence the degree of hygroscopicity.[8] The basicity of the aminopyridine isomers, which varies (4-aminopyridine > 2-aminopyridine > 3-aminopyridine), also plays a role in their interaction with polar water molecules.[3]
Q2: What are the experimental consequences of uncontrolled moisture absorption?
Uncontrolled moisture uptake can severely compromise your results and the integrity of the compound. Key consequences include:
-
Inaccurate Weighing: The mass of the compound can increase rapidly upon exposure to air, leading to significant errors in concentration calculations.[9]
-
Physical State Alterations: Moisture can cause powders to clump, cake, or even deliquesce (dissolve in the absorbed water), which severely impacts powder flowability and handling during formulation processes.[4][7][10][11]
-
Changes in Chemical and Physical Stability: Absorbed water can act as a plasticizer, potentially inducing changes in the crystal form (polymorphism) or converting an amorphous solid to a crystalline one. This can alter solubility, dissolution rates, and bioavailability.[4][12]
-
Chemical Degradation: The presence of water can facilitate hydrolysis or other degradation pathways, reducing the purity and potency of the active pharmaceutical ingredient (API).[13][14]
Q3: How do I accurately determine the water content of my aminopyridine sample?
The gold-standard method for determining water content is Karl Fischer (KF) titration.[8][15] This technique is highly selective for water and can measure even trace amounts.[16][17]
-
Coulometric KF Titration: This is ideal for samples with very low water content (typically <1%). It electrochemically generates the iodine titrant, offering high precision.[17][18][19]
-
Volumetric KF Titration: This method is suitable for samples with higher water content and involves dispensing the iodine titrant from a burette.[17][19]
Given the hygroscopic nature of aminopyridines, it is crucial to use a KF titrator with a sealed cell and to handle the sample quickly to prevent absorption of atmospheric moisture during the measurement process.[16][18]
Q4: What are the ideal storage conditions for hygroscopic aminopyridines?
Proper storage is the first line of defense. Always consult the Safety Data Sheet (SDS) for specific recommendations.[6] General best practices include:
-
Airtight Containers: Store the compound in a tightly sealed container, preferably with a polytetrafluoroethylene (PTFE) liner in the cap.[6][20][21] For frequently accessed containers, consider using parafilm to create a secondary seal around the lid.[22]
-
Controlled Environment: Store the primary container inside a desiccator containing an active desiccant (e.g., silica gel, calcium sulfate) or in a humidity-controlled dry box or glove box.[6][9]
-
Inert Atmosphere: For highly sensitive compounds, consider backfilling the container headspace with a dry, inert gas like nitrogen or argon before sealing.
-
Aliquotting: For bulk materials, it is advisable to aliquot the compound into smaller, single-use quantities to minimize repeated exposure of the entire batch to the atmosphere.[9]
Troubleshooting Guide
This section addresses common problems encountered during experiments with hygroscopic aminopyridines, explaining their root causes and providing step-by-step solutions.
Problem 1: My final solution concentration is consistently lower than expected.
-
Probable Cause: You are likely weighing an artificially high mass due to rapid water absorption by the compound on the balance. The weighed mass consists of the dry compound plus an unknown amount of water, leading to an overestimation of the active ingredient.
-
Solution Workflow:
-
Prepare the Environment: If available, perform all weighing inside a glove box or a balance enclosure with controlled low humidity (e.g., <30% RH).
-
Equilibrate: Allow the sealed container of the aminopyridine compound to equilibrate to the ambient temperature of the weighing area for at least 30 minutes before opening. This prevents condensation of moisture onto the cold powder.
-
Minimize Exposure: Prepare everything you need in advance (spatula, weigh boat, receiving vessel). Open the container for the shortest possible time.
-
Weigh Rapidly: Tare the weigh boat, add the compound quickly, and record the mass as soon as the reading stabilizes. Do not wait for a prolonged stable reading, as it may be continuously increasing.
-
Immediate Transfer: Immediately transfer the weighed solid to your pre-prepared vessel containing the solvent and seal it.
-
Correct for Water Content: For the highest accuracy, perform a Karl Fischer titration on a separate sample from the same batch to determine the exact water content. Use this value to correct the weighed mass to the true mass of the anhydrous compound.
-
Problem 2: The aminopyridine powder in the bottle has formed hard clumps (caked).
-
Probable Cause: The storage container was not sealed properly or was repeatedly opened in a humid environment. Moisture absorption has led to the formation of liquid bridges between particles, which then solidify upon slight drying, creating agglomerates.[5]
-
Solution Workflow:
-
Assess Usability: If the caking is minor, the compound may still be usable. Gently break up the clumps with a clean, dry spatula inside a low-humidity environment.[21]
-
Verify Purity: If caking is severe or the compound appears discolored or wet, its chemical integrity may be compromised. It is essential to re-analyze the material for purity (e.g., via HPLC) and water content (via Karl Fischer titration) before use.
-
Improve Storage Protocol: Review your storage procedures. Transfer the remaining usable material to a new, dry, airtight container. Place this container in a desiccator with fresh, active desiccant. Consider hanging a small desiccant pouch inside the container for bulk quantities, ensuring it does not directly contact the compound.[22]
-
Future Prevention: Implement an aliquotting strategy to avoid repeatedly opening the main stock container.
-
Problem 3: During formulation, the powder blend containing the aminopyridine has poor flowability.
-
Probable Cause: The hygroscopic nature of the aminopyridine has led to moisture uptake in the powder blend. This increases the surface tension and cohesive forces between particles, hindering flow.[4][5][11]
-
Solution Workflow:
-
Environmental Control: The most effective solution is to conduct all powder handling and blending processes in a room with controlled low relative humidity (RH).[4]
-
Formulation Strategies:
-
Co-processing with Excipients: Consider blending the aminopyridine with hydrophobic excipients like certain types of silica or magnesium stearate. These can act as glidants and also preferentially adsorb moisture, protecting the API.[4]
-
Granulation: Perform a dry granulation process (e.g., roller compaction) to increase particle size and density, which generally improves flow properties.
-
-
Characterize the Blend: Use powder rheology or other flow characterization techniques to quantify the problem and assess the effectiveness of your interventions.
-
Key Experimental Protocols
Protocol 1: Accurate Weighing of a Hygroscopic Aminopyridine Compound
This protocol details the steps for accurately weighing a hygroscopic solid to minimize errors from moisture uptake.
Materials:
-
Hygroscopic aminopyridine compound in a sealed container
-
Analytical balance (preferably in a low-humidity enclosure)
-
Spatula
-
Weigh boat or paper
-
Receiving vessel with cap (e.g., vial, flask)
-
Timer
Procedure:
-
Acclimatization: Place the sealed container of the aminopyridine in the weighing area for at least 30 minutes to allow it to reach thermal equilibrium.
-
Preparation: Place the weigh boat on the balance pan. Close the balance doors and tare the balance.
-
Minimize Air Exposure: Open the aminopyridine container. Using a clean, dry spatula, quickly transfer an approximate amount of the compound to the weigh boat. Immediately and tightly reseal the stock container.
-
Rapid Measurement: Close the balance doors. Record the mass as soon as the reading stabilizes for 3-5 seconds. Note that the mass may continue to drift upwards; do not wait for it to become perfectly stable.
-
Immediate Transfer: Immediately transfer the weighed powder into the designated receiving vessel.
-
Re-weigh (Optional but Recommended): Place the empty (or near-empty) weigh boat back on the balance and record the residual mass. Subtract this from the initial mass for a more accurate measurement of the transferred solid.
-
Correction for Water Content: Use the water content percentage determined by Karl Fischer titration (Protocol 2) to calculate the mass of the pure, anhydrous compound.
-
Corrected Mass = Weighed Mass × (1 - [Water Content % / 100])
-
Protocol 2: Determination of Water Content by Coulometric Karl Fischer Titration
This protocol provides a method for the precise determination of water in a hygroscopic aminopyridine sample.
Materials:
-
Coulometric Karl Fischer Titrator with a sealed titration cell
-
Anode and cathode reagents (e.g., pyridine-free imidazole-based reagents)
-
High-purity methanol (for rinsing)
-
Gas-tight syringe or solid sample introduction system
-
Hygroscopic aminopyridine sample
Procedure:
-
System Preparation: Ensure the KF titrator cell is clean, dry, and properly assembled with fresh reagents. The system should be tightly sealed to prevent ingress of atmospheric moisture.[16][18]
-
Conditioning (Pre-Titration): Start the titrator's conditioning or "pre-titration" mode. The instrument will electrochemically neutralize any residual water in the titration cell until a stable, low-drift baseline is achieved. A low, stable drift rate is critical for accurate results.[18]
-
Sample Preparation: In a low-humidity environment (e.g., glove box), quickly weigh the aminopyridine sample (typically 10-50 mg, depending on expected water content) into a dry vial or directly into the syringe or sample boat. Seal it immediately.
-
Sample Introduction: Quickly and carefully introduce the accurately weighed sample into the titration cell. Ensure the seal is broken for the minimum possible time.
-
Titration: Start the titration. The instrument will generate iodine, which reacts stoichiometrically with the water from the sample. The endpoint is detected potentiometrically.[17]
-
Data Recording: The instrument will automatically calculate and display the water content, typically in micrograms (µg) of water.
-
Calculation: Calculate the percentage of water content (w/w) in your sample:
-
Water Content (%) = (Total µg of Water Detected / Sample Weight in µg) × 100
-
Data Summary & Visual Workflows
Table 1: European Pharmacopoeia Hygroscopicity Classification
Understanding the classification can help in risk assessment and defining handling procedures. The classification is based on the percentage increase in mass after storage at 25°C and 80% relative humidity (RH) for 24 hours.
| Classification | Mass Increase (w/w) | Description |
| Non-hygroscopic | < 0.12% | Essentially no water uptake. |
| Slightly hygroscopic | ≥ 0.12% and < 2.0% | Minor water uptake. |
| Hygroscopic | ≥ 2.0% and < 15.0% | Significant water uptake. Requires controlled handling. |
| Very hygroscopic | ≥ 15.0% | Severe water uptake. Requires stringent controls. |
| Deliquescent | Sufficient water is absorbed to form a liquid | The solid dissolves in the absorbed atmospheric water. |
Data adapted from established pharmacopeial standards.
Visual Workflow Diagrams
The following diagrams illustrate key decision-making and experimental processes for managing hygroscopic aminopyridines.
Caption: Decision workflow for handling a newly received aminopyridine compound.
Caption: Experimental workflow for preparing a solution from a hygroscopic aminopyridine.
References
- Patsnap Eureka. (2025, September 24).
-
University of Washington Environmental Health & Safety. (2024, February 12). 4-Aminopyridine SOP. [Link]
-
Interactive Learning Paradigms, Incorporated. The MSDS HyperGlossary: Hygroscopic. [Link]
-
Tan, T., & Lee, J. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. PMC - NIH. [Link]
-
Tereshchenko, A. G. Hygroscopic Gravimetric Quantitative Chemical Analysis. OMICS International. [Link]
-
Container Handbook. 13.2.1 Classification of goods according to moisture behavior. [Link]
-
Zheng, J., et al. (2022). Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. Pharmaceutical Development and Technology, 27(8), 925-937. [Link]
-
Zheng, J., et al. (2022, June 21). Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. PubMed. [Link]
-
Quora. (2010, October 10). Hygroscopy: How is the hygroscopicity of a substance determined, chemically?[Link]
-
Sciencemadness Wiki. (2025, August 20). Safe handling and storage of chemicals. [Link]
-
Arntjen, A., et al. (2003). Moisture determination in hygroscopic drug substances by near infrared spectroscopy. PubMed. [Link]
-
University of Georgia Office of Research. 4-Aminopyridine-504-24-5.docx. [Link]
-
ResearchGate. (2019, November 19). Is there a practical and efficient way to protect hygroscopic compounds from water uptake?[Link]
-
Chromatography Forum. (2008, November 27). How to Handle Hygroscopic Reference Standards?[Link]
-
Wikipedia. Karl Fischer titration. [Link]
-
Asaclean. 5 Tips to Help Process Dry Hygroscopic Resins. [Link]
-
News-Medical.Net. (2018, August 28). Moisture Analysis Techniques. [Link]
-
TutorChase. How do you handle hygroscopic solutes in the lab?[Link]
-
Mettler Toledo. What Is Karl Fischer Titration?[Link]
-
Quveon. THE BASICS OF KARL FISCHER TITRATION. [Link]
-
Vesta® Nutra. (2019, January 7). 3 Ways to Handle Hygroscopic Material Challenges. [Link]
-
University of Washington Environmental Health & Safety. (2024, February 12). 4-Aminopyridine SOP. [Link]
-
Organic Syntheses. 3-aminopyridine. [Link]
-
CORECHEM Inc. Hygroscopic: What it Means, What You Need to Know. [Link]
-
Newman, A. W., Reutzel-Edens, S. M., & Zografi, G. (2008). Characterization of the "hygroscopic" properties of active pharmaceutical ingredients. Journal of Pharmaceutical Sciences, 97(3), 1047-59. [Link]
-
Stegemann, S. (2019, January 22). An innovative drug delivery form for hygroscopic pharmaceutical drugs. European Pharmaceutical Review. [Link]
-
U.S. Environmental Protection Agency. Aminopyridines. [Link]
-
PharmaInfo. Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. [Link]
-
Sravani, B., et al. (2012). Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview. Journal of Chemical and Pharmaceutical Research, 4(3), 1545-1550. [Link]
-
ResearchGate. The Physical Characterization of Hygroscopicity in Pharmaceutical Solids. [Link]
-
Khalid, T., et al. (2025). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Publishing. [Link]
-
Pérez-Silanes, S., et al. (2020). Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. PMC - PubMed Central. [Link]
-
Al-Ghamdi, M. A., et al. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. Journal of Molecular Structure, 1235, 130245. [Link]
-
Shah, K. B., & Augsburger, L. L. (1987). Effect of Tablet Solubility and Hygroscopicity on Disintegrant Efficiency in Direct Compression Tablets in Terms of Dissolution. PubMed. [Link]
-
National Center for Biotechnology Information. 4-Aminopyridine. PubChem Compound Database. [Link]
Sources
- 1. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]
- 2. Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. article.sciencepg.com [article.sciencepg.com]
- 4. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jocpr.com [jocpr.com]
- 6. The MSDS HyperGlossary: Hygroscopic [ilpi.com]
- 7. Hygroscopic: What it Means, What You Need to Know [corecheminc.com]
- 8. quora.com [quora.com]
- 9. How to Handle Hygroscopic Reference Standards? - Chromatography Forum [chromforum.org]
- 10. pharmaexcipients.com [pharmaexcipients.com]
- 11. pharmainfo.in [pharmainfo.in]
- 12. researchgate.net [researchgate.net]
- 13. tandfonline.com [tandfonline.com]
- 14. Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mt.com [mt.com]
- 16. Karl Fischer Titration Tips: Water Content Measurement [sigmaaldrich.com]
- 17. Karl Fischer titration - Wikipedia [en.wikipedia.org]
- 18. How Coulometric KF Minimizes Drift In Hygroscopic Or Volatile Matrices? [eureka.patsnap.com]
- 19. quveon.com [quveon.com]
- 20. research.uga.edu [research.uga.edu]
- 21. tutorchase.com [tutorchase.com]
- 22. researchgate.net [researchgate.net]
Preventing degradation of 3-Aminopyridin-2-ol hydrochloride during storage
Technical Support Center: 3-Aminopyridin-2-ol Hydrochloride
A Guide to Preventing Degradation During Storage and Handling
Welcome to the technical support guide for 3-Aminopyridin-2-ol hydrochloride (CAS: 33631-21-9). As Senior Application Scientists, we understand that the stability and purity of your reagents are paramount to achieving reproducible and reliable experimental outcomes. This guide provides in-depth, experience-driven advice to help you maintain the integrity of your 3-Aminopyridin-2-ol hydrochloride, addressing common questions and troubleshooting potential issues.
The structure of 3-Aminopyridin-2-ol, featuring both an amino group and a hydroxyl group on a pyridine ring, makes it functionally similar to aminophenols. This structure is highly susceptible to oxidative degradation, which is the primary cause of instability during storage.[1] This guide is designed to explain the causality behind these degradation pathways and provide robust protocols to mitigate them.
Frequently Asked Questions (FAQs) on Storage & Stability
This section addresses the most common inquiries our team receives regarding the long-term storage and stability of 3-Aminopyridin-2-ol hydrochloride.
Q1: What are the ideal storage conditions for 3-Aminopyridin-2-ol hydrochloride?
To ensure maximum shelf-life and prevent degradation, the compound should be stored under a specific set of conditions that protect it from its primary degradation triggers: air, light, and moisture. While the supplier may recommend room temperature storage for shipping and short-term holding[2], our field experience with analogous compounds like aminophenols suggests a more rigorous approach for long-term stability.
| Parameter | Recommendation | Rationale |
| Temperature | 15–25 °C (Controlled Room Temperature) | Prevents acceleration of oxidative reactions that can occur at elevated temperatures.[3] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | The aminophenol-like structure is sensitive to air.[1][4] An inert atmosphere displaces oxygen, the primary driver of oxidative degradation. |
| Light | Store in an amber or opaque vial | Aminophenol compounds are known to deteriorate under the influence of light, which can catalyze oxidation and lead to discoloration.[1] |
| Container | Tightly sealed, airtight container | Prevents exposure to both atmospheric oxygen and ambient moisture.[4][5] |
| Moisture | Store in a dry environment (e.g., desiccator) | As a hydrochloride salt, the compound can be hygroscopic. Moisture can accelerate oxidative degradation pathways.[5][6] |
Q2: Why is exposure to air and light such a critical problem for this compound?
The combination of an electron-donating amino group and a hydroxyl group on the pyridine ring makes the molecule highly susceptible to oxidation. This process is often initiated or accelerated by exposure to oxygen in the air and UV radiation from light.[1] The initial oxidation can form highly reactive quinone-imine-type intermediates. These intermediates are often colored and can readily polymerize, leading to the formation of dark, insoluble impurities that are visible as a color change in the material.
Q3: My 3-Aminopyridin-2-ol hydrochloride powder has changed color from off-white to pink/brown. Can I still use it?
A visible color change is a strong indicator of degradation.[1] While the material may still contain a significant amount of the active compound, the presence of colored impurities suggests that oxidation has occurred. These impurities can interfere with your experiments, causing anomalous results or introducing toxicity in biological systems.
We strongly advise against using discolored material without first verifying its purity. A simple visual check is not sufficient. Quantitative analysis, such as by HPLC, is required to determine the actual purity and decide if the material is suitable for your application.
Q4: Is the compound hygroscopic, and what are the risks associated with moisture?
As a hydrochloride salt, the compound has the potential to be hygroscopic, meaning it can absorb moisture from the air. While the core structure is not prone to hydrolysis[1], the presence of water can act as a catalyst, accelerating the rate of oxidative degradation.[5] Clumping of the powder is a physical sign that it has absorbed moisture. Therefore, storing the compound in a dry environment, such as in a desiccator or under a dry inert atmosphere, is a critical preventative measure.
Q5: How often should I re-test the purity of my stored 3-Aminopyridin-2-ol hydrochloride?
For critical applications in drug development and research, we recommend a periodic re-analysis schedule. If stored under ideal conditions (as outlined in Table 1), a purity check via HPLC every 12 months is a good practice. If the material is stored under less-than-ideal conditions or is accessed frequently, re-testing every 6 months or before starting a new series of critical experiments is advised.
Troubleshooting Guide: Investigating Suspected Degradation
If you observe unexpected experimental results or notice a change in the physical appearance of the compound, this guide provides a logical workflow to diagnose the problem.
Troubleshooting Workflow Diagram
The following diagram outlines the decision-making process when you suspect your reagent has degraded.
Caption: Workflow for troubleshooting suspected compound degradation.
Purity Assessment Methods
If you suspect degradation, the following analytical techniques can be used to confirm the purity of your material.
| Method | Pros | Cons | Recommendation |
| Thin-Layer Chromatography (TLC) | Fast, inexpensive, good for a quick qualitative check. | Not quantitative, low resolution. | Useful for a rapid screening to see if significant impurities have formed. |
| High-Performance Liquid Chromatography (HPLC) | Highly quantitative, high resolution, stability-indicating.[7][8] | Requires specialized equipment and method development. | The gold standard. Provides accurate purity levels and can resolve impurities from the parent compound. |
| Nuclear Magnetic Resonance (NMR) | Provides structural information, can identify impurities if they are present in sufficient quantity (>1-5%). | Not ideal for detecting trace-level impurities. | Useful for confirming the identity of the main component but less sensitive for degradation monitoring than HPLC. |
Protocols and Methodologies
To ensure the integrity of your compound, follow these validated procedures for handling and analysis.
Protocol 1: Recommended Handling and Aliquoting Procedure
Frequent opening of the main stock container is a primary source of degradation. We recommend aliquoting the material upon receipt.
-
Preparation: Move the sealed stock container of 3-Aminopyridin-2-ol hydrochloride and several smaller, tared amber glass vials into an inert atmosphere glovebox. If a glovebox is not available, use a Schlenk line setup.
-
Inerting: Allow at least 20 minutes for the atmosphere in the glovebox to purge. For a Schlenk line, connect the stock bottle to the line and perform at least three vacuum/argon (or nitrogen) backfill cycles.
-
Dispensing: Carefully open the main stock container inside the inerted environment. Weigh the desired amount of powder into each of the smaller amber vials.
-
Sealing: Tightly cap each aliquot vial. For extra protection, wrap the cap threads with Parafilm®.
-
Storage: Remove the aliquots from the glovebox. Store the main stock bottle and the new aliquots in a cool, dark, and dry place, preferably within a desiccator at 15-25°C.[3]
-
Usage: For daily use, remove one small aliquot vial, minimizing exposure of the main stock to ambient conditions.
Protocol 2: Stability-Indicating HPLC Method for Purity Assessment
This general-purpose reverse-phase HPLC method is effective for assessing the purity of 3-aminopyridine derivatives and detecting potential degradation products.[7][8]
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.[7]
-
Column Temperature: 35 °C.[8]
-
Detection Wavelength: 275 nm.[7]
-
Injection Volume: 10 µL.[8]
-
Sample Preparation:
-
Accurately weigh ~1 mg of 3-Aminopyridin-2-ol hydrochloride.
-
Dissolve in 1 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B to create a 1 mg/mL stock solution.
-
Vortex until fully dissolved.
-
Filter through a 0.22 µm syringe filter into an HPLC vial.
-
-
Analysis: Run the sample using the defined gradient. Degradation products will typically appear as new peaks, often with different retention times than the main compound. Calculate purity using the area normalization method.[9]
Understanding the Chemistry of Degradation
The primary degradation pathway for 3-Aminopyridin-2-ol is oxidation, a process common to aminophenols and other electron-rich aromatic systems.
Conceptual Oxidative Degradation Pathway
Caption: Conceptual pathway for the oxidative degradation of 3-Aminopyridin-2-ol.
This oxidation can be catalyzed by trace metal ions, which may leach from containers or be present as impurities.[10] The resulting intermediates are electrophilic and can react with other molecules of the parent compound, leading to a complex mixture of colored polymeric material. This underscores the importance of using high-purity reagents and appropriate storage containers.
By understanding these mechanisms and implementing the rigorous storage and handling protocols outlined in this guide, you can ensure the long-term stability of your 3-Aminopyridin-2-ol hydrochloride, leading to more reliable and reproducible scientific outcomes.
References
-
4-Aminophenol | C6H7NO | CID 403 - PubChem. National Center for Biotechnology Information. [Link]
-
Safety Data Sheet: 4-Aminophenol. Astech Ireland. [Link]
-
4-AMINOPHENOL Extra Pure MSDS. Loba Chemie. [Link]
-
3-AMINOPYRIDINE MSDS. Loba Chemie. [Link]
- Method for analysis of 3-aminopyrrolidine hydrochloride by precolumn derivatization.
-
HPLC Methods for analysis of 3-Aminopyridine. HELIX Chromatography. [Link]
-
Oxidative reaction of 2-aminopyridine-3-sulfonyl chlorides with tertiary amines. SpringerLink. [Link]
-
HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride. Fenxi Shiyanshi. [Link]
-
Metabolic Stability of the Demyelination Positron Emission Tomography Tracer [18F]3-Fluoro-4-Aminopyridine and Identification of Its Metabolites. National Institutes of Health (NIH). [Link]
-
An Overview of Degradation Strategies for Amitriptyline. MDPI. [Link]
-
Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. Scientific Research Publishing. [Link]
-
3-aminopyridine. Organic Syntheses Procedure. [Link]
-
Study of Forced-Acid/Heat Degradation and Degradant/Impurity Profile of Phenazopyridine Hydrochloride through HPLC and Spectrofluorimetric Analyses. ResearchGate. [Link]
Sources
- 1. 4-Aminophenol | C6H7NO | CID 403 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-aminopyridin-2-ol hydrochloride | 33631-21-9 [sigmaaldrich.com]
- 3. astechireland.ie [astechireland.ie]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. lobachemie.com [lobachemie.com]
- 6. lobachemie.com [lobachemie.com]
- 7. helixchrom.com [helixchrom.com]
- 8. HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride [qikan.cmes.org]
- 9. CN105181861A - Method for analysis of 3-aminopyrrolidine hydrochloride by precolumn derivatization - Google Patents [patents.google.com]
- 10. mdpi.com [mdpi.com]
pH effects on the reactivity of 3-Aminopyridin-2-ol hydrochloride
Welcome to the technical support guide for 3-Aminopyridin-2-ol hydrochloride (CAS: 33631-21-9). This document provides in-depth guidance for researchers, chemists, and drug development professionals on the critical influence of pH on the stability, solubility, and reactivity of this versatile chemical intermediate. Understanding and controlling pH is paramount to achieving reproducible and successful outcomes in your experiments.
Section 1: The Fundamental Role of pH
3-Aminopyridin-2-ol is a fascinating molecule whose chemical behavior is governed by the interplay of three key features sensitive to pH: the acidic hydroxyl group, the basic amino group, and the basic pyridine ring nitrogen. Furthermore, it exists in a tautomeric equilibrium between the enol form (3-aminopyridin-2-ol) and the keto form (3-amino-pyridin-2(1H)-one).[1][2] The position of this equilibrium and the protonation state of the functional groups are directly controlled by the pH of the medium, which in turn dictates the molecule's nucleophilicity, solubility, and potential for side reactions.
The hydrochloride salt form indicates that in its solid state, the molecule is already protonated, typically at the most basic site, the pyridine nitrogen. Dissolving the salt in a neutral solvent will produce an acidic solution.
Below is a diagram illustrating the primary species present under different pH conditions.
Caption: pH-dependent equilibrium of 3-Aminopyridin-2-ol species.
Section 2: Frequently Asked Questions (FAQs)
Q1: Why is my 3-Aminopyridin-2-ol hydrochloride not dissolving completely in a neutral organic solvent?
A: 3-Aminopyridin-2-ol hydrochloride is a salt. Its solubility is highest in polar, protic solvents like water or methanol where it can dissociate into its ions. In less polar or aprotic organic solvents (e.g., Dichloromethane, THF), the ionic salt form has very low solubility. To improve solubility in these solvents, you must first neutralize the hydrochloride. This is typically done by adding a mild, non-nucleophilic organic base (like triethylamine or DIPEA) to generate the free, neutral form of the aminopyridine, which is more soluble in organic media.
Q2: I neutralized my solution and now it has a distinct yellow/brown color. Is this degradation?
A: Not necessarily. The appearance of color upon basification is common for aminophenol and aminopyridinol compounds. This is often due to the formation of the neutral pyridone tautomer and extended conjugation, which shifts the UV-Vis absorption into the visible spectrum.[3] However, in the presence of oxygen, these electron-rich aromatic systems can be susceptible to oxidation, which can also lead to colored impurities. It is best practice to perform neutralizations under an inert atmosphere (e.g., Nitrogen or Argon) to minimize oxidative side products.[4]
Q3: My acylation/alkylation reaction on the 3-amino group is failing or giving very low yields. What is the most likely cause?
A: The most common cause is incorrect pH. The amino group (-NH₂) is the desired nucleophile for these reactions. If the pH is too acidic (pH < 7), the amino group will be protonated to its ammonium form (-NH₃⁺). This cationic form is not nucleophilic and will not react with electrophiles. You must add at least one equivalent of a non-nucleophilic base to deprotonate the ammonium salt and a second equivalent to scavenge the acid generated during the reaction itself.
Q4: I'm trying to perform a Suzuki coupling, but the reaction is sluggish. Could pH be a factor?
A: Yes, indirectly. The issue here is often catalyst inhibition rather than substrate reactivity.[5] The lone pair of electrons on the pyridine nitrogen can coordinate strongly to the palladium catalyst, inhibiting key steps in the catalytic cycle.[5] At lower pH, the pyridine nitrogen is protonated and less likely to bind the catalyst. However, the conditions for Suzuki coupling are typically basic. The choice of base is critical. A weaker base (e.g., K₂CO₃, K₃PO₄) is often preferred over strong bases like NaOH or NaOtBu to maintain a pH that allows for catalysis without promoting side reactions or degradation.
Section 3: Troubleshooting Guide
This guide addresses common experimental issues. The underlying cause is often a failure to correctly buffer or control the reaction's pH environment.
| Symptom | Potential Cause (pH-Related) | Recommended Solution & Explanation |
| Poor Solubility | The compound is in its hydrochloride salt form, which is insoluble in many organic solvents. | Solution: Add 1.1 equivalents of a non-nucleophilic base (e.g., triethylamine). Causality: Neutralizing the salt generates the free base, which has significantly better solubility in solvents like THF, DCM, and acetonitrile. |
| Low Yield in Acylation/Alkylation | The reaction medium is too acidic, causing protonation of the nucleophilic amino group to the unreactive ammonium (-NH₃⁺) form. | Solution: Ensure at least 2 equivalents of a base are used. One to neutralize the starting material and one to quench the acid byproduct. Monitor pH with test strips if possible. Causality: The free -NH₂ group is required for nucleophilic attack. Maintaining a basic pH (8-10) ensures the amine remains deprotonated and reactive. |
| Multiple Products/Side Reactions | The pH is too high (pH > 11), leading to deprotonation of the hydroxyl group. This can cause O-acylation/alkylation or promote base-catalyzed decomposition. | Solution: Use a milder base (e.g., NaHCO₃, K₂CO₃) instead of strong bases (e.g., NaOH, LDA). Maintain the pH below 10 if possible. Causality: The phenoxide-like anion formed at high pH is also a potent nucleophile, leading to competition between N- and O-functionalization. Strongly basic conditions can also degrade the pyridine ring.[6] |
| Reaction Mixture Darkens Significantly | Oxidation of the electron-rich neutral aminopyridinol species. This is accelerated at neutral to basic pH in the presence of air. | Solution: Degas solvents and run the reaction under an inert atmosphere (N₂ or Ar). Causality: The neutral, deprotonated form is more susceptible to oxidation. Removing oxygen from the reaction environment prevents the formation of colored oxidative byproducts. |
| Inconsistent Results in Cross-Coupling | Improper base selection leading to catalyst inhibition or poor transmetalation. | Solution: Screen weaker inorganic bases like K₃PO₄, Cs₂CO₃, or K₂CO₃. Causality: The choice of base affects the pH and the solubility of various species in the catalytic cycle. A base must be strong enough to facilitate the reaction but not so strong that it causes degradation or catalyst poisoning.[5] |
Section 4: Experimental Protocols
Protocol 4.1: Standard Procedure for N-Acylation
This protocol provides a validated method for reacting 3-Aminopyridin-2-ol hydrochloride with an acid chloride, emphasizing pH control.
Objective: To synthesize an N-acyl derivative while minimizing O-acylation and degradation.
Materials:
-
3-Aminopyridin-2-ol hydrochloride
-
Acyl Chloride (e.g., Acetyl Chloride, 1.0 eq)
-
Triethylamine (TEA, 2.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Setup: Assemble a dry, two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.
-
Dissolution & Neutralization: To the flask, add 3-Aminopyridin-2-ol hydrochloride (1.0 eq) and anhydrous DCM. The salt will not dissolve completely.
-
Inerting: Purge the flask with nitrogen for 5 minutes.
-
Basification: Cool the suspension to 0 °C in an ice bath. Slowly add triethylamine (2.2 eq) dropwise. The first 1.1 equivalents neutralize the hydrochloride salt, and the remaining 1.1 equivalents will act as the acid scavenger for the reaction. Stir for 15 minutes; the solid should fully or mostly dissolve as the free base is formed.
-
Reaction: While maintaining the temperature at 0 °C, add a solution of the acyl chloride (1.0 eq) in anhydrous DCM dropwise over 10 minutes.
-
Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization as appropriate.
Sources
Validation & Comparative
A Comparative Guide to the Biological Evaluation of Aminopyridinol Derivatives
The aminopyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1] Its derivatives have garnered significant attention due to their diverse biological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme-inhibiting properties.[2][3] The structural versatility of the aminopyridine ring allows for fine-tuning of steric and electronic properties, enabling the development of compounds with enhanced potency and selectivity. This guide provides a comparative analysis of various aminopyridinol and related aminopyridine derivatives, grounded in experimental data from key biological assays. We will delve into the methodologies of these assays, explain the rationale behind experimental choices, and present comparative data to aid researchers in drug discovery and development.
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
The search for novel anticancer agents is driven by the need to overcome drug resistance and improve therapeutic outcomes. Aminopyridine derivatives have emerged as a promising class of compounds, often functioning as kinase inhibitors or apoptosis inducers.[4][5]
Mechanism of Action: Kinase Inhibition
A primary mechanism through which aminopyridine derivatives exert their anticancer effects is the inhibition of protein kinases, enzymes that are often dysregulated in cancer. For example, Tropomyosin receptor kinase (TRK) and Epidermal Growth Factor Receptor (EGFR) are key targets in various cancers.[6][7] Specific aminopyridine-containing compounds have been designed to compete with ATP at the kinase domain, thereby blocking downstream signaling pathways essential for cell growth and survival.
Below is a simplified representation of the EGFR signaling pathway, which is a common target for aminopyridine-based inhibitors.
Caption: Simplified EGFR signaling pathway and the inhibitory action of aminopyridine derivatives.
Comparative Performance in Cytotoxicity Assays
The in vitro anticancer potential of a compound is typically assessed by its cytotoxicity against various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key metric, representing the concentration of a drug that is required for 50% inhibition in vitro. A lower IC₅₀ value indicates a more potent compound.
| Derivative Class | Compound | Target Cell Line | IC₅₀ (µM) | Reference |
| Aminopyrimidine | Compound C3 | KM-12 (Colon Cancer) | 0.0065 | [6] |
| Aminopyrimidine | Compound C4 | KM-12 (Colon Cancer) | 0.0050 | [6] |
| Aminopyridine-Spiro | Compound A1 | EGFR T790M/L858R | 0.09 | [7] |
| Aminopyridine-Spiro | Compound A2 | EGFR T790M/L858R | 0.08 | [7] |
| Aminothiazole-Pyridine Conjugate | Compound S3c | A2780CISR (Ovarian Cancer) | 11.52 | [5] |
| Aminothiazole-Pyridine Conjugate | Compound S6c | A2780CISR (Ovarian Cancer) | 26.21 | [5] |
This table presents a selection of data to illustrate comparative potency. For a comprehensive understanding, refer to the cited literature.
Experimental Protocol: MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, specifically by mitochondrial dehydrogenases, to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Rationale: This initial incubation period ensures that cells recover from trypsinization and adhere to the plate, entering a logarithmic growth phase before drug treatment.
-
-
Compound Treatment: Prepare serial dilutions of the aminopyridinol derivatives in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds (or vehicle control, typically <0.5% DMSO).
-
Incubation: Incubate the plate for 48-72 hours.
-
Rationale: The incubation time is chosen to be long enough for the compound to exert its cytotoxic/cytostatic effect, typically spanning several cell doubling times.
-
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Rationale: This allows sufficient time for viable cells to convert the MTT into formazan crystals.
-
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate gently for 10 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value using non-linear regression analysis.
Antimicrobial Activity: Combating Pathogenic Microbes
With the rise of antibiotic resistance, there is an urgent need for new antimicrobial agents.[2] Aminopyridine derivatives have shown promise, exhibiting activity against a range of bacteria and fungi.[8]
Mechanism of Action: Membrane Disruption
One proposed mechanism for certain cationic aminopyridine derivatives is the disruption of the bacterial cell membrane.[9][10] The positively charged part of the molecule interacts electrostatically with the negatively charged components of the bacterial membrane (like lipopolysaccharides in Gram-negative bacteria or teichoic acids in Gram-positive bacteria). This interaction, coupled with hydrophobic portions of the molecule, can lead to membrane permeabilization, leakage of cytoplasmic contents, and ultimately, cell death.[10]
Comparative Performance in Susceptibility Assays
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. It is a critical measure of a compound's antimicrobial potency.
| Derivative Class | Compound | Target Organism | MIC (µg/mL) | Reference |
| 2-Amino-3-cyanopyridine | Compound 2c | S. aureus | 0.039 | [11] |
| 2-Amino-3-cyanopyridine | Compound 2c | B. subtilis | 0.039 | [11] |
| Carbazole Aminopyrimidine | Compound 5c | E. coli | - (Good Activity) | [8] |
| Carbazole Aminopyrimidine | Compound 5g | S. aureus | - (Good Activity) | [8] |
| Thioxopyrimidine | Compound 4a | B. subtilis | >20 | [3] |
| Thioxopyrimidine | Compound 4b | B. subtilis | 22 | [3] |
Note: "Good Activity" was reported qualitatively in the source. MIC values provide a quantitative comparison.
Experimental Workflow: Broth Microdilution for MIC Determination
The broth microdilution method is a standardized and quantitative technique for determining the MIC of an antimicrobial agent.[12]
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) via broth microdilution.
Step-by-Step Methodology:
-
Compound Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the test compound in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the test compound. Include a positive control well (broth + bacteria, no compound) and a negative control well (broth only).
-
Incubation: Cover the plate and incubate at 37°C for 16-20 hours.
-
Result Interpretation: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth).
Enzyme Inhibition Assays
Targeting specific enzymes is a highly effective strategy in drug development. Aminopyridine derivatives have been successfully developed as inhibitors for various enzymes implicated in disease.[8][13]
Comparative Performance as Enzyme Inhibitors
The potency of an enzyme inhibitor is quantified by its IC₅₀ value, the concentration required to inhibit 50% of the enzyme's activity.
| Derivative Class | Target Enzyme | Lead Compound | IC₅₀ (µM) | Reference |
| Carbazole Aminopyrimidine | Urease | Compound 5i | 19.4 | [8] |
| 2-Aminopyrimidine | β-Glucuronidase | Compound 24 | 2.8 | [13] |
| Aminopyridine | BACE1 | Synthetic derivatives | Weak Activity | [14] |
| 2-Aminopyridine | Isocitrate Lyase (ICL) | SB002 | <75 | [15] |
General Protocol: Urease Inhibition Assay
This protocol is based on the Berthelot method, which measures ammonia production resulting from urea hydrolysis by urease.
Principle: Urease catalyzes the hydrolysis of urea to ammonia and carbon dioxide. The amount of ammonia produced is quantified colorimetrically. An inhibitor will reduce the rate of this reaction.
Step-by-Step Methodology:
-
Reaction Mixture Preparation: In a 96-well plate, add 25 µL of Jack bean Urease solution.
-
Inhibitor Addition: Add 5 µL of the aminopyridine derivative solution (dissolved in DMSO) at various concentrations. Incubate for 15 minutes at 30°C.
-
Rationale: This pre-incubation allows the inhibitor to bind to the enzyme before the substrate is introduced.
-
-
Initiate Reaction: Add 55 µL of urea solution (substrate) to each well to start the reaction. Incubate for 10 minutes at 30°C.
-
Color Development: Add 45 µL of phenol reagent (Reagent A) and 70 µL of alkali reagent (Reagent B) to each well. These reagents react with the ammonia produced.
-
Incubation and Measurement: Incubate the plate at 37°C for 50 minutes to allow for color development. Measure the absorbance at 630 nm.
-
Calculation: Calculate the percentage of inhibition using the formula: 100 - ((OD_test / OD_control) * 100). Determine the IC₅₀ value from the dose-response curve. Thiourea is often used as a standard inhibitor for comparison.
Conclusion
This guide highlights the significant potential of aminopyridinol and related aminopyridine derivatives across multiple therapeutic areas. The comparative data presented demonstrates that subtle structural modifications to the aminopyridine scaffold can lead to substantial differences in biological activity, whether as potent sub-micromolar anticancer agents, highly effective antimicrobials, or specific enzyme inhibitors. The detailed protocols provided serve as a validated starting point for researchers aiming to evaluate novel compounds. Future research should focus on optimizing the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of these potent derivatives to translate their impressive in vitro activity into clinically successful therapeutics.
References
-
Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. (2021). Review of Chemical Engineering. [Link]
-
Synthesis and Biological Evaluation of New Pyridothienopyrimidine Derivatives as Antibacterial Agents and Escherichia coli Topoisomerase II Inhibitors. (2020). Molecules. [Link]
-
Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as -Glucuronidase Inhibitors: In Vitro and In Silico Studies. (2022). Molecules. [Link]
-
Design, synthesis, and biological evaluation of aminopyridine derivatives as novel tropomyosin receptor kinase inhibitors. (2022). European Journal of Medicinal Chemistry. [Link]
-
2-Aminopyrimidine derivatives as anticancer drugs. (2022). ResearchGate. [Link]
-
New 2-thioxopyrimidinone derivatives. (2021). ResearchGate. [Link]
-
Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. (2022). Molecules. [Link]
-
Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. (2022). PubMed. [Link]
-
Some bioactive molecules containing the 2-aminopyridine. (2022). ResearchGate. [Link]
-
Synthesis and evaluation of aminopyridine derivatives as potential BACE1 inhibitors. (2015). Bioorganic & Medicinal Chemistry Letters. [Link]
-
Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. (2022). PMC - PubMed Central. [Link]
-
Amino Acid Conjugates of Aminothiazole and Aminopyridine as Potential Anticancer Agents: Synthesis, Molecular Docking and in vitro Evaluation. (2021). International Journal of Medical Sciences. [Link]
-
Development of novel 4-aminopyridine derivatives as potential treatments for neurological injury and disease. (2005). European Journal of Medicinal Chemistry. [Link]
-
Amino Acid Conjugates of Aminothiazole and Aminopyridine as Potential Anticancer Agents: Synthesis, Molecular Docking and in vitro Evaluation. (2021). ResearchGate. [Link]
-
Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. (2022). ResearchGate. [Link]
-
Synthesis and biological evaluation of novel series of aminopyrimidine derivatives as urease inhibitors and antimicrobial agents. (2013). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
2-Aminopyridine Analogs Inhibit Both Enzymes of the Glyoxylate Shunt in Pseudomonas aeruginosa. (2020). Antibiotics. [Link]
-
Synthesis and Biological Evaluation of Novel Amino and Amido Substituted Pentacyclic Benzimidazole Derivatives as Antiproliferative Agents. (2024). Molecules. [Link]
-
Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. (2022). Semantic Scholar. [Link]
-
Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. (2023). RSC Advances. [Link]
-
Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. (2024). Journal of Medicinal Chemistry. [Link]
-
Discovery of aminopyridine-containing spiro derivatives as EGFR mutations inhibitors. (2019). Bioorganic & Medicinal Chemistry Letters. [Link]
-
Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents. (2010). Molecules. [Link]
Sources
- 1. article.sciencepg.com [article.sciencepg.com]
- 2. Synthesis and Biological Evaluation of New Pyridothienopyrimidine Derivatives as Antibacterial Agents and Escherichia coli Topoisomerase II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Amino Acid Conjugates of Aminothiazole and Aminopyridine as Potential Anticancer Agents: Synthesis, Molecular Docking and in vitro Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and biological evaluation of aminopyridine derivatives as novel tropomyosin receptor kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of aminopyridine-containing spiro derivatives as EGFR mutations inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of novel series of aminopyrimidine derivatives as urease inhibitors and antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Synthesis and evaluation of aminopyridine derivatives as potential BACE1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
A Researcher's Guide to the Analytical Characterization of 3-Aminopyridin-2-ol Hydrochloride
For researchers, scientists, and drug development professionals, the comprehensive characterization of pharmaceutical intermediates like 3-Aminopyridin-2-ol hydrochloride is a critical step in ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of key analytical techniques for the structural elucidation and purity assessment of this compound, offering insights into the causality behind experimental choices and presenting supporting data to inform method selection and development.
3-Aminopyridin-2-ol hydrochloride is a heterocyclic organic compound that serves as a building block in the synthesis of various pharmaceutical agents.[1] Its precise chemical structure and purity profile directly impact the reaction kinetics, yield, and impurity profile of subsequent synthetic steps. Therefore, robust analytical methods are paramount.
Structural Elucidation: A Multi-Faceted Spectroscopic Approach
A combination of spectroscopic techniques is indispensable for the unambiguous confirmation of the chemical structure of 3-Aminopyridin-2-ol hydrochloride. Each method provides a unique piece of the structural puzzle.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR (Proton NMR): This technique provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For 3-Aminopyridin-2-ol hydrochloride, one would expect to see distinct signals for the aromatic protons on the pyridine ring and the amine protons. The chemical shifts and coupling patterns of the aromatic protons are particularly informative for confirming the substitution pattern.
-
¹³C NMR (Carbon-13 NMR): This method identifies the different carbon environments within the molecule. The number of signals corresponds to the number of non-equivalent carbon atoms. The chemical shifts indicate the type of carbon (e.g., aromatic, bonded to an electronegative atom).
2. Infrared (IR) Spectroscopy:
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The spectrum of 3-Aminopyridin-2-ol hydrochloride will exhibit characteristic absorption bands corresponding to:
-
O-H stretching: From the hydroxyl group.
-
N-H stretching: From the amino group.
-
C=C and C=N stretching: From the pyridine ring.
-
C-N and C-O stretching: From the amine and hydroxyl substituents.
The presence and position of these bands provide strong evidence for the compound's functional group composition.[2]
3. Mass Spectrometry (MS):
Mass spectrometry provides information about the molecular weight of the compound and its fragmentation pattern. This data is crucial for confirming the molecular formula. The mass spectrum of 3-Aminopyridin-2-ol hydrochloride will show a molecular ion peak corresponding to the mass of the protonated molecule.[3]
Comparative Summary of Spectroscopic Techniques
| Technique | Information Provided | Strengths | Limitations |
| ¹H NMR | Proton environment, connectivity | High resolution, detailed structural information | Requires deuterated solvents, can be complex for large molecules |
| ¹³C NMR | Carbon skeleton | Unambiguous carbon counting | Lower sensitivity than ¹H NMR |
| IR Spectroscopy | Functional groups | Fast, non-destructive, good for qualitative analysis | Can be difficult to interpret complex spectra, less specific for isomeric differentiation |
| Mass Spectrometry | Molecular weight, fragmentation pattern | High sensitivity, confirmation of molecular formula | Can be destructive, may not distinguish between isomers without fragmentation analysis |
Purity Assessment and Impurity Profiling: The Power of Chromatography
Chromatographic techniques are essential for separating 3-Aminopyridin-2-ol hydrochloride from starting materials, by-products, and degradation products, allowing for accurate quantification of its purity.
1. High-Performance Liquid Chromatography (HPLC):
HPLC is the workhorse of pharmaceutical analysis for purity determination. A well-developed HPLC method can separate the target compound from closely related impurities.
-
Reverse-Phase HPLC (RP-HPLC): This is the most common mode of HPLC. A non-polar stationary phase (like C18) is used with a polar mobile phase. For a polar compound like 3-Aminopyridin-2-ol hydrochloride, careful method development is required to achieve adequate retention and separation.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an alternative for highly polar compounds that are poorly retained in RP-HPLC. It utilizes a polar stationary phase and a mobile phase with a high percentage of organic solvent. A HILIC method has been successfully developed for the determination of the related compound 3-aminopyridine as a potential genotoxic impurity in linagliptin.[4]
Experimental Protocol: A Starting Point for HPLC Method Development
The following protocol, adapted from a method for the analysis of related aminopyridines, can serve as a foundation for developing a specific method for 3-Aminopyridin-2-ol hydrochloride.[5][6]
-
Column: Shim-pack Scepter C18 (or equivalent)
-
Mobile Phase: A mixture of phosphate buffer (pH 7.0) and methanol (90:10 v/v)[5][6]
Method Validation: A robust HPLC method must be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust.
2. Gas Chromatography (GC):
GC can be a viable alternative for the analysis of volatile and thermally stable compounds. For 3-Aminopyridin-2-ol hydrochloride, derivatization may be necessary to increase its volatility and thermal stability. An OSHA method for aminopyridines utilizes GC with a nitrogen-phosphorous detector (NPD) after extraction.[7]
Workflow for Chromatographic Method Development
Sources
- 1. article.sciencepg.com [article.sciencepg.com]
- 2. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmajournals.stmjournals.in [pharmajournals.stmjournals.in]
- 4. Quantitative determination of potential genotoxic impurity 3-aminopyridine in linagliptin active pharmaceutical ingredient using HILIC-UV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride [qikan.cmes.org]
- 6. HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride [qikan.cmes.org]
- 7. osha.gov [osha.gov]
A Senior Application Scientist's Guide to the Structural Confirmation of 3-Aminopyridin-2-ol Hydrochloride Derivatives
For researchers, medicinal chemists, and professionals in drug development, the unequivocal confirmation of a molecule's structure is the bedrock upon which all subsequent data rests. Within the pharmaceutically significant class of pyridine derivatives, compounds like 3-aminopyridin-2-ol and its analogues present a unique set of analytical challenges. The potential for tautomerism, coupled with the influence of the hydrochloride salt form, necessitates a multi-faceted analytical approach.
This guide provides an in-depth comparison of the essential spectroscopic and analytical techniques required for the unambiguous structural elucidation of these compounds. We will move beyond simple protocol recitation to explain the causality behind experimental choices, ensuring a robust and self-validating workflow.
The Central Challenge: Tautomerism in Hydroxypyridines
The primary structural ambiguity in 3-aminopyridin-2-ol derivatives arises from keto-enol tautomerism. The molecule can exist in equilibrium between the 2-hydroxy form (the "enol") and the pyridin-2(1H)-one form (the "keto" or "pyridone")[1][2]. This equilibrium can be heavily influenced by the solvent, temperature, and pH. The presence of the hydrochloride salt, which typically protonates the pyridine ring nitrogen, adds another layer of complexity that must be carefully characterized. Relying on a single analytical technique is insufficient; instead, a synergistic integration of data is required for definitive confirmation.
Comparative Analysis of Core Analytical Techniques
An effective structural elucidation strategy does not rely on a single "best" technique but rather on the convergent validation from several orthogonal methods. Each provides a unique piece of the structural puzzle. The combination of modern analytical techniques like NMR, Mass Spectrometry, Vibrational Spectroscopy, and X-Ray Crystallography is essential for a comprehensive analysis[3][4].
| Technique | Information Provided | Sample Requirements | Key Strengths & Causality | Limitations |
| NMR Spectroscopy | Atomic connectivity (¹H-¹H, ¹H-¹³C), functional group environment, stereochemistry, tautomeric state. | 1-10 mg, soluble in deuterated solvent. | Why it's the cornerstone: Provides a complete map of the carbon-hydrogen framework. 2D experiments like HMBC are critical for unambiguously connecting substituent groups to the pyridine core[5][6][7]. | Can be ambiguous for quaternary carbons or in cases of extreme signal overlap. Tautomeric equilibrium can complicate spectra. |
| Mass Spectrometry (MS) | High-resolution molecular weight, elemental formula confirmation. | <1 mg, soluble, volatile (for GC-MS). | Why it's the first step: HRMS provides the exact mass, which validates the elemental composition—a fundamental check that the correct atoms are present[8][9]. | Provides no direct information on atom connectivity or 3D structure. Isomers are often indistinguishable without fragmentation studies (MS/MS). |
| Vibrational Spectroscopy (FTIR/Raman) | Presence/absence of key functional groups (O-H, N-H, C=O). | ~1 mg, solid or liquid. | Why it's a powerful cross-check for tautomerism: A strong C=O stretch (~1650 cm⁻¹) is a definitive indicator of the pyridone tautomer, while its absence and the presence of a broad O-H band supports the hydroxy form[10][11]. | Provides limited information on the overall molecular skeleton. Can be difficult to interpret complex spectra in the "fingerprint" region. |
| Single-Crystal X-Ray Crystallography (SCXRD) | Absolute 3D atomic arrangement, bond lengths, bond angles, and intermolecular interactions. | High-quality single crystal (~0.1 mm). | Why it's the gold standard: Provides an unambiguous, three-dimensional picture of the molecule in the solid state, definitively resolving all questions of isomerism and tautomerism[12][13]. | The primary challenge is growing a diffraction-quality crystal, which can be time-consuming or impossible for some derivatives. The structure represents the solid state, which may differ from the solution state. |
Integrated Workflow for Structural Confirmation
A logical, phased approach ensures efficiency and confidence in the final structural assignment. The following workflow illustrates how data from different techniques are integrated. The process begins with rapid, high-sensitivity methods and proceeds to more definitive but intensive techniques only if ambiguity remains.
Caption: Integrated workflow for confirming the structure of novel derivatives.
Detailed Experimental Protocols
The trustworthiness of a protocol lies in its detail and its inherent checks. These methodologies are designed to be self-validating.
Protocol 1: Comprehensive NMR Analysis
This protocol is designed to establish the complete covalent structure and probe the solution-state tautomeric form.
-
Causality: Dimethyl sulfoxide-d₆ (DMSO-d₆) is the solvent of choice. Its polarity readily dissolves hydrochloride salts, and its high boiling point allows for variable temperature experiments if needed. The exchangeable protons (OH, NH₂) are often visible in DMSO-d₆, which is critical for this class of compounds.
-
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the 3-aminopyridin-2-ol hydrochloride derivative and dissolve in 0.6 mL of DMSO-d₆ in a clean, dry NMR tube. Ensure complete dissolution.
-
¹H NMR Acquisition: Acquire a standard proton spectrum.
-
Self-Validation: Check that the integration of aromatic protons versus any substituent protons matches the expected structure. The chemical shifts of pyridine ring protons are highly diagnostic; α-protons (adjacent to N) are typically downfield (>8.0 ppm) due to the nitrogen's electron-withdrawing effect[14][15].
-
-
¹³C NMR & DEPT-135 Acquisition: Acquire a proton-decoupled carbon spectrum and a DEPT-135 spectrum.
-
Self-Validation: The DEPT-135 experiment differentiates CH/CH₃ (positive phase) from CH₂ (negative phase) carbons, confirming the carbon skeleton. Quaternary carbons will be absent, which helps in their assignment when comparing with the full ¹³C spectrum.
-
-
¹H-¹H COSY Acquisition: This experiment identifies proton-proton coupling networks.
-
Causality: This is essential to trace the connectivity of protons on the pyridine ring and within any alkyl substituents.
-
-
¹H-¹³C HSQC Acquisition: This experiment correlates protons directly to the carbons they are attached to.[6][16]
-
Self-Validation: Every non-quaternary carbon should show a correlation to its attached proton(s). This provides a direct link between the ¹H and ¹³C assignments.
-
-
¹H-¹³C HMBC Acquisition: This is the most critical experiment for confirming the overall structure. It shows correlations between protons and carbons over 2-3 bonds.[7][16]
-
Causality: Look for key long-range correlations: from the amino protons (NH₂) to carbons C2 and C4; from the C4 proton to carbons C2, C3, and C5/C6. These correlations lock the relative positions of the substituents on the ring. A correlation from an exchangeable proton (e.g., OH) to C2 would strongly support the hydroxy tautomer.
-
-
Protocol 2: High-Resolution Mass Spectrometry (HRMS)
-
Causality: Electrospray ionization (ESI) is a soft ionization technique ideal for polar, salt-like compounds, minimizing fragmentation and preserving the molecular ion.
-
Step-by-Step Methodology:
-
Sample Preparation: Prepare a dilute solution (approx. 0.1 mg/mL) of the compound in a suitable solvent (e.g., methanol or acetonitrile/water).
-
Acquisition: Infuse the sample into an ESI-Time-of-Flight (TOF) or ESI-Orbitrap mass spectrometer. Acquire data in positive ion mode.
-
Data Analysis:
-
Self-Validation: The primary goal is to find the [M+H]⁺ ion (where M is the free base). The measured mass should be within 5 ppm of the calculated exact mass for the proposed elemental formula. For example, for the parent 3-aminopyridin-2-ol (C₅H₆N₂O), the calculated monoisotopic mass is 110.0480 Da[10]. The observed mass for [M+H]⁺ should correspond to this.
-
-
Protocol 3: Fourier-Transform Infrared (FTIR) Spectroscopy
-
Causality: Attenuated Total Reflectance (ATR) is a modern, rapid technique for solid samples that requires minimal preparation compared to traditional KBr pellets.
-
Step-by-Step Methodology:
-
Sample Preparation: Place a small amount (~1 mg) of the dry powder directly onto the ATR crystal. Ensure good contact using the pressure arm.
-
Background Scan: Perform a background scan with no sample present.
-
Sample Scan: Acquire the sample spectrum (typically 4000-400 cm⁻¹).
-
Data Analysis:
-
Self-Validation: Look for characteristic bands. For the pyridin-2-ol tautomer: a broad O-H stretch (~3200-3500 cm⁻¹) and N-H stretches (~3300-3400 cm⁻¹)[17]. For the pyridin-2(1H)-one tautomer: a strong, sharp C=O stretch (~1640-1680 cm⁻¹) would be expected[1]. The presence or absence of this C=O band is a key diagnostic marker.
-
-
Visualizing NMR Connectivity
The power of 2D NMR lies in how different datasets are layered to build the final structure. The diagram below illustrates this conceptual process for a hypothetical derivative, showing how correlations from HSQC and HMBC experiments are used to piece together the molecular puzzle.
Caption: Conceptual map of how 2D NMR data confirms molecular connectivity.
Conclusion
Confirming the structure of 3-aminopyridin-2-ol hydrochloride derivatives is a non-trivial task that demands a rigorous, multi-technique approach. While HRMS and 1D NMR provide the initial, essential checks of formula and basic framework, they are insufficient on their own. The conclusive assignment relies on the detailed connectivity information from 2D NMR experiments, particularly HMBC, to lock in the isomeric form. Vibrational spectroscopy serves as an invaluable, orthogonal check for the dominant tautomeric form. In cases of ultimate ambiguity or for absolute proof in a regulatory filing, single-crystal X-ray diffraction remains the final arbiter. By following an integrated workflow and understanding the causal reasons for each experimental choice, researchers can ensure the scientific integrity of their work and build a solid foundation for successful drug development.
References
- BenchChem. (n.d.). Application Notes and Protocols for NMR Spectroscopy of Pyridine Derivatives.
- Day, J. S., et al. (2015). Identification of metabolites of dalfampridine (4-aminopyridine) in dog and rat. Drug Metabolism and Disposition, 43(6), 895-903.
- Bruker. (n.d.). General NMR Information and Protocols.
-
NIST. (n.d.). 2-Aminopyridine Mass Spectrum. NIST Chemistry WebBook. [Link]
-
PubChem. (n.d.). 2-Amino-3-Hydroxypyridine. National Center for Biotechnology Information. [Link]
- Szafran, M., & Dega-Szafran, Z. (1965). NMR Spectra of Pyridine, Picolines and of Their Hydrochlorides and Methiodides. Bulletin de l'Academie Polonaise des Sciences, Serie des Sciences Chimiques, 13(9), 657-661.
-
Al-Hourani, B. J., et al. (2024). Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds. Molecules, 29(2), 481. [Link]
-
Vögeli, U. C., & von Philipsborn, W. (1973). ¹³C and ¹H NMR spectroscopic studies on the structure of N-methyl-3-pyridone and 3-hydroxypyridine. Organic Magnetic Resonance, 5(11), 551-559. Sourced from Semantic Scholar. [Link]
-
Wang, C., et al. (2022). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. Molecules, 27(5), 1548. [Link]
-
El-Faham, A., et al. (2011). Advanced NMR techniques for structural characterization of heterocyclic structures. In Comprehensive Guide to Heterocyclic Chemistry (pp. 431-487). ESA-IPB. [Link]
-
Michopoulos, A., et al. (2012). A reducing-difference IR-spectral study of 4-aminopyridine. Journal of Molecular Structure, 1025, 126-132. Sourced from ResearchGate. [Link]
-
Intertek. (n.d.). Molecular Structure Characterisation and Structural Elucidation. Retrieved from Intertek website. [Link]
-
Day, J. S., et al. (2015). Identification of metabolites of dalfampridine (4-aminopyridine) in dog and rat. Drug Metabolism and Disposition, 43(6), 895-903. [Link]
-
Pop, A., et al. (2018). Experimental and computational studies on a protonated 2-pyridinyl moiety and its switchable effect for the design of thermolytic devices. PLOS ONE, 13(9), e0203530. [Link]
-
Roy, S. S., et al. (2018). Using ²H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE. Chemistry – A European Journal, 24(62), 16568-16574. [Link]
-
PubChem. (n.d.). 3-Amino-2-pyridinol. National Center for Biotechnology Information. [Link]
-
Stilinović, V., et al. (2014). Supramolecular stabilization of metastable tautomers in solution and the solid state. Chemistry – A European Journal, 20(52), 17568-17576. [Link]
-
Verbraak, B., et al. (2019). Click-to-Release Reactions for Tertiary Amines and Pyridines. Journal of the American Chemical Society, 141(34), 13478-13485. [Link]
-
Francis, T. L. (2019). Structure elucidation – Knowledge and References. Taylor & Francis Online. [Link]
-
Columbia University. (n.d.). HSQC and HMBC. NMR Core Facility. [Link]
-
Oxford Instruments. (n.d.). Two-dimensional Experiments: Inverse Heteronuclear Correlation. Retrieved from Oxford Instruments website. [Link]
-
ResearchGate. (n.d.). Crystallographic data, X-ray experiment details, and structure refinement details. Retrieved from a publication on ResearchGate. [Link]
-
ChemBK. (2024). 3-AMINO-PYRIDIN-2-OL. Retrieved from ChemBK website. [Link]
-
Semantic Scholar. (n.d.). A Review: Recent Trends in Analytical Techniques for Characterization and Structure Elucidation of Impurities in the Drug Substances. Retrieved from Semantic Scholar. [Link]
-
Blow, D. (2002). x Ray crystallography. Journal of Clinical Pathology: Molecular Pathology, 55(6), 406. [Link]
-
Abou-Zied, O. K., & Al-Shihi, O. (2008). Caging and solvent effects on the tautomeric equilibrium of 3-pyridone/3-hydroxypyridine in the ground state. Photochemical & Photobiological Sciences, 7(7), 802-807. [Link]
-
Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link]
-
Abou-Zied, O. K. (2008). Tautomeric equilibrium of 3-pyridone/3-hydroxypyridine. Sourced from ResearchGate. [Link]
-
Mal, D. R. (2013). Overview of Structure Determination in Heterocyclic Chemistry. NPTEL. [Link]
-
NIST. (n.d.). 3-Aminopyridine IR Spectrum. NIST Chemistry WebBook. [Link]
-
ChemTube3D. (n.d.). 2-Hydroxypyridine-Tautomerism. Retrieved from ChemTube3D. [Link]
-
Wikipedia. (n.d.). X-ray crystallography. Retrieved from Wikipedia. [Link]
-
Krishnakumar, V., & John, X. (2006). FTIR, FT-Raman spectra and ab initio DFT vibrational analysis of 2-amino-5-chloropyridine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 64(3), 586-594. [Link]
-
SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). Retrieved from SDSU website. [Link]
-
Furet, P., et al. (2013). Structural modifications of a 3-methoxy-2-aminopyridine compound to reduce potential for mutagenicity and time-dependent drug-drug interaction. Bioorganic & Medicinal Chemistry Letters, 23(1), 240-245. [Link]
-
Preprints.org. (n.d.). Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded.... Retrieved from Preprints.org. [Link]
-
NIST. (n.d.). 3-Aminopyridine. NIST Chemistry WebBook. [Link]
-
Krishnakumar, V., & Ramasamy, R. (2008). SPECTROSCOPIC INVESTIGATIONS OF 2-AMINOPYRIDINE. Trade Science Inc. Journals. [Link]
-
ResearchGate. (n.d.). FT-IR spectra of aminopyridines and compounds 1, 2, 3, and 5. Retrieved from a publication on ResearchGate. [Link]
-
Nelyubina, Y. V., et al. (2017). Structural variety and dehydration in 3-aminopyridine–hypodiphosphoric acid–water system. CrystEngComm, 19(30), 4496-4504. [Link]
-
ResearchGate. (n.d.). FTIR spectrum for Pyridine. Retrieved from a publication on ResearchGate. [Link]
-
Betz, R., & Hartl, H. (2012). 2-Aminopyridin-3-ol. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o769. [Link]
-
Proteopedia. (2022). X-ray crystallography. Retrieved from Proteopedia. [Link]
-
PubChem. (n.d.). 4-Aminopyridin-3-ol hydrochloride. National Center for Biotechnology Information. [Link]
-
ResearchGate. (2020). Protein X-ray Crystallography and Drug Discovery. Retrieved from a publication on ResearchGate. [Link]
-
MDPI. (n.d.). A Complete ¹H and ¹³C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from MDPI. [Link]
Sources
- 1. chemtube3d.com [chemtube3d.com]
- 2. wuxibiology.com [wuxibiology.com]
- 3. Molecular Structure Characterisation and Structural Elucidation [intertek.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Experimental and computational studies on a protonated 2-pyridinyl moiety and its switchable effect for the design of thermolytic devices | PLOS One [journals.plos.org]
- 6. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 7. nmr.oxinst.com [nmr.oxinst.com]
- 8. researchgate.net [researchgate.net]
- 9. 2-Aminopyridine [webbook.nist.gov]
- 10. 2-Amino-3-Hydroxypyridine | C5H6N2O | CID 28114 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. FTIR, FT-Raman spectra and ab initio DFT vibrational analysis of 2-amino-5-chloropyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 13. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 16. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 17. tsijournals.com [tsijournals.com]
A Comparative Performance Analysis of 3-Aminopyridin-2-ol as a Ligand in Coordination Chemistry
Introduction: The Privileged Role of Pyridinols in Modern Chemistry
Pyridinone and its tautomeric form, hydroxypyridine, represent a class of six-membered heterocyclic scaffolds that have garnered significant attention in medicinal chemistry and materials science.[1][2] Their unique physicochemical properties, including the ability to act as both hydrogen bond donors and acceptors, make them "privileged scaffolds" in drug discovery.[3][4] These molecules serve as versatile bioisosteres for amides, phenols, and other heterocyclic rings, profoundly influencing the lipophilicity, solubility, and metabolic stability of drug candidates.[3] In the realm of coordination chemistry, the introduction of a pyridine moiety into a ligand framework significantly impacts the thermodynamic properties and coordination kinetics of the resulting metal complexes, opening avenues for novel catalysts and materials.[5]
This guide provides an in-depth comparison of 3-Aminopyridin-2-ol hydrochloride with other fundamental pyridinol isomers. We will explore how the introduction of an amino group at the 3-position modifies the electronic properties, coordination behavior, and overall performance of the pyridinol scaffold as a ligand. This analysis is grounded in established principles of coordination chemistry and supported by standardized experimental protocols for researchers seeking to exploit the potential of this versatile ligand.
Understanding the Core Scaffold: Tautomerism and Coordination
A critical feature of hydroxypyridines is their existence in a tautomeric equilibrium with their corresponding pyridone forms. For instance, 2-hydroxypyridine exists in equilibrium with 2-pyridone.[6][7] This equilibrium is sensitive to solvent, pH, and substitution patterns, and it fundamentally dictates which atoms are available for metal coordination.[8] The pyridinol form offers a neutral N-donor, while the deprotonated pyridinolate form is an anionic O-donor. The pyridone tautomer presents a neutral O-donor and an N-H group capable of deprotonation to yield an anionic N-donor.
The subject of this guide, 3-Aminopyridin-2-ol, introduces further complexity and functionality. It possesses three potential donor atoms: the pyridine ring nitrogen (N1), the hydroxyl oxygen (O2), and the amino nitrogen (N3).[9] This arrangement creates the potential for versatile coordination modes, most notably as a bidentate N,O-chelating ligand.
Caption: Tautomeric equilibrium of 3-Aminopyridin-2-ol and 3-Aminopyridin-2(1H)-one.
Comparative Analysis: 3-Aminopyridin-2-ol vs. Other Pyridinol Isomers
The performance of a ligand is dictated by its steric and electronic properties. The addition of the amino group to the 2-hydroxypyridine scaffold introduces significant electronic modifications that distinguish it from its unsubstituted counterparts (2-hydroxypyridine, 3-hydroxypyridine, and 4-hydroxypyridine).
Electronic Effects and Basicity
The amino group (-NH₂) is a powerful electron-donating group (EDG) through resonance. In 3-Aminopyridin-2-ol, this EDG is positioned ortho to the hydroxyl group and meta to the ring nitrogen. This has two primary consequences:
-
Increased Basicity of Donor Atoms: The EDG increases the electron density on both the ring nitrogen and the exocyclic oxygen (upon deprotonation), making them stronger Lewis bases. This enhanced basicity generally leads to the formation of more stable metal complexes compared to unsubstituted pyridinols.[10] Studies on substituted pyridine ligands have consistently shown a correlation between ligand basicity and the catalytic efficiency of their palladium complexes.[10][11]
-
Enhanced Chelation Capability: The ortho positioning of the amino and hydroxyl groups is ideal for forming a stable, five-membered chelate ring with a metal ion. Chelation provides a significant thermodynamic advantage over monodentate coordination (the "chelate effect"), leading to substantially higher complex stability.[9] While 2-hydroxypyridine can also chelate, it does so as an N,O-donor, whereas 3-amino-2-hydroxypyridine offers a potentially stronger N,N or N,O chelation depending on the tautomer and deprotonation state.
Coordination Modes and Complex Geometry
The versatility of 3-Aminopyridin-2-ol allows for multiple coordination modes, a distinct advantage over simpler pyridinols.
-
Monodentate: While possible, monodentate coordination through the ring nitrogen is less likely due to the favorability of chelation. Such a mode is rare for aminopyridines when chelation is possible.[12]
-
Bidentate (Chelating): This is the most probable coordination mode. Upon deprotonation of the hydroxyl group, the ligand can form a robust five-membered chelate ring with a metal ion via the anionic oxygen and the neutral amino nitrogen. This N,O-coordination is a common and stable motif.
-
Bridging: The presence of three distinct donor sites allows the ligand to bridge two or more metal centers, facilitating the formation of coordination polymers and metal-organic frameworks.[9]
Caption: Bidentate N,O-chelation of 3-Aminopyridin-2-olate to a metal center (M).
Quantitative Performance Metrics: A Framework for Comparison
Direct, side-by-side quantitative data for 3-Aminopyridin-2-ol hydrochloride against other pyridinols is sparse in the literature. However, we can establish a framework for comparison based on well-understood principles of coordination chemistry, such as complex stability constants.
A stability constant (or formation constant, β) quantifies the strength of the interaction between a metal ion and a ligand.[13] Higher values indicate greater complex stability. The stability of complexes with divalent transition metals often follows the Irving-Williams series: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II).
The table below provides a qualitative and predictive comparison of 3-Aminopyridin-2-ol with other pyridinol isomers. The predicted stability is based on the electronic effects discussed previously.
| Ligand | Key Structural Features | Primary Coordination Mode(s) | Predicted Relative Stability of Metal Complexes |
| 3-Aminopyridin-2-ol | ortho -OH and -NH₂ groups (EDG) | Bidentate (N,O-chelate), Bridging | Highest |
| 2-Hydroxypyridine | ortho -OH to ring N | Bidentate (N,O-chelate), Monodentate | High |
| 3-Hydroxypyridine | meta -OH to ring N | Monodentate (N or O), Bridging | Moderate |
| 4-Hydroxypyridine | para -OH to ring N | Monodentate (N or O), Bridging | Moderate to Low |
Rationale for Predictions:
-
3-Aminopyridin-2-ol: The combination of the powerful electron-donating amino group and the inherent ability of the 2-hydroxypyridine scaffold to chelate is expected to yield the most stable complexes.
-
2-Hydroxypyridine: Forms a stable five-membered chelate ring, resulting in high stability.[14]
-
3-Hydroxypyridine: The meta position of the hydroxyl group prevents the formation of a simple monomeric chelate with the ring nitrogen, leading to lower stability constants for 1:1 complexes compared to the 2-isomer.
-
4-Hydroxypyridine: The para position also precludes chelation, resulting in coordination primarily through the ring nitrogen. The hydroxyl group has a weaker electronic influence at this distance.
Experimental Protocols for Performance Evaluation
To empirically validate the predicted performance advantages of 3-Aminopyridin-2-ol, a series of standardized experiments should be conducted. The following protocols provide a self-validating system for synthesis, characterization, and comparative analysis.
Protocol 1: Synthesis of a Representative Metal(II) Complex
Objective: To synthesize a representative coordination complex, for example, Bis(3-amino-2-pyridinolato)copper(II), for subsequent characterization.
Materials:
-
3-Aminopyridin-2-ol hydrochloride (1.0 mmol)
-
Copper(II) acetate monohydrate (0.5 mmol)
-
Methanol (20 mL)
-
Triethylamine (2.0 mmol)
Procedure:
-
Dissolve 3-Aminopyridin-2-ol hydrochloride (1.0 mmol) in 10 mL of methanol in a 50 mL round-bottom flask.
-
Add triethylamine (2.0 mmol) dropwise to the solution to deprotonate the hydrochloride and the phenolic hydroxyl group. Stir for 10 minutes at room temperature. The rationale for using a base is to generate the anionic form of the ligand, which is a much stronger coordinating agent.
-
In a separate beaker, dissolve copper(II) acetate monohydrate (0.5 mmol) in 10 mL of methanol.
-
Add the copper(II) solution dropwise to the ligand solution with constant stirring. A color change and/or precipitation should be observed, indicating complex formation.
-
Reflux the reaction mixture for 2 hours to ensure complete reaction.
-
Allow the mixture to cool to room temperature. Collect the resulting precipitate by vacuum filtration.
-
Wash the solid product with cold methanol (2 x 5 mL) and then diethyl ether (2 x 5 mL) to remove unreacted starting materials and impurities.
-
Dry the complex in a vacuum desiccator. Record the yield and physical appearance.
Protocol 2: Characterization of the Metal Complex
Objective: To confirm the coordination of the ligand to the metal center using spectroscopic methods.[15][16]
-
FT-IR Spectroscopy:
-
Acquire spectra of the free ligand (3-Aminopyridin-2-ol hydrochloride) and the synthesized complex.
-
Causality: Compare the spectra. A shift in the ν(O-H) and ν(N-H) stretching frequencies (typically broad bands >3000 cm⁻¹) indicates coordination. The disappearance of the phenolic O-H band and shifts in the C=N/C=C ring stretching frequencies (~1500-1600 cm⁻¹) confirm deprotonation and coordination through the oxygen and nitrogen atoms. The appearance of new, low-frequency bands (< 600 cm⁻¹) can be attributed to M-O and M-N vibrations.
-
-
UV-Visible Spectroscopy:
-
Dissolve the ligand and the complex in a suitable solvent (e.g., DMSO) and record their absorption spectra.
-
Causality: Compare the spectra. Shifts in the π→π* and n→π* transitions of the ligand upon complexation indicate electronic interaction with the metal ion. For transition metal complexes like Cu(II), the appearance of new, broad, low-intensity bands in the visible region (e.g., 600-800 nm) is indicative of d-d electronic transitions, confirming the presence of the metal in a specific coordination environment.
-
-
Molar Conductivity:
-
Measure the molar conductivity of the complex in a solvent like DMF or DMSO.
-
Causality: Low conductivity values typically indicate a non-electrolytic nature, suggesting that any counter-ions are not present or are part of the coordination sphere.
-
Protocol 3: Determination of Stoichiometry via Job's Plot
Objective: To determine the metal-to-ligand ratio in the complex using the method of continuous variations (Job's Plot).
Procedure:
-
Prepare equimolar (e.g., 1x10⁻³ M) stock solutions of the metal salt (e.g., CuSO₄) and the ligand in a suitable solvent system (e.g., buffered aqueous solution).
-
Prepare a series of solutions by mixing the stock solutions in varying ratios (e.g., 0:10, 1:9, 2:8, ..., 9:1, 10:0) while keeping the total volume and total moles of reactants constant.
-
Measure the absorbance of each solution at the wavelength of maximum absorption (λₘₐₓ) of the complex, determined from Protocol 2.
-
Plot absorbance versus the mole fraction of the ligand (Xₗᵢ₉ₐₙₔ).
-
Causality: The mole fraction at which the maximum absorbance occurs corresponds to the stoichiometry of the complex. For example, a peak at Xₗᵢ₉ₐₙₔ = 0.67 indicates a 1:2 metal-to-ligand ratio. This method provides a direct, quantitative measure of the complex's composition in solution.
Caption: Experimental workflow for synthesis and analysis of a metal-ligand complex.
Conclusion and Future Outlook
The structural and electronic features of 3-Aminopyridin-2-ol hydrochloride position it as a potentially superior ligand compared to unsubstituted pyridinol isomers. The presence of an electron-donating amino group in a position suitable for chelation is predicted to enhance the stability and modify the reactivity of its metal complexes. This makes it a compelling candidate for applications ranging from catalysis, where ligand electronics can tune catalyst performance, to medicinal chemistry, where stable chelation is crucial for developing metal-based therapeutics or sequestering agents.[11][17] The provided experimental protocols offer a robust framework for researchers to systematically investigate and quantify the performance of this promising ligand, paving the way for its rational application in drug development and materials science.
References
-
Frontiers. (n.d.). Recent Advances of Pyridinone in Medicinal Chemistry. [Link]
-
IRIS-BOA. (n.d.). Catalytic Applications of Pyridine-Containing Macrocyclic Complexes. [Link]
-
Inorganic Chemistry. (2026, January 16). Unveiling Cooperative Effects of Two Bidentate Pyridone-Pyrazole Ligands in the Regioselective C–H Activation: A Theoretical Study. [Link]
-
ResearchGate. (n.d.). Synthesis and members of 3-aminopyridin-2-one based fragment library. [Link]
-
PubMed Central (PMC). (2022, March 23). Recent Advances of Pyridinone in Medicinal Chemistry. [Link]
-
PubMed. (2021, April 15). Pyridones in drug discovery: Recent advances. [Link]
-
ACS Publications. (2022, August 19). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. [Link]
-
PubMed Central (PMC). (n.d.). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. [Link]
-
PubMed. (2025, July). Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery. [Link]
-
National Institutes of Health (NIH). (2022, August 19). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. [Link]
-
Wikipedia. (n.d.). Transition metal pyridine complexes. [Link]
-
PubMed Central (PMC). (n.d.). Synthesis, characterization, and Hirshfeld surface analysis of coordination compounds composed of two different aminopyridines, isothiocyanate ligand molecules, and two different transition metal atoms. [Link]
-
Organic Syntheses. (n.d.). 3-aminopyridine. [Link]
-
ResearchGate. (2025, August 6). Synthesis and Characterization of Metal Complexes with Schiff Base Ligands. [Link]
-
IOP Conference Series: Materials Science and Engineering. (2025, February 7). Preparation and characterization of some transition metal mixed ligand complexes (Part 1). [Link]
-
Wikipedia. (n.d.). 3-Aminopyridine. [Link]
-
Systematic Reviews in Pharmacy. (n.d.). Synthesis and Characterization of Some Metal Complexes with New Ligand(C15H10N4O7SCl) & Theoretical Treatment. [Link]
-
PubMed. (2012, December 15). Structural modifications of a 3-methoxy-2-aminopyridine compound to reduce potential for mutagenicity and time-dependent drug-drug interaction. [Link]
-
Journal of Chemistry Letters. (n.d.). Synthesis and characterization of mixed ligand metal(II) complexes with Schiff base and 8-hydroxyquinoline as ligands. [Link]
-
Baghdad Science Journal. (n.d.). Preparation and Characterization of Some Transition Metal Complexes with ( N ,S ,O) New Schiff Base Ligand. [Link]
-
ResearchGate. (2025, August 6). The determination of the stability constants of the complexes of silver(I) with pyridine and with pyrazole in aqueous solution. [Link]
-
PubMed. (2013, November 27). From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium. [Link]
- Google Patents. (n.d.).
-
MDPI. (2022, May 14). Crystallographic Evidence of η1-Coordination of Bulky Aminopyridine in Halide-Containing Iron(II) Complexes. [Link]
-
Dalton Transactions. (2016, February 23). Hydroxypyridinones with enhanced iron chelating properties. Synthesis, characterization and in vivo tests of 5-hydroxy-2-(hydroxymethyl)pyridine-4(1 H .... [Link]
-
ResearchGate. (n.d.). Scheme 1. 2-Hydroxypyridine and 2-pyridone forms of 2,3-dihydroxypyridine. [Link]
-
Grokipedia. (n.d.). Stability constants of complexes. [Link]
-
Journal of the American Chemical Society. (n.d.). Equilibration studies. Protomeric equilibria of 2- and 4-hydroxypyridines, 2- and 4-hydroxypyrimidines, 2- and 4-mercaptopyridines, and structurally related compounds in the gas phase. [Link]
-
PubMed Central (PMC). (n.d.). 2-Aminopyridin-3-ol. [Link]
-
ResearchGate. (n.d.). The atom numbering and bond lengths of (a) 2-hydroxypyridine (2-HPY);.... [Link]
Sources
- 1. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]
- 2. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyridones in drug discovery: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Catalytic Applications of Pyridine-Containing Macrocyclic Complexes [boa.unimib.it]
- 6. From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 2-Aminopyridin-3-ol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
- 13. grokipedia.com [grokipedia.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 17. Hydroxypyridinones with enhanced iron chelating properties. Synthesis, characterization and in vivo tests of 5-hydroxy-2-(hydroxymethyl)pyridine-4(1 H ... - Dalton Transactions (RSC Publishing) DOI:10.1039/C6DT00129G [pubs.rsc.org]
Benchmarking the Efficiency of 3-Aminopyridin-2-ol Hydrochloride: A Comparative Guide for Synthetic and Medicinal Chemists
In the landscape of modern organic synthesis and drug discovery, the selection of building blocks and reagents is paramount to the efficiency, scalability, and ultimate success of a research program. 3-Aminopyridin-2-ol hydrochloride has emerged as a versatile scaffold and precursor in the synthesis of a variety of heterocyclic compounds, demonstrating potential in both materials science and medicinal chemistry. This guide provides an in-depth, objective comparison of 3-Aminopyridin-2-ol hydrochloride's performance in two key application areas: the synthesis of 2,3-diaminopyridines and its potential as a nitric oxide synthase (NOS) inhibitor. We will explore its efficiency relative to established alternatives, supported by experimental data and mechanistic insights, to empower researchers in making informed decisions for their synthetic strategies.
Part 1: Application in the Synthesis of 2,3-Diaminopyridines
The 2,3-diaminopyridine moiety is a critical pharmacophore found in a range of biologically active molecules. Its synthesis is a key step in the development of new therapeutic agents. Here, we benchmark the utility of 3-Aminopyridin-2-ol hydrochloride as a precursor against the more conventional starting material, 2-chloro-3-aminopyridine.
Comparative Synthesis of 2,3-Diaminopyridine
Hypothetical Reaction using 3-Aminopyridin-2-ol Hydrochloride:
A plausible synthetic route from 3-Aminopyridin-2-ol hydrochloride would involve an initial conversion of the hydroxyl group to a better leaving group, such as a tosylate, followed by nucleophilic substitution with an amine source.
Established Synthesis using 2-Chloro-3-aminopyridine:
The synthesis of 2,3-diaminopyridine from 2-chloro-3-aminopyridine is a well-documented process involving amination under pressure.[1][2]
Data Presentation: A Comparative Analysis
| Parameter | Route A: 3-Aminopyridin-2-ol HCl (Hypothetical) | Route B: 2-Chloro-3-aminopyridine (Established) |
| Starting Material | 3-Aminopyridin-2-ol hydrochloride | 2-Chloro-3-aminopyridine |
| Key Transformation | Hydroxyl activation followed by amination | Direct amination |
| Reagents | 1. TsCl, Pyridine; 2. NH₃ (aq.), Cu catalyst | Zinc ammonium chloride or aq. ammonia, Cu salt |
| Reaction Conditions | Step 1: 0°C to rt; Step 2: High temp. & pressure | 100-220°C, high pressure |
| Estimated/Reported Yield | ~50-70% (estimated over 2 steps) | 60%[1] |
| Advantages | Utilizes a potentially more accessible starting material. | A more direct, one-step transformation. |
| Disadvantages | A two-step process, potentially lower overall yield. | Requires high pressure and temperature; safety considerations. |
Experimental Protocols
Protocol 1: Hypothetical Synthesis of 2,3-Diaminopyridine from 3-Aminopyridin-2-ol Hydrochloride
Step 1: Tosylation of 3-Aminopyridin-2-ol
-
To a solution of 3-Aminopyridin-2-ol hydrochloride (1 eq.) in anhydrous pyridine at 0°C, slowly add p-toluenesulfonyl chloride (1.1 eq.).
-
Allow the reaction to stir at 0°C for 30 minutes and then at room temperature for 4 hours.
-
Quench the reaction with water and extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the tosylated intermediate.
Step 2: Amination of the Tosylated Intermediate
-
In a sealed pressure vessel, combine the tosylated intermediate (1 eq.), aqueous ammonia (excess), and a catalytic amount of copper(I) iodide.
-
Heat the reaction mixture to 150°C for 12 hours.
-
After cooling, carefully vent the vessel. Extract the product with a suitable organic solvent.
-
Purify by column chromatography to obtain 2,3-diaminopyridine.
Protocol 2: Established Synthesis of 2,3-Diaminopyridine from 2-Chloro-3-aminopyridine [1]
-
In a high-pressure autoclave, combine 2-chloro-3-aminopyridine (1 eq.) and zinc ammonium chloride (3 eq.).
-
Heat the mixture to 220°C with stirring for 5 hours.
-
After cooling, add purified water to the system and extract twice with methyl tert-butyl ether (MTBE).
-
Adjust the pH of the aqueous phase to 8-9 with sodium hydroxide to precipitate the product.
-
Filter the solid to obtain 2,3-diaminopyridine.
Visualization of Synthetic Pathways
Caption: Comparative synthetic routes to 2,3-diaminopyridine.
Part 2: Potential as a Nitric Oxide Synthase (NOS) Inhibitor
The 2-aminopyridine scaffold is a well-established pharmacophore in the design of nitric oxide synthase (NOS) inhibitors, which are of significant interest for treating neurodegenerative diseases and other conditions characterized by excessive NO production.[3][4][5][] Given its structural similarity to known 2-aminopyridine-based inhibitors, 3-Aminopyridin-2-ol hydrochloride presents itself as a candidate for investigation in this area.
Comparative Analysis with Known NOS Inhibitors
We will compare the structural features and potential inhibitory activity of 3-Aminopyridin-2-ol with established and potent 2-aminopyridine-based NOS inhibitors.
Data Presentation: A Comparative Overview of NOS Inhibitors
| Compound | Structure | Key Structural Features | Reported Potency (Ki or IC₅₀) | Selectivity (nNOS vs. eNOS/iNOS) |
| 3-Aminopyridin-2-ol | 3-amino and 2-hydroxyl groups on a pyridine ring | Hypothetical | Hypothetical | |
| Compound 14j | 2-aminopyridine with a central pyridine linker | Extended side chain with a piperidine moiety | Ki = 13 nM (human nNOS)[5] | 1761-fold (n/e)[5] |
| 4,6-disubstituted 2-aminopyridines | Alkyl or aryl groups at the 4 and 6 positions | Bulky substituents enhance potency and selectivity | IC₅₀ = 28 nM (inducible NOS)[3] | Enhanced for iNOS[3] |
Mechanistic Insights and Experimental Protocol
The inhibitory activity of 2-aminopyridine derivatives against NOS typically involves the interaction of the amino group with the heme iron in the active site of the enzyme, mimicking the binding of the natural substrate, L-arginine. The substituents on the pyridine ring play a crucial role in determining the potency and isoform selectivity of the inhibitor.
Protocol 3: General Assay for Nitric Oxide Synthase Inhibition
-
Enzyme Preparation: Purified recombinant human nNOS, eNOS, and iNOS are used.
-
Assay Buffer: Prepare a suitable buffer (e.g., HEPES buffer) containing co-factors such as NADPH, FAD, FMN, and tetrahydrobiopterin.
-
Inhibitor Preparation: Prepare stock solutions of the test compound (e.g., 3-Aminopyridin-2-ol hydrochloride) and known inhibitors in a suitable solvent (e.g., DMSO).
-
Reaction Initiation: In a 96-well plate, combine the enzyme, assay buffer, and varying concentrations of the inhibitor. Initiate the reaction by adding L-[¹⁴C]arginine.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 15-30 minutes).
-
Reaction Termination: Stop the reaction by adding a stop buffer (e.g., containing EDTA).
-
Quantification: The conversion of L-[¹⁴C]arginine to L-[¹⁴C]citrulline is quantified using a scintillation counter after separation by ion-exchange chromatography.
-
Data Analysis: Determine the IC₅₀ values by plotting the percentage of inhibition against the inhibitor concentration.
Visualization of the Inhibition Mechanism
Sources
- 1. 2,3-Diaminopyridine synthesis - chemicalbook [chemicalbook.com]
- 2. DE102009022830A1 - Preparing 2,3-diaminopyridine compounds, useful e.g. as intermediates to produce pharmaceutical compounds, comprises aminating 3-amino-2-halopyridine compounds with aqueous ammonia in the presence of catalyst, heating and extracting - Google Patents [patents.google.com]
- 3. Substituted 2-aminopyridines as inhibitors of nitric oxide synthases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. escholarship.org [escholarship.org]
- 5. Potent and Selective Human Neuronal Nitric Oxide Synthase Inhibition by Optimization of the 2-Aminopyridine-Based Scaffold with a Pyridine Linker - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-Aminopyridin-2-ol hydrochloride
Introduction: In the fast-paced environment of drug discovery and chemical research, the lifecycle of a chemical reagent extends far beyond its use in an experiment. The proper disposal of chemical waste is not merely a regulatory hurdle; it is a cornerstone of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a comprehensive, technically grounded protocol for the safe and compliant disposal of 3-Aminopyridin-2-ol hydrochloride. As a halogenated, nitrogen-containing heterocyclic compound, it demands a specific and informed approach to waste management. Understanding the causality behind these procedures is paramount for ensuring the safety of personnel and the protection of our environment.
Hazard Identification and Risk Assessment: The 'Why' Behind the Protocol
Before any handling or disposal, a thorough understanding of the compound's intrinsic hazards is essential. 3-Aminopyridin-2-ol hydrochloride is not benign, and its chemical structure dictates the necessary precautions and disposal pathway.
Chemical Profile:
-
Class: Halogenated Organic Compound (due to the hydrochloride salt).
-
Sub-Class: Nitrogen-containing Heterocycle.
-
Physical Form: Typically a powder or solid.[1]
The primary hazards, as defined by the Globally Harmonized System (GHS), are summarized below. These classifications are the data-driven foundation for the operational and disposal protocols that follow.
| Hazard Class & Category | Hazard Statement | GHS Pictogram | Implication for Handling and Disposal |
| Skin Irritation (Category 2) | H315: Causes skin irritation.[1] | GHS07 (Exclamation Mark) | Direct skin contact must be avoided. Contaminated personal protective equipment (PPE) and materials must be disposed of as hazardous waste. |
| Eye Irritation (Category 2) | H319: Causes serious eye irritation.[1] | GHS07 (Exclamation Mark) | Splash-proof eye protection is mandatory. Any materials that could have come into contact with the eyes must be handled as hazardous. |
| Specific Target Organ Toxicity - Single Exposure (Category 3) | H335: May cause respiratory irritation.[1] | GHS07 (Exclamation Mark) | Handling should occur in a well-ventilated area, preferably a chemical fume hood, to prevent inhalation of the powder.[2][3] |
Furthermore, the thermal decomposition of nitrogen-containing compounds can release toxic vapors, including nitrogen oxides (NOx) and carbon monoxide.[4][5] The presence of chlorine means that improper incineration could also generate corrosive hydrogen chloride gas. This toxic potential is the primary reason why professional disposal through a licensed hazardous waste facility is non-negotiable.
The Core Principle: Rigorous Waste Segregation
The single most critical step in the disposal of 3-Aminopyridin-2-ol hydrochloride is correct waste segregation. Chemical waste streams are treated differently based on their composition, and cross-contamination can lead to dangerous reactions, regulatory violations, and significantly increased disposal costs.
The key distinction for this compound is its classification as a halogenated organic waste . Halogenated compounds require high-temperature incineration with specialized scrubbers to safely neutralize the resulting acidic gases (like HCl).[2][6] This process is distinct from and more costly than the disposal of non-halogenated organic waste.[7] Mixing this compound into a non-halogenated waste stream contaminates the entire container, forcing the entire volume to be treated by the more expensive method.
The following workflow illustrates the critical decision-making process for proper chemical waste segregation.
Caption: Waste segregation decision workflow.
Step-by-Step Disposal Protocol
This protocol provides a direct, procedural guide for the safe disposal of 3-Aminopyridin-2-ol hydrochloride and associated contaminated materials.
Required Personal Protective Equipment (PPE)
Proper PPE is your first and most critical line of defense. The following must be worn at all times when handling the compound or its waste.
| PPE Item | Specification | Rationale |
| Eye Protection | ANSI Z87.1-rated safety glasses with side shields or splash goggles. | Protects against eye irritation (H319) from splashes or airborne powder.[3] |
| Lab Coat | Standard, flame-resistant laboratory coat. | Protects skin and clothing from contamination.[2] |
| Gloves | Nitrile gloves. | Prevents skin irritation (H315).[2] Change gloves immediately if contaminated. |
| Respiratory | (If applicable) | Use only in a chemical fume hood. If a hood is unavailable or for large spills, consult your EHS department regarding respirator requirements.[2][3] |
The Disposal Workflow
The following diagram and detailed steps outline the complete process from preparation to final handoff to your institution's environmental health and safety (EHS) department.
Caption: Step-by-step disposal workflow.
Detailed Steps:
-
Prepare the Waste Container:
-
Obtain a designated hazardous waste container compatible with solids.
-
The container must be clearly labeled with the words "Hazardous Waste".[7][8]
-
Affix a hazardous waste tag and list "3-Aminopyridin-2-ol hydrochloride" as a constituent. Include all other constituents if it is a mixed waste stream.[6]
-
Ensure the appropriate hazard boxes (e.g., Irritant, Toxic) are checked.[7]
-
-
Dispose of Unused Compound and Contaminated Solids:
-
Work within a chemical fume hood to minimize inhalation risk.[2]
-
For pure/unused solid, carefully transfer it into the designated solid waste container using a clean spatula. Avoid creating dust.[3]
-
All disposable items that have come into contact with the compound are now considered hazardous waste. This includes:
-
Contaminated gloves
-
Weigh boats or paper
-
Pipette tips
-
Wipes used for cleaning work surfaces
-
-
Place all these items directly into the "Halogenated Organic Solid Waste" container.
-
-
Container Management and Storage:
-
Keep the waste container securely closed at all times, except when actively adding waste.[7][9]
-
Store the container in your laboratory's designated Satellite Accumulation Area (SAA).
-
The container must be kept in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.[7]
-
-
Final Disposal:
-
Do not overfill the container. When it is approximately 75% full, submit a chemical waste pickup request to your institution's EHS department.[7]
-
Ensure the hazardous waste tag is fully and accurately completed before pickup.
-
Emergency Procedures: Spill Management
In the event of a spill, a calm and systematic response is crucial.
-
Alert & Evacuate: Alert personnel in the immediate area. If the spill is large or outside of a fume hood, evacuate the lab.
-
Protect Yourself: Don the appropriate PPE as listed in section 3.1.
-
Containment: For a solid powder, prevent it from becoming airborne. Do not blow on it or use a dry cloth to wipe it.
-
Cleanup:
-
Use dry cleanup procedures.[3] Gently cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial spill pads).
-
Carefully sweep or scoop the material and absorbent into a sealable bag or container.
-
Wipe the area with a cloth dampened with an appropriate solvent (e.g., water or ethanol), and place the used cloth into the same waste bag.
-
-
Dispose: Label the bag as "Spill Debris: 3-Aminopyridin-2-ol hydrochloride" and place it inside your designated "Halogenated Organic Solid Waste" container.
-
Report: Report the incident to your laboratory supervisor and EHS department, as per institutional policy.[7]
Conclusion
The responsible disposal of 3-Aminopyridin-2-ol hydrochloride is a direct reflection of a laboratory's commitment to safety and excellence. By understanding its hazards as an irritant and classifying it correctly as a halogenated, nitrogen-containing organic waste, researchers can confidently execute a disposal plan that is safe, compliant, and environmentally sound. Always remember that institutional EHS guidelines are the ultimate authority, and this document serves as a comprehensive resource to inform and support those official protocols.
References
-
Safe Laboratory Practices: Handling and Disposing of Organic Substances. HSC Chemistry. [Link]
-
Halogenated Solvents in Laboratories. Temple University Environmental Health and Radiation Safety. [Link]
-
Hazardous Waste Segregation Guide. Bucknell University. [Link]
-
Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois. [Link]
Sources
- 1. 3-aminopyridin-2-ol hydrochloride | 33631-21-9 [sigmaaldrich.com]
- 2. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. fishersci.com [fishersci.com]
- 6. bucknell.edu [bucknell.edu]
- 7. campusoperations.temple.edu [campusoperations.temple.edu]
- 8. 7.2 Organic Solvents [ehs.cornell.edu]
- 9. braun.matse.illinois.edu [braun.matse.illinois.edu]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-Aminopyridin-2-ol Hydrochloride
As researchers and scientists dedicated to advancing drug development, our work's integrity is intrinsically linked to the safety and precision of our laboratory practices. Handling potent chemical compounds like 3-Aminopyridin-2-ol hydrochloride demands a comprehensive understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides an in-depth operational plan for the selection and use of Personal Protective Equipment (PPE), moving beyond a simple checklist to explain the causality behind each procedural step. Our goal is to create a self-validating system of safety that protects both the researcher and the experiment.
While a specific Safety Data Sheet (SDS) for 3-Aminopyridin-2-ol hydrochloride may not always be readily available, its hazard profile can be reliably inferred from its parent compound, 3-Aminopyridine, and related pyridine derivatives. These compounds are known to be toxic if swallowed or absorbed through the skin, and they can cause significant skin, eye, and respiratory irritation.[1][2][3]
Foundational Hazard Assessment
Before any handling procedure, a thorough risk assessment is paramount. The hazards associated with aminopyridine compounds dictate the required level of protection.
| Hazard Category | Potential Effect | Primary Exposure Route | Required PPE Justification |
| Acute Toxicity (Oral & Dermal) | Toxic or fatal if swallowed or absorbed through the skin.[1][3][4][5] | Ingestion, Skin Contact | Impermeable gloves and a lab coat are essential to prevent dermal absorption. Strict hygiene protocols are necessary to prevent accidental ingestion. |
| Skin Corrosion / Irritation | Causes skin irritation, potentially leading to redness, pain, or burns.[1][3][6] | Skin Contact | A barrier must be established using appropriate gloves and protective clothing. |
| Serious Eye Damage / Irritation | Causes serious eye irritation and potential damage upon contact.[1][3][6][7] | Eye Contact (Splashes, Dust) | Chemical splash goggles are mandatory to protect against direct contact. A face shield provides an additional layer of protection against splashes. |
| Respiratory Irritation | Inhalation of dust or vapors may cause respiratory tract irritation, coughing, and wheezing.[3][6][8] | Inhalation | Handling should occur in a well-ventilated area, preferably a chemical fume hood. Respiratory protection is required when dust generation is unavoidable. |
Core PPE Requirements: Your First Line of Defense
The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific task, whether weighing the solid compound or working with it in solution.
Eye and Face Protection
This is a non-negotiable requirement.
-
Chemical Safety Goggles: Always wear indirect-vent, impact- and splash-resistant goggles that comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3] These provide a seal around the eyes to protect from dust particles and liquid splashes.
-
Face Shield: When there is a significant risk of splashing (e.g., when transferring solutions or working with larger quantities), a face shield must be worn in addition to safety goggles.[1][7]
Hand Protection
Skin contact is a primary route of toxic exposure.[2][4][5]
-
Glove Selection: Chemically resistant gloves are mandatory. Nitrile gloves are a common and effective choice for incidental contact, but they must be rated for pyridine compounds.[9][10] For prolonged contact or immersion, consider more robust materials like butyl rubber or neoprene.[11]
-
Glove Integrity and Use: Always inspect gloves for tears or punctures before use. Remove and replace gloves immediately if they become contaminated. Never wear gloves outside of the laboratory area, and wash hands thoroughly with soap and water after removing them.[7]
Body Protection
-
Laboratory Coat: A fully buttoned, flame-retardant lab coat serves to protect your skin and personal clothing from contamination.[11]
-
Additional Protection: For tasks with a higher risk of spills or splashes, consider using a chemically resistant apron and shoe covers.
Respiratory Protection
The need for respiratory protection is determined by the ventilation controls in place and the physical form of the chemical.
-
Engineering Controls: The primary method for controlling inhalation hazards is to use engineering controls. Always handle 3-Aminopyridin-2-ol hydrochloride in a certified chemical fume hood to minimize the inhalation of dust or vapors.[9][10]
-
Respirator Use: If engineering controls are insufficient or when dusts are generated (e.g., during weighing or spill cleanup), a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate particulate filter is required.[3][7][12] All respirator use must comply with a formal respiratory protection program.
Operational Plan: A Step-by-Step Workflow
The following workflow ensures that safety is integrated into every step of the handling process.
Caption: PPE Selection and Procedural Workflow.
Emergency Protocols: Immediate and Corrective Actions
In the event of an exposure or spill, swift and appropriate action is critical.
Exposure Response
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[6][11] Remove contact lenses if present and easy to do so.[6][11] Seek immediate medical attention.[6][11]
-
Skin Contact: Immediately remove all contaminated clothing.[1] Wash the affected skin area with plenty of soap and water.[1] Seek medical attention if irritation persists or if you feel unwell.[1][2]
-
Inhalation: Move the affected person to fresh air and keep them at rest in a position comfortable for breathing.[3][6] If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[11] If the person is conscious, rinse their mouth with water.[1][11] Seek immediate medical attention.[1][11]
Spill Management Plan
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated, but avoid breathing vapors or dust.[1]
-
Contain: For small spills, use an inert, non-combustible absorbent material like sand, earth, or vermiculite to contain the spill.[7][9]
-
Collect: Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.[9]
-
Decontaminate: Clean the spill area thoroughly.
-
Report: Report the incident to your institution's safety officer.
Disposal Plan for Contaminated Materials
Proper disposal is the final step in the safe handling lifecycle.
-
Contaminated PPE: All disposable PPE (gloves, etc.) that has come into contact with 3-Aminopyridin-2-ol hydrochloride must be treated as hazardous waste. Place it in a designated, sealed container for disposal.
-
Chemical Waste: The compound itself and any solutions containing it must be disposed of through a licensed hazardous waste disposal contractor.[11] Never pour chemical waste down the drain or dispose of it in regular trash.[11] Adhere strictly to all local, state, and federal regulations for chemical waste disposal.[11]
By integrating these expert-driven protocols into your daily laboratory operations, you build a robust culture of safety that ensures both personal well-being and the integrity of your research.
References
-
Safety Precautions To Follow When Handling Pyridine. (2024). Post Apple Scientific. [Link]
-
Handling Pyridine: Best Practices and Precautions. (2024). Post Apple Scientific. [Link]
-
Pyridine ACS Safety Data Sheet. (2024). Jubilant Ingrevia Limited. [Link]
-
Hazard Summary: Pyridine. New Jersey Department of Health. [Link]
-
3-Aminopyridine Safety Data Sheet. Jubilant Ingrevia Limited. [Link]
-
4-Aminopyridine Material Safety Data Sheet. (2005). Fisher Scientific. [Link]
-
4-Aminopyridine Material Safety Data Sheet. Acros Organics. [Link]
Sources
- 1. jubilantingrevia.com [jubilantingrevia.com]
- 2. lobachemie.com [lobachemie.com]
- 3. fishersci.com [fishersci.com]
- 4. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 5. abdurrahmanince.net [abdurrahmanince.net]
- 6. aksci.com [aksci.com]
- 7. jubilantingrevia.com [jubilantingrevia.com]
- 8. nj.gov [nj.gov]
- 9. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 10. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
